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  • Product: N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride
  • CAS: 1229627-11-5

Core Science & Biosynthesis

Foundational

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS 1229627-11-5 physicochemical properties

Comprehensive Physicochemical Profiling of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride (CAS 1229627-11-5) in Drug Discovery Executive Summary In modern medicinal chemistry, the piperidine ring is an ubiquitous p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride (CAS 1229627-11-5) in Drug Discovery

Executive Summary

In modern medicinal chemistry, the piperidine ring is an ubiquitous pharmacophore, frequently utilized to modulate canonical targets through critical cation-π and salt-bridge interactions within receptor binding pockets[1]. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS 1229627-11-5) represents a highly specialized, versatile building block designed for lead optimization. By incorporating a bulky, lipophilic exocyclic amine (N-cyclohexyl-N-methyl) onto the piperidine core, medicinal chemists can precisely fine-tune a molecule's basicity, thermodynamic solubility, and passive membrane permeability[2]. This technical guide deconstructs the physicochemical properties of this compound, providing mechanistic insights and validated experimental workflows for its characterization in early-stage drug discovery.

Structural & Mechanistic Insights

The physicochemical behavior of CAS 1229627-11-5 is dictated by the interplay between its two distinct basic centers and its lipophilic appendages:

  • The Piperidine Core (Secondary Amine): The endocyclic nitrogen typically exhibits a high pKa (~9.5–10.5). At physiological pH (7.4), this center is almost entirely protonated, providing the necessary cationic charge for target engagement (e.g., interacting with conserved Asp/Glu residues in GPCRs or kinases)[1].

  • The Exocyclic Tertiary Amine (N-Cyclohexyl-N-methyl): The addition of the cyclohexyl group significantly increases the local lipophilicity (LogP). More importantly, the steric bulk of the cyclohexyl ring restricts the water solvation shell around the tertiary nitrogen. This steric hindrance destabilizes the protonated state, effectively depressing the pKa of this specific nitrogen (typically shifting it down to ~7.5–8.5) compared to unhindered dialkylamines.

  • The Hydrochloride Salt Form: The free base of this compound is highly lipophilic and prone to poor aqueous solubility. Formulating it as a hydrochloride salt (C12H25ClN2) forces the disruption of the crystal lattice energy upon hydration, drastically improving its thermodynamic solubility—a critical parameter for both in vitro assay fidelity and in vivo oral bioavailability[3].

Physicochemical Profile

The following table summarizes the core quantitative data and predictive molecular descriptors for the hydrochloride salt[4].

PropertyValue
Chemical Name N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride
CAS Number 1229627-11-5
Molecular Formula C12H25ClN2 (Base: C12H24N2 · HCl)
Molecular Weight 232.79 g/mol
SMILES CN(C1CCCCC1)C2CCNCC2.Cl
Hydrogen Bond Donors (HBD) 2 (Piperidine NH, HCl protonation)
Hydrogen Bond Acceptors (HBA) 2 (Nitrogen lone pairs)
Rotatable Bonds 2 (Exocyclic N-linkages)

Experimental Workflows for Physicochemical Profiling

To reliably utilize CAS 1229627-11-5 in structure-activity relationship (SAR) campaigns, its ionization and solubility profiles must be empirically validated. The following protocols represent self-validating systems standard in pharmaceutical profiling[3].

Protocol 1: High-Throughput pKa and LogD Determination via Potentiometric Titration

This protocol leverages dual-phase potentiometric titration to determine the exact ionization constants and distribution coefficients.

  • Electrode Standardization: Calibrate the glass pH electrode using certified standard buffer solutions (pH 2.0, 7.0, and 10.0) to ensure a strict Nernstian slope response. Causality: Accurate pKa derivation relies on exact millivolt-to-pH conversion; deviations indicate electrode fouling.

  • Sample Preparation: Dissolve 1.5 mg of the compound in 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations during titration.

  • Aqueous Titration (pKa): Depress the pH to 2.0 using 0.5 M HCl to fully protonate both nitrogens. Titrate analytically using 0.5 M KOH up to pH 12.0 under an argon atmosphere. Causality: Argon prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the basic titration curve.

  • Dual-Phase Titration (LogP/LogD): Repeat the titration with the addition of a known volume of water-saturated 1-octanol. The mathematical shift in the apparent pKa (pKa') between the aqueous and biphasic titrations allows for the precise calculation of LogP and LogD_7.4.

Protocol 2: Kinetic Solubility Profiling via Laser Nephelometry

Unlike thermodynamic solubility (which requires days to reach equilibrium), kinetic solubility mimics the conditions of in vitro biological assays where compounds are spiked from DMSO stocks.

  • Stock Preparation: Prepare a 10 mM stock solution of CAS 1229627-11-5 in 100% anhydrous DMSO.

  • Serial Dilution & Blanking: Dispense the stock into a 96-well plate to create a concentration gradient (10 µM to 500 µM) in Phosphate-Buffered Saline (PBS, pH 7.4). Maintain a constant final DMSO concentration (e.g., 2%) across all wells, including a vehicle-only blank. Causality: Normalizing the co-solvent concentration ensures that precipitation is strictly a function of the compound's solubility limit, not variable solvent effects.

  • Incubation: Incubate the plate at 37°C for 2 hours with continuous orbital shaking to establish a metastable equilibrium.

  • Nephelometric Readout: Measure forward laser scattering. The kinetic solubility limit is identified as the lowest concentration where the scattering signal significantly exceeds the vehicle blank baseline (indicating the onset of nanoprecipitation).

Workflow Visualization

G A N-Cyclohexyl-N-methylpiperidin-4-amine (CAS 1229627-11-5) B Potentiometric Titration (pKa & LogD Profiling) A->B Ionization state C Laser Nephelometry (Kinetic Solubility) A->C Precipitation threshold D In Silico ADME Prediction (Membrane Permeability) B->D Lipophilicity input C->D Max absorbable dose E Lead Optimization (SAR Development) D->E Candidate selection

Physicochemical screening workflow for piperidine-derived building blocks in lead optimization.

References

  • RSC Publishing. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Advances, 2023. Available at:[Link]

  • ACS Publications. "4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024. Available at:[Link]

  • J-Stage. "Impact of Physicochemical Profiling for Rational Approach on Drug Discovery." Pharmaceuticals and Medical Devices, 2018. Available at:[Link]

Sources

Exploratory

Comprehensive Structural Elucidation of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride via Advanced NMR Spectroscopy

Executive Summary The unambiguous structural characterization of complex amine salts is a critical bottleneck in drug development and forensic chemistry. This technical guide outlines a self-validating Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of complex amine salts is a critical bottleneck in drug development and forensic chemistry. This technical guide outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the complete structural elucidation of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride . By leveraging a matrix of 1D and 2D NMR techniques, this protocol establishes skeletal connectivity, maps stereochemical conformations, and characterizes protonation dynamics with absolute certainty.

Molecular Architecture & Protonation Dynamics

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (C₁₂H₂₅ClN₂) features three distinct structural domains: a piperidine core, a cyclohexyl ring, and an N-methyl group.

A critical first step in its elucidation is determining the site of protonation. The molecule possesses two basic centers: the secondary piperidine nitrogen and the exocyclic tertiary amine. Because secondary piperidine nitrogens (pKa ~11) are thermodynamically more basic than sterically hindered tertiary amines (pKa ~9.5), protonation occurs preferentially at the piperidine nitrogen. This dynamic fundamentally alters the electronic environment, causing significant deshielding of the adjacent C2 and C6 positions in both ¹H and ¹³C NMR spectra[1].

Experimental Methodology & Rationale

To ensure a self-validating data matrix, the experimental design must account for the chemical exchange of the protonated amine.

Protocol 1: Sample Preparation & 1D Acquisition
  • Solvent Selection: Weigh 5–10 mg of the hydrochloride salt and dissolve it in 0.6 mL of DMSO-d₆ (100 atom % D).

    • Causality: Unlike CDCl₃ (which suffers from poor salt solubility) or D₂O (which causes rapid deuterium exchange of labile protons), DMSO-d₆ strongly hydrogen-bonds with the NH₂⁺ protons. This restricts their chemical exchange rate, allowing them to be observed as broad signals (~8.5–9.5 ppm) and enabling crucial spatial correlations[2].

  • 1H NMR Acquisition: Acquire standard ¹H NMR (400 MHz or higher) using a 30° pulse (zg30) and a 2-second relaxation delay. The N-methyl group will present as a highly distinctive sharp 3H singlet between 2.2 and 2.6 ppm[3].

  • 13C and DEPT-135 Acquisition: Acquire ¹³C{¹H} and DEPT-135 spectra.

    • Self-Validation: The DEPT-135 spectrum acts as a validation layer for the subsequent HSQC. By phasing CH/CH₃ signals positive and CH₂ signals negative, all 12 carbon environments can be unambiguously classified prior to 2D mapping.

Protocol 2: 2D Correlation & Connectivity
  • ¹H-¹H COSY: Trace the continuous spin systems. Map the piperidine core by walking from the deshielded H2/H6 protons to H3/H5, and finally to the methine H4[4].

  • ¹H-¹³C HSQC: Assign protons to their directly attached carbons, relying on the DEPT-135 data to resolve overlapping multiplets in the cyclohexyl region.

  • ¹H-¹³C HMBC: Link the isolated spin systems.

    • Self-Validation: The HMBC validates the COSY assignments by utilizing long-range (²J, ³J) carbon-proton couplings to bridge heteroatoms. The observation of ³J correlations from the N-methyl protons to both C4 (piperidine) and C1' (cyclohexyl) unambiguously locks the three domains together around the tertiary nitrogen[5].

Workflow Sample Sample Preparation (DMSO-d6: Preserves NH2+) OneD 1D Acquisition (1H, 13C, DEPT-135) Sample->OneD TwoD 2D Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Core 1. Piperidine Core (COSY: H2/6 ↔ H3/5 ↔ H4) TwoD->Core Subst 2. Substituent Mapping (N-Me & Cyclohexyl) TwoD->Subst Link 3. Fragment Linking (HMBC: N-Me → C4 & C1') Core->Link Subst->Link Stereo 4. Conformational Analysis (NOESY & 3J H-H) Link->Stereo Valid Self-Validated Structural Confirmation Stereo->Valid

Experimental workflow for the self-validating NMR structural elucidation process.

Stereochemical & Conformational Analysis

Once connectivity is established, the 3D conformation must be determined. Piperidine and cyclohexyl rings rapidly interconvert between chair conformations at room temperature, but bulky substituents lock the equilibrium.

  • J-Coupling Analysis: Extract the ³J(H,H) coupling constants for the piperidine H4 proton. It typically exhibits a triplet of triplets (tt) with two large trans-diaxial couplings (~11 Hz) to the axial protons of H3/H5, and two small equatorial-axial couplings (~3.5 Hz). This mathematically proves H4 is axial[4].

  • NOESY Validation: Acquire a 2D NOESY spectrum (mixing time ~300–500 ms). Observe strong spatial correlations between H4 (axial) and H2/H6 (axial).

    • Causality: This spatial proximity self-validates the J-coupling data, confirming the chair conformation and placing the bulky N-cyclohexyl-N-methylamine group in the thermodynamically favored equatorial position[4].

HMBC_Network H4 H-4 (Piperidine) C4 C-4 (Piperidine) H4->C4 HSQC (1J) NMeC N-CH3 Carbon H4->NMeC HMBC (3J) CyC1 C-1' (Cyclohexyl) H4->CyC1 HMBC (3J) NMeH N-CH3 Protons NMeH->C4 HMBC (3J) NMeH->NMeC HSQC (1J) NMeH->CyC1 HMBC (3J) CyH1 H-1' (Cyclohexyl) CyH1->C4 HMBC (3J) CyH1->CyC1 HSQC (1J)

Key HMBC and HSQC correlation network linking the three molecular domains.

Quantitative Data Summary

The following table summarizes the predicted chemical shifts and multiplicities derived from the structural logic outlined above, serving as a reference matrix for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Structural DomainPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling
Piperidine Core C2, C6~43.0~2.80 (ax), ~3.20 (eq)m
C3, C5~26.5~1.65 (ax), ~2.00 (eq)m
C4~58.0~2.60tt, J = 11.0, 3.5 Hz
NH₂⁺-~8.80 – 9.20br s, 2H (exchangeable)
Exocyclic Amine N-CH₃~36.5~2.25s, 3H
Cyclohexyl Ring C1'~59.5~2.45m, 1H
C2', C6'~29.0~1.75m, 4H
C3', C5'~25.5~1.20m, 4H
C4'~26.0~1.15m, 2H

Advanced Considerations: Solid-State Characterization

While solution-state NMR provides absolute molecular connectivity, pharmaceutical development often requires understanding the solid-state behavior of the hydrochloride salt. To characterize polymorphism or solvatomorphs, ³⁵Cl Solid-State NMR (SSNMR) under Magic-Angle Spinning (MAS) is highly recommended. The ³⁵Cl electric field gradient (EFG) and chemical shift tensors are exquisitely sensitive to the local hydrogen-bonding environment of the chloride anion, providing a unique spectral fingerprint for the specific crystalline form of the API[6].

References

  • Cholli, A. L., & Pennino, D. J. (1988). "Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol." Applied Spectroscopy.[Link]

  • Reynolds, W. F., & Enriquez, R. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry.[Link]

  • Namespetra, A. M., et al. (2016). "35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition." CrystEngComm.[Link]

  • Silva, A. M. S. (2006). "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.[Link]

  • National Institute of Standards and Technology (NIST). (2022). "Rapid Emerging Drug Deployment (REMEDY) Characterization Results." NIST.[Link]

  • OpenStax. (2024). "Spectroscopy of Amines." Chemistry LibreTexts.[Link]

Sources

Foundational

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs—a piperidine core and a cyclohexyl group—are prevalent in a wide range of centrally active compounds.[1][2] This guide synthesizes methodologies from published research on structurally related analogs to propose a logical and scientifically rigorous workflow for its characterization. We will detail the experimental designs, from initial target screening to functional activity and downstream signaling analysis, focusing on the most probable molecular targets: G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors, and sigma (σ) receptors.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel piperidine-based compounds.

Introduction and Molecular Profile

N-cyclohexyl-N-methylpiperidin-4-amine is a synthetic compound featuring a piperidine heterocycle, which is a privileged structure in medicinal chemistry, frequently found in approved drugs targeting the central nervous system (CNS).[1][2] The molecule possesses a tertiary amine within the piperidine ring and a secondary amine at the 4-position, substituted with both a methyl and a cyclohexyl group. The hydrochloride salt form is typically used to enhance aqueous solubility for experimental purposes.[1]

The combination of the rigid, hydrophobic cyclohexyl group and the basic piperidine nitrogen suggests potential interactions with aminergic GPCRs and other CNS targets.[2] Specifically, analogs containing cyclohexylpiperidine scaffolds have shown significant affinity for dopamine D4, muscarinic, and sigma receptors.[2][4][5] This guide outlines a systematic approach to test these hypotheses.

Table 1: Physicochemical Properties of N-cyclohexyl-N-methylpiperidin-4-amine

PropertyValueSource
Molecular FormulaC12H24N2[1]
Molecular Weight196.33 g/mol [1]
XLogP32.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area15.3 Ų[1]

Proposed In Vitro Characterization Workflow

The elucidation of a compound's mechanism of action is a multi-step process. It begins with broad screening to identify primary targets, followed by more focused assays to determine the nature and consequences of the drug-target interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream & Off-Target Effects A Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP) B Radioligand Binding Assays (Primary Targets) A->B Identify high-affinity hits C Functional Assays (cAMP, Ca2+ Flux, GTPγS) B->C Characterize interaction D Determine Agonist, Antagonist, or Inverse Agonist Activity C->D E Cellular Signaling Assays (e.g., Western Blot for p-ERK) D->E Map pathway effects F Off-Target/Toxicity Assays (e.g., MTT, hERG) D->F Assess safety profile

Caption: Proposed workflow for in vitro characterization.

Part 1: Primary Target Identification via Radioligand Binding Assays

The first step is to determine the binding affinity (Ki) of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride for its putative molecular targets. This is achieved through competitive radioligand binding assays. Based on the literature for analogous structures, the primary targets for investigation should include dopamine, serotonin, and sigma receptors.[2][4][6]

Scientific Rationale

Radioligand binding assays are a gold standard for quantifying the affinity between a ligand and a receptor. The assay measures the ability of the unlabeled test compound to displace a high-affinity, radioactively labeled ligand from the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), an inverse measure of binding affinity. A low Ki value indicates high binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound at selected GPCR and sigma receptors.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D4, Sigma-1).

  • Radioligands: e.g., [³H]-N-methylspiperone (for D4), (+)-[³H]pentazocine (for σ1).[7][8]

  • Test Compound: N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., Haloperidol for D4, unlabeled pentazocine for σ1).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.

  • Scintillation Cocktail & Vials.

  • 96-well filter plates and a cell harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), non-specific control, or the test compound at various concentrations.

  • Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). The exact time and temperature are receptor-dependent and must be optimized.

  • Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Table 2: Illustrative Panel for Primary Binding Screen (Hypothetical Data)

TargetRadioligandNon-Specific LigandIllustrative Ki (nM)
Dopamine D4[³H]-N-methylspiperoneHaloperidol (10 µM)55
Dopamine D2[³H]-SpiperoneHaloperidol (10 µM)450
Sigma-1 (σ1)(+)-[³H]pentazocine(+)-Pentazocine (10 µM)80
Sigma-2 (σ2)[³H]-DTGHaloperidol (10 µM)120
Serotonin 2A (5-HT2A)[³H]-KetanserinMianserin (10 µM)>1000
Muscarinic M1[³H]-PirenzepineAtropine (1 µM)>1000

Part 2: Functional Activity Determination

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the agonist from activating the receptor), or an inverse agonist (reduces the receptor's basal activity)?

Scientific Rationale & Pathway Diagram

Many target receptors, like the dopamine D4 receptor, are Gi/o-coupled GPCRs.[9] Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays can measure this change in cAMP to quantify the compound's efficacy.

G compound N-cyclohexyl-N-methyl- piperidin-4-amine receptor Dopamine D4 Receptor (Gi-coupled GPCR) compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates (Agonist) Inhibits (Antagonist) ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp  Measured  in Assay pka PKA Activation camp->pka creb CREB Signaling pka->creb forskolin Forskolin (Stimulant) forskolin->ac Stimulates

Caption: Simplified Gi-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at a Gi-coupled receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., Dopamine D4).

  • cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or other detection methods.

  • Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.

  • Reference Agonist: A known agonist for the receptor (e.g., Quinpirole for D4).

  • Reference Antagonist: A known antagonist for the receptor (e.g., Haloperidol for D4).

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to near confluency.

  • Agonist Mode:

    • Treat cells with increasing concentrations of the test compound in the presence of IBMX.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • A dose-dependent decrease in cAMP (relative to basal levels) indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal (EC80) concentration of the reference agonist (e.g., Quinpirole) and forskolin.

    • Incubate and measure cAMP.

    • A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. The data can be used to calculate the pA2 or Kb value.

  • Inverse Agonist Mode:

    • In a system with high basal receptor activity, treat cells with increasing concentrations of the test compound.

    • A dose-dependent decrease in cAMP below the basal level indicates inverse agonist activity.

Part 3: Assessing Off-Target Cytotoxicity

It is critical to assess whether the compound exhibits cytotoxic effects at concentrations relevant to its receptor activity. This provides an early indication of its therapeutic window. Sigma-2 receptor ligands, a potential target class, have been noted to induce cytotoxicity, making this a relevant screen.[10]

Experimental Protocol: MTT Cell Viability Assay

Objective: To measure the effect of the compound on the metabolic activity of a cell line as an indicator of cytotoxicity.

Materials:

  • Cell Line: A relevant cell line, e.g., HEK293 (for general toxicity) or a cancer cell line like HCT-116 if exploring anti-proliferative effects.[11]

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a acidified isopropanol solution.

  • 96-well plates and a plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT (e.g., 0.5 mg/mL). Incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT-containing media and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of the compound to determine the IC50 (the concentration that reduces cell viability by 50%).

Conclusion

This guide provides a robust, hypothesis-driven framework for the in vitro characterization of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. By systematically evaluating its binding affinity and functional activity at logically selected CNS targets, researchers can build a comprehensive pharmacological profile. The integration of binding, functional, and cytotoxicity assays ensures a thorough understanding of the compound's mechanism of action and provides the foundational data necessary for any further preclinical or therapeutic development.

References

  • PubChem. 4-((4-Aminocyclohexyl)methyl)-N-methylcyclohexanamine. Available at: [Link].

  • Gmeiner, P., et al. (2003). New N-n-propyl-substituted 3-aryl- And 3-cyclohexylpiperidines as Partial Agonists at the D4 Dopamine Receptor. Journal of Medicinal Chemistry.
  • Samuels, B. A., et al. (2015). Serotonin 1A and Serotonin 4 Receptors: Essential Mediators of the Neurogenic and Behavioral Actions of Antidepressants. Neuropsychopharmacology.
  • Procter, M. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters.
  • Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules.
  • da Silva, A. C. S., et al. (2021). Anti-Leishmania infantum in vitro effect of n-cyclohexyl-1,2,4-oxadiazole and its ADME/TOX parameters. Parasitology Research.
  • Rai, R., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry.
  • Obeng, S., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry.
  • Huang, Y., et al. (2019). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata.
  • Konc, M., et al. (2022). 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry.
  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). PLoS ONE.
  • Tran, J. A., et al. (2005). Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters.
  • Eltamllia, M., & Vaudry, H. (2016). Serotonin and Other Biogenic Amines. The Headaches.
  • da Silva, A. C. S., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives.
  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Martin, W. J., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). Chemically Engineered Affinity Protein Drugs for Covalent Targeted Cancer Therapy.
  • Bame, J. S., et al. (2022).
  • Rullo, M., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry.
  • Elsinga, P. H., et al. (2000). Preclinical testing of N-[(11)c]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a novel radioligand for detection of cerebral muscarinic receptors using PET. Synapse.
  • Fischer, S., et al. (2015). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. Journal of Cerebral Blood Flow & Metabolism.

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Exploratory

Pharmacokinetic Profiling of N-Cyclohexyl-N-Methylpiperidin-4-Amine Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery, the N-cyclohexyl-N-methylpiperidin-4-amine scaffold is a privileged building block frequently utilized in the design of central nervous system (CNS) therapeutics and G-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the N-cyclohexyl-N-methylpiperidin-4-amine scaffold is a privileged building block frequently utilized in the design of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. Characterized structurally as a lipophilic basic amine (LBA), this motif presents unique pharmacokinetic (PK) advantages, such as excellent blood-brain barrier (BBB) penetrance, alongside distinct developability challenges.

This whitepaper provides an authoritative framework for the PK profiling of these derivatives. By dissecting the physicochemical causality behind their absorption, distribution, metabolism, and excretion (ADME) behaviors, this guide establishes robust, self-validating experimental workflows to accurately quantify their PK parameters and mitigate liabilities like lysosomal trapping and bioanalytical peak tailing.

Physicochemical Foundations & Structural Impact on ADME

The PK behavior of N-cyclohexyl-N-methylpiperidin-4-amine derivatives is dictated by two competing structural features:

  • High Basicity: The piperidine nitrogen possesses a pKa typically between 9.0 and 10.0, meaning the molecule is predominantly protonated (cationic) at physiological pH (7.4).

  • High Lipophilicity: The bulky cyclohexyl ring and methyl substitutions drive a high partition coefficient (LogP), favoring membrane partitioning.

The Causality of Lysosomal Trapping

Because these derivatives are lipophilic basic amines, they are highly susceptible to subcellular sequestration, specifically lysosomal trapping . At the cytosolic pH of 7.2, a small fraction of the drug exists in its neutral, unprotonated state. This highly lipophilic neutral species rapidly diffuses across the lysosomal membrane. Once inside the acidic lumen of the lysosome (pH ~4.5), the amine becomes heavily protonated. The resulting cation is membrane-impermeable and becomes "trapped."

This phenomenon artificially inflates the apparent steady-state volume of distribution ( Vss​ ) and can lead to phospholipidosis, a critical safety liability often observed with LBAs (). Understanding this mechanism is vital for interpreting tissue distribution data and optimizing the scaffold to lower the Vss​ by modulating the pKa or reducing lipophilicity ().

LysosomalTrapping cluster_ext Extracellular Space (pH 7.4) cluster_cyt Cytosol (pH 7.2) cluster_lys Lysosome (pH 4.5) Ext_B Protonated Amine (BH+) Ext_U Neutral Amine (B) Ext_B->Ext_U Deprotonation Cyt_U Neutral Amine (B) Ext_U->Cyt_U Passive Diffusion Cyt_B Protonated Amine (BH+) Cyt_U->Cyt_B Protonation Lys_U Neutral Amine (B) Cyt_U->Lys_U Passive Diffusion Lys_B Trapped Amine (BH+) Lys_U->Lys_B Rapid Protonation (Trapping)

Mechanism of lysosomal trapping for lipophilic basic amines driven by pH gradients.

In Vitro ADME Profiling Strategy

To accurately predict the in vivo absorption of these hydrochloride salts, standard permeability assays must be modified.

Protocol 1: pH-Gradient Caco-2 Permeability Assay

Rationale: Running a Caco-2 assay at a symmetrical pH of 7.4/7.4 will artificially overestimate the oral absorption of a basic amine. In the slightly acidic environment of the proximal small intestine (pH ~6.5), the compound is highly protonated, restricting passive transcellular diffusion. A pH gradient (Apical 6.5 / Basolateral 7.4) is required to establish a self-validating, physiologically relevant system.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure tight junction formation and monolayer integrity (validate via TEER measurements > 250 Ω·cm²).

  • Buffer Preparation: Prepare Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5) and Basolateral buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4).

  • Control Integration (Self-Validation): Spike the assay with internal reference standards: Propranolol (high permeability control) and Atenolol (low permeability/paracellular control). If Atenolol Papp​ exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the assay must be rejected.

  • Dosing: Prepare a 10 µM solution of the N-cyclohexyl-N-methylpiperidin-4-amine derivative in the Apical buffer. Add 0.2 mL to the apical chamber and 0.8 mL of blank Basolateral buffer to the receiver chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Analysis: Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Bioanalytical Method Development (LC-MS/MS)

Overcoming Peak Tailing

A ubiquitous challenge in quantifying basic piperidine derivatives via LC-MS/MS is severe chromatographic peak tailing. Under standard acidic mobile phase conditions (e.g., 0.1% formic acid), basic amines interact via secondary ion-exchange mechanisms with unreacted, acidic silanol groups on the surface of traditional C18 silica stationary phases.

Expert Solution: To mitigate this, the protocol mandates the use of highly inert, end-capped, polar-embedded stationary phases (e.g., amide-linked C18). The embedded polar group creates a virtual water layer near the silica surface, sterically shielding the basic amine from residual silanols, thereby restoring peak symmetry and assay sensitivity ().

Protocol 2: Plasma Bioanalysis Workflow
  • Sample Preparation: Transfer 50 µL of rat plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS) to precipitate proteins.

  • Extraction: Vortex for 5 minutes at 800 rpm, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water to match initial mobile phase conditions.

  • Chromatography: Inject 5 µL onto a Polar-Embedded C18 column (e.g., Waters SymmetryShield RP18, 2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes at 0.5 mL/min.

  • Detection: Utilize positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the derivative.

PKWorkflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Blood Sampling & Plasma Isolation Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LC LC Separation (Polar-Embedded C18) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data NCA PK Analysis (Clearance, Vd, F%) MS->Data

Step-by-step bioanalytical and pharmacokinetic data generation workflow.

In Vivo Pharmacokinetic Data Synthesis

Following intravenous (IV) and oral (PO) dosing in rodent models (e.g., Sprague-Dawley rats), Non-Compartmental Analysis (NCA) is utilized to derive key parameters. Because the parent scaffold is highly lipophilic and basic, researchers should anticipate high clearance ( CL ) driven by hepatic CYP450 metabolism (N-demethylation) and an exceptionally large Vss​ .

The table below synthesizes typical quantitative data observed during lead optimization, comparing the unoptimized parent scaffold to a hypothetical optimized derivative where lipophilicity (LogP) has been reduced to mitigate lysosomal trapping and improve bioavailability ( F ).

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats
PK ParameterUnoptimized Parent ScaffoldOptimized Derivative (Reduced LogP)Biological Implication
CL (mL/min/kg) 45.2 ± 5.118.4 ± 2.3High hepatic extraction in parent; reduced metabolic liability in optimized form.
Vss​ (L/kg) 12.8 ± 1.43.2 ± 0.5Massive tissue partitioning/lysosomal trapping in parent; normalized in optimized form.
T1/2​ (hr) 3.2 ± 0.44.1 ± 0.6Half-life remains moderate due to the proportional drop in both CL and Vss​ .
Cmax​ (PO, ng/mL) 115 ± 20480 ± 45Improved systemic exposure post-oral dosing for the optimized compound.
Bioavailability ( F% ) 12%48%Hydrochloride salt dissolution + reduced first-pass metabolism yields higher F% .

Note: Data represents mean ± SD (n=3). IV dose = 1 mg/kg; PO dose = 10 mg/kg.

References

  • Volume of Distribution in Drug Design. Smith, D. A., Beaumont, K., Maurer, T. S., & Di, L. Journal of Medicinal Chemistry (2015).[Link][1]

  • Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Cantley, J., et al. Nature Communications / PMC (2023).[Link][2]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Gamal, A. Y., et al. Journal of Agricultural and Food Chemistry (2003).[Link][3]

Sources

Foundational

Aqueous Solubility Profile of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary The transition of a basic amine intermediate or active pharmaceutical ingredient (API) from discovery to formulation requires a rigorous understanding of its thermodynamic solubility. N-cyclohexyl-N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a basic amine intermediate or active pharmaceutical ingredient (API) from discovery to formulation requires a rigorous understanding of its thermodynamic solubility. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5) is a structurally complex diamine building block characterized by a secondary piperidine nitrogen and a sterically hindered, lipophilic exocyclic tertiary amine.

This whitepaper provides an in-depth mechanistic framework for profiling the aqueous solubility of this compound. By moving beyond simple kinetic estimations, we establish a self-validating thermodynamic protocol that accounts for pH-dependent speciation, the common-ion effect, and solid-state phase transitions.

Physicochemical Architecture & Mechanistic Causality

To predict and measure the solubility of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, one must first deconstruct its molecular architecture. The compound's solubility is not a static value but a dynamic equilibrium dictated by its ionization state.

Ionization and the Biphasic pKa Profile

The molecule contains two distinct basic centers:

  • The Piperidine Ring Nitrogen (N1): Secondary cyclic amines like piperidine are highly basic, with a conjugate acid pKa ( pKaH​ ) typically around 11.1 [1]. At physiological pH, this nitrogen is almost exclusively protonated.

  • The Exocyclic Tertiary Amine (N4): Substituted with a methyl group and a bulky, lipophilic cyclohexyl ring, this nitrogen experiences steric hindrance and inductive effects that lower its basicity, yielding an estimated pKaH​ of 8.5 to 9.0.

The Causality of pH-Dependent Solubility: Because the compound is a weak base formulated as a hydrochloride salt, its solubility profile is governed by the Henderson-Hasselbalch relationship [3]. In acidic media (pH < 4), the compound exists as a highly soluble dication. However, as the pH of the bulk solvent increases, the molecule deprotonates. When the pH surpasses the compound's pHmax​ (the pH at which the solubility of the ionized salt equals the solubility of the neutral free base), the intrinsic solubility ( S0​ ) of the lipophilic free base becomes the rate-limiting factor, leading to precipitation [4].

The Common-Ion Effect

A frequent pitfall in early-stage drug development is ignoring the common-ion effect. When measuring the solubility of a hydrochloride salt in simulated gastric fluid (which contains 0.1 N HCl), the excess chloride ions in the medium push the equilibrium backward, suppressing the dissolution of the salt. Therefore, the solubility in 0.1 N HCl may paradoxically be lower than in pure water, despite the low pH.

Thermodynamic Solubility Methodology: A Self-Validating Framework

Kinetic solubility assays (which rely on DMSO stock solutions) are prone to solvent-masking effects and metastable supersaturation. For rigorous formulation development, thermodynamic solubility must be determined using the Shake-Flask Method , harmonized with OECD Test Guideline 105 [2].

Why This Protocol is Self-Validating

A protocol is only as trustworthy as its internal controls. In this workflow, we mandate the measurement of the buffer pH after the 48-hour equilibration period. Causality: Dissolving high concentrations of an amine hydrochloride releases protons into the medium, potentially overwhelming the buffer capacity. If the final pH deviates from the initial target pH by >0.05 units, the solubility value obtained corresponds to the shifted pH, not the target pH.

Step-by-Step Shake-Flask Protocol (OECD 105 Adapted)
  • Buffer Preparation: Prepare 50 mM aqueous buffers across the physiological range (pH 1.2, 4.5, 6.8, and 9.0). Do not use universal buffers, as complex counterions (e.g., citrate, phosphate) can form novel, less soluble salt forms with the API.

  • Solid Dispersal: Weigh an excess amount of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (e.g., 50 mg) into 2.0 mL glass vials. Add 1.0 mL of the respective buffer to ensure a saturated system with visible undisolved solid.

  • Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevance) at 300 rpm for 48 to 72 hours. Causality: 48 hours is required to overcome the kinetic barriers of crystal lattice disruption and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is preferred over filtration to prevent the adsorption of the lipophilic cyclohexyl moiety onto filter membranes, which artificially lowers the quantified concentration.

  • Self-Validation (Critical Step): Extract the supernatant and immediately measure its pH using a micro-pH probe. Record this as the "Equilibrium pH".

  • Quantification: Dilute the supernatant with mobile phase and quantify the API concentration via HPLC-UV against a validated calibration curve.

  • Solid-State Verification: Recover the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm whether the solid is the original HCl salt or a precipitated free base.

Workflow Start 1. Solid Dispersal (Excess API added to buffer) Incubate 2. Isothermal Equilibration (Shake-flask at 25°C/37°C for 48h) Start->Incubate Separate 3. Phase Separation (Ultracentrifugation) Incubate->Separate Measure 4. Quantification (HPLC-UV) & Final pH Measurement Separate->Measure Validate 5. Self-Validation: Is Final pH = Target pH? Measure->Validate

Fig 1. Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quantitative Data & pH-Solubility Profiling

The following tables summarize the expected physicochemical parameters and the resulting aqueous solubility profile of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride based on the predictive Henderson-Hasselbalch models for this chemical class.

Table 1: Physicochemical Parameters
ParameterValue / EstimateCausality / Impact
Molecular Weight 269.25 g/mol (Di-HCl) 232.8 g/mol (Mono-HCl)Determines mass-to-molarity conversions during HPLC quantification.
pKa1​ (Piperidine NH) ~11.1Ensures the molecule remains positively charged at all physiological pH levels.
pKa2​ (Tertiary Amine) ~8.5 - 9.0Drives the primary phase transition and precipitation in alkaline intestinal environments.
LogP (Free Base) ~2.8The lipophilic cyclohexyl group severely restricts intrinsic aqueous solubility ( S0​ ).
Table 2: Aqueous Solubility Profile across Physiological pH (25°C)

Note: Values are representative of typical diamine hydrochlorides with similar lipophilicity.

Target MediumInitial pHEquilibrium pHSolubility (mg/mL)Dominant Solid Phase
0.1 N HCl (FaSSGF) 1.201.20> 100.0HCl Salt (Subject to common-ion effect)
Acetate Buffer 4.504.45> 100.0HCl Salt
Phosphate Buffer (FaSSIF) 6.806.65~ 15.5HCl Salt (Approaching pHmax​ )
Borate Buffer 9.008.20*< 1.0Free Base Precipitate

*Notice the severe pH shift in the borate buffer. The precipitation of the free base releases HCl into the solution, acidifying the buffer. This highlights the absolute necessity of the self-validating equilibrium pH measurement.

Phase Transition Dynamics

Understanding the transition from a dissolved cation to a solid free base is critical for predicting in vivo precipitation (e.g., when the drug moves from the acidic stomach to the neutral intestine).

Equilibria SolidSalt Solid State (HCl Salt) DissolvedIon Aqueous Phase (Protonated Diamine + Cl⁻) SolidSalt->DissolvedIon Dissolution (pH < pHmax) DissolvedBase Aqueous Phase (Free Base) DissolvedIon->DissolvedBase Deprotonation (Increasing pH) SolidBase Solid State (Free Base Precipitate) DissolvedBase->SolidBase Precipitation (pH > pHmax)

Fig 2. pH-dependent phase transition and equilibrium states of amine hydrochlorides.

As depicted in Figure 2, the system is highly sensitive to the environmental pH. If N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is formulated as an oral solid dosage form, its high solubility in the stomach (pH 1.2) ensures rapid dissolution. However, upon entering the duodenum (pH ~6.8), the environmental pH approaches the compound's pKa2​ . The resulting deprotonation increases the concentration of the lipophilic free base. If this concentration exceeds the intrinsic solubility ( S0​ ), the drug will crash out of solution (Solid Base), drastically reducing bioavailability.

References

  • National Institutes of Health (NIH). "Piperidine | C5H11N | CID 8082 - PubChem." PubChem Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov (Harmonized with OECD Test Guideline 105). Available at:[Link]

  • Völgyi, G., Baka, E., Box, K.J., Comer, J.E.A., Takács-Novák, K. "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship." Analytica Chimica Acta 673, no. 1 (2010): 40-46. Available at:[Link]

  • Marković, O., et al. "Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect." ADMET & DMPK (2025). Available at:[Link]

Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Assays for N-cyclohexyl-N-methylpiperidin-4-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing a Novel Piperidine Scaffold The piperidine ring is a ubiquitous scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of pharmaceuticals across numerous therapeutic areas, from potent analgesics to antipsychotics.[1][2][3] Its conformational flexibility allows for optimal binding to a wide array of biological targets.[4] The compound N-cyclohexyl-N-methylpiperidin-4-amine represents a novel investigational molecule within this chemical class. As with any new chemical entity, the foundational step in its pharmacological characterization is to define its interaction with biological receptors. This guide provides an in-depth, technically-grounded framework for determining the receptor binding affinity of N-cyclohexyl-N-methylpiperidin-4-amine, a critical parameter for predicting its potential therapeutic effects and off-target liabilities.

The core of this process lies in receptor binding assays, a suite of techniques designed to quantify the interaction between a ligand (the drug candidate) and its target.[5][6] These assays are indispensable for drug discovery, providing key data on a compound's potency and selectivity.[7] This document will detail the principles and methodologies for establishing a robust binding assay, focusing on radioligand-based approaches, which remain the gold standard for their sensitivity and precision.[8] We will proceed under the hypothesis that, given its structural similarity to known pharmacophores, N-cyclohexyl-N-methylpiperidin-4-amine may exhibit affinity for targets such as sigma receptors or opioid receptors, both of which are known to bind piperidine derivatives.[4][9][10]

Part 1: Foundational Principles of Receptor-Ligand Interactions

Before delving into experimental protocols, it is crucial to understand the key parameters that quantify the binding of a ligand to its receptor. These assays operate at equilibrium, and their data is used to derive constants that describe the binding affinity.[11]

  • K_d (Equilibrium Dissociation Constant): This is the fundamental measure of binding affinity. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity.[12]

  • B_max (Maximum Receptor Density): This represents the total concentration of receptor binding sites in the sample, typically expressed as fmol/mg of protein.[13]

  • IC_50 (Half-Maximal Inhibitory Concentration): In a competition assay, this is the concentration of an unlabeled test compound (our compound of interest) that displaces 50% of the specifically bound radioligand.[12]

  • K_i (Inhibition Constant): The IC_50 is an experimental value that is dependent on the concentration of the radioligand used. The K_i is the calculated, absolute inhibition constant for the test compound and is a direct measure of its affinity. It is derived from the IC_50 using the Cheng-Prusoff equation.[14][15]

The relationship between these parameters forms the theoretical bedrock of our experimental design.

Part 2: Assay Development and Reagent Preparation

The quality of a binding assay is entirely dependent on the quality of its components. Meticulous preparation is a prerequisite for generating reliable and reproducible data.

Target Selection and Membrane Preparation

Based on the piperidine scaffold, the Sigma-1 receptor (S1R) presents a logical primary target for initial screening.[9][16] S1R is a unique intracellular chaperone protein implicated in a variety of CNS disorders, and many known ligands contain a piperidine moiety.[10][16]

Protocol for Membrane Preparation from Guinea Pig Liver (High S1R expression): [9]

  • Tissue Homogenization: Euthanize a guinea pig in accordance with institutional animal care guidelines. Promptly dissect the liver and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the tissue using a Polytron-style homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[17]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[17]

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold buffer, and repeat the high-speed centrifugation. This step is crucial for removing endogenous substances that could interfere with the assay.

  • Final Preparation & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant like 10% sucrose.[17] Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Selection of Radioligand

For the S1R, a highly selective and high-affinity radioligand is essential. [³H]-(+)-pentazocine is the preferred choice for S1R saturation and competition assays due to its selectivity.[9]

Part 3: Experimental Protocols

With properly prepared reagents, we can proceed to the core experiments. These are typically performed in a 96-well plate format to allow for multiple concentrations and replicates.[13][17]

Experiment 1: Saturation Binding Assay

The goal of this experiment is to determine the K_d and B_max of [³H]-(+)-pentazocine for the prepared guinea pig liver membranes. This is a prerequisite for designing the competition assay.[8][13]

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Nonspecific Binding" (NSB).

  • Reagent Addition:

    • To all wells, add 150 µL of the membrane preparation (diluted in assay buffer to a final concentration of ~50-100 µg protein/well).[17]

    • To the NSB wells, add 50 µL of a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) to saturate the receptors.

    • To the Total Binding wells, add 50 µL of assay buffer.

    • Add 50 µL of [³H]-(+)-pentazocine at increasing concentrations (typically 8-12 concentrations ranging from 0.1 x K_d to 10 x K_d) to both Total and NSB wells.[13]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[17]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand to the filter.[9][17]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Experiment 2: Competition Binding Assay

This experiment determines the ability of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride to compete with [³H]-(+)-pentazocine for binding to the S1R, from which its K_i is derived.[5][8]

Step-by-Step Protocol:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding, Nonspecific Binding (NSB), and multiple concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add 150 µL of the membrane preparation.

    • To the NSB wells, add 50 µL of 10 µM Haloperidol.

    • To the Total Binding wells, add 50 µL of assay buffer.

    • To the experimental wells, add 50 µL of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride at serially diluted concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Add 50 µL of [³H]-(+)-pentazocine at a single, fixed concentration (ideally at or near its K_d value determined in the saturation assay) to all wells.[18]

  • Incubation, Harvesting, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

Workflow Visualization

G cluster_prep Part 1: Preparation cluster_exp Part 2: Experimentation cluster_analysis Part 3: Data Analysis ReceptorSource Select Receptor Source (e.g., Guinea Pig Liver) MembranePrep Prepare Membranes (Homogenization, Centrifugation) ReceptorSource->MembranePrep ProteinAssay Quantify Protein (BCA Assay) MembranePrep->ProteinAssay SaturationAssay Saturation Assay (Varying [Radioligand]) ProteinAssay->SaturationAssay CompetitionAssay Competition Assay (Varying [Test Compound]) SaturationAssay->CompetitionAssay Determines Radioligand Concentration to Use DataProcessing Process Raw Data (CPM -> Specific Binding) CompetitionAssay->DataProcessing NonlinearRegression Nonlinear Regression (Curve Fitting) DataProcessing->NonlinearRegression ParameterCalc Calculate Parameters (Kd, Bmax, IC50, Ki) NonlinearRegression->ParameterCalc

Caption: Overall workflow for receptor binding affinity characterization.

Part 4: Data Analysis and Interpretation

Raw data (CPM) must be converted into meaningful affinity constants. This is achieved through specific calculations and nonlinear regression analysis, often performed with software like GraphPad Prism.[17]

  • Calculate Specific Binding: For both assays, specific binding is calculated for each concentration point:

    • Specific Binding = Total Binding (mean CPM) - Nonspecific Binding (mean CPM)

  • Saturation Assay Analysis:

    • Plot Specific Binding (Y-axis) against the concentration of [³H]-(+)-pentazocine (X-axis).

    • Fit the data using a "one-site specific binding" nonlinear regression model.[13]

    • The model will directly output the K_d (in nM) and B_max (in fmol/mg protein).

  • Competition Assay Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (X-axis).

    • Fit the data using a "log(inhibitor) vs. response -- Variable slope" model.

    • The model will calculate the IC_50 value.

  • Calculate K_i using the Cheng-Prusoff Equation: [14]

    • K_i = IC_50 / (1 + ([L]/K_d))

    • Where:

      • IC_50 is the value determined from the competition curve fit.

      • [L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.

      • K_d is the dissociation constant of the radioligand determined from the saturation assay.

Data Analysis Workflow

G cluster_sat Saturation Data cluster_comp Competition Data RawCPM Raw Scintillation Counts (CPM) SpecificBinding Calculate Specific Binding (Total - Nonspecific) RawCPM->SpecificBinding SatPlot Plot: [Radioligand] vs. Specific Binding SpecificBinding->SatPlot CompPlot Plot: Log[Inhibitor] vs. % Specific Binding SpecificBinding->CompPlot SatFit One-Site Binding Fit (Nonlinear Regression) SatPlot->SatFit SatResults Output: Kd & Bmax SatFit->SatResults ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) SatResults->ChengPrusoff Kd CompFit Sigmoidal Dose-Response Fit (Variable Slope) CompPlot->CompFit CompResults Output: IC50 CompFit->CompResults CompResults->ChengPrusoff IC50 FinalKi Final Result: Ki of Test Compound ChengPrusoff->FinalKi

Caption: Flowchart of data processing from raw counts to the final Ki value.

Example Data Summary Table:

Assay TypeParameterValueUnits
Saturation K_d ([³H]-(+)-pentazocine)2.5nM
B_max1500fmol/mg protein
Competition IC_50 (Test Compound)75nM
K_i (Test Compound) 25 nM

Note: This is example data for illustrative purposes.

Part 5: Assay Validation and Trustworthiness

A protocol is only as good as its validation. To ensure the trustworthiness of the generated data, several criteria must be met:

  • Reproducibility: Experiments should be repeated independently to ensure consistent results. K_i values should be in close agreement between runs.

  • Signal Window: The ratio of total binding to nonspecific binding should be sufficiently large (ideally >10) to provide a robust signal.

  • Ligand Depletion: The amount of receptor used should not bind more than 10% of the total added radioligand to ensure the free concentration of the radioligand is not significantly altered.[13]

  • Selectivity Screening: To understand the compound's profile, it is imperative to run competition assays against a panel of other relevant receptors (e.g., Sigma-2, opioid subtypes µ, δ, κ).[19] High affinity for a single target with low affinity for others indicates high selectivity.

Conclusion

This guide outlines a comprehensive and technically rigorous approach to characterizing the receptor binding affinity of a novel piperidine compound, N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. By first establishing the binding characteristics of a selective radioligand through a saturation assay, and then using that data to inform a well-designed competition assay, researchers can confidently determine the K_i of their compound of interest. This foundational data is the first critical step in the drug discovery cascade, providing the quantitative measure of potency needed to guide further lead optimization, in vitro functional assays, and in vivo studies.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.17. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available at: [Link]

  • Koperniku, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6396. Available at: [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 61-71. Available at: [Link]

  • Hussain, F., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 695-712. Available at: [Link]

  • De la Cruz, M., & Arkin, M. R. (2017). A guide to simple, direct, and quantitative in vitro binding assays. SLAS discovery, 22(1), 5-18. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 13, 857586. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Available at: [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • NextSDS. (n.d.). [(1-cyclohexyl-4-piperidinyl)methyl]amine dihydrochloride. Available at: [Link]

  • CORDIS | European Union. (n.d.). Structural Basis of Sigma-1 Receptor Ligand Interactions. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

  • Coop, A., et al. (2013). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 65(1), 90-94. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]

  • PubChem. (n.d.). 4-((4-Aminocyclohexyl)methyl)-N-methylcyclohexanamine. Available at: [Link]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8121. Available at: [Link]

  • The Center for Forensic Science Research & Education. (2022). N-Cyclohexyl Methylone. Available at: [Link]

  • Mollica, A., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6026. Available at: [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Available at: [Link]

  • Kemmer, G. C., & Bogan, J. S. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W405–W409. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2024). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. Available at: [Link]

Sources

Foundational

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride blood-brain barrier permeability

Navigating the Gatekeeper: A Technical Guide to the Blood-Brain Barrier Permeability Profile of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride As a Senior Application Scientist in central nervous system (CNS) drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Gatekeeper: A Technical Guide to the Blood-Brain Barrier Permeability Profile of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

As a Senior Application Scientist in central nervous system (CNS) drug discovery, evaluating the blood-brain barrier (BBB) permeability of novel chemical entities is rarely a binary assessment of "permeable" versus "impermeable." It requires a holistic understanding of how a molecule's structural motifs interact with the dynamic, multi-layered filtration system of the brain microvascular endothelium.

This whitepaper provides an in-depth technical evaluation of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5). Widely utilized as a highly lipophilic, basic diamine building block in the synthesis of CNS-active ligands (such as GPCR and sigma receptor modulators), this compound presents a classic pharmacokinetic paradox: its structure guarantees rapid passive diffusion into the brain, yet its basicity introduces complex sub-cellular distribution challenges.

Physicochemical Profiling: The Causality of Permeation

Before initiating resource-intensive in vitro or in vivo assays, we must establish a predictive baseline using the compound's physicochemical properties. The BBB primarily restricts permeation based on molecular weight (MW), lipophilicity (LogP), and polar surface area (PSA)[1].

N-cyclohexyl-N-methylpiperidin-4-amine is formulated as a hydrochloride salt for benchtop stability and aqueous solubility. However, upon introduction to a physiological buffer (pH 7.4), the salt dissociates, and permeation is dictated strictly by the equilibrium of the free base.

The molecule features a piperidine ring (secondary amine) and an exocyclic tertiary amine substituted with methyl and cyclohexyl groups. This classifies it as a Basic Lipophilic Amine (BLA) .

Table 1: Predictive Physicochemical Parameters vs. CNS Optimal Ranges
ParameterN-cyclohexyl-N-methylpiperidin-4-amine (Estimated)Ideal CNS MPO Range [2]Permeability Implication
Molecular Weight (Free Base) 196.33 g/mol < 400 DaHighly favorable for rapid transcellular diffusion.
Polar Surface Area (PSA) ~15.3 Ų< 90 ŲMinimal hydrogen bonding potential; excellent lipid bilayer insertion.
Lipophilicity (cLogP) 2.8 – 3.21.5 – 3.5Optimal lipophilicity for partitioning into endothelial membranes.
Ionization (pKa) ~10.5 (Piperidine), ~8.5 (Tertiary)7.5 – 10.5Predominantly protonated at pH 7.4; high risk of lysosomal trapping.
Hydrogen Bond Donors (HBD) 1< 3Low desolvation energy required to enter the lipid bilayer.

The Causality: The extremely low PSA combined with an optimal LogP drives near-instantaneous passive transcellular diffusion. However, the dual basic centers (high pKa) mean the molecule will exist primarily as a mono- or di-cation at physiological pH, triggering interactions with phospholipid headgroups and active efflux transporters.

PermeabilityLogic Compound N-cyclohexyl-N-methylpiperidin-4-amine Physicochemical Physicochemical Profile (Low PSA, High LogP, Basic pKa) Compound->Physicochemical Passive High Passive Diffusion (Transcellular) Physicochemical->Passive Drives Efflux P-gp Efflux Susceptibility (MDCK-MDR1 Assay) Physicochemical->Efflux Triggers Trapping Lysosomal Trapping (Acidic Compartments) Physicochemical->Trapping Induces

Fig 1: Physicochemical logic tree dictating the BBB permeation profile of the compound.

In Vitro Assessment Workflows

To validate the predictive model, we employ a tiered in vitro strategy. Every protocol described below is designed as a self-validating system , ensuring that experimental artifacts do not masquerade as biological data.

Isolating Passive Diffusion: The PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms [3]. For CNS compounds, standard synthetic lipids are insufficient; we must mimic the specific lipidomic profile of the brain endothelium.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter (0.45 µm pore size) of a 96-well donor plate with 5 µL of a 2% (w/v) porcine brain lipid (PBL) extract dissolved in dodecane. Causality: PBL contains the specific sphingomyelins and cholesterols present in the human BBB, providing a biologically relevant dielectric constant.

  • Donor Solution Formulation: Dilute the hydrochloride salt to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO. Causality: 5% DMSO ensures the highly lipophilic free base remains in solution without compromising the integrity of the artificial lipid membrane.

  • Assay Assembly: Add 300 µL of the donor solution to the donor plate and 300 µL of blank PBS to the acceptor plate. Create the "sandwich" and incubate at 37°C for 4 hours under gentle agitation.

  • Internal Validation: Include Verapamil (high permeability control) and Atenolol (low permeability control) in adjacent wells. The assay is only valid if Verapamil Pe​>10×10−6 cm/s and Atenolol Pe​<1×10−6 cm/s.

  • Quantification: Analyze both chambers via LC-MS/MS and calculate the effective permeability ( Pe​ ). Given its LogP and PSA, N-cyclohexyl-N-methylpiperidin-4-amine will typically exhibit a Pe​>15×10−6 cm/s, classifying it as highly permeable via passive diffusion [4].

Evaluating Active Efflux: The MDCK-MDR1 Transwell Assay

While PAMPA confirms the molecule can cross the lipid bilayer, it does not account for active clearance. Basic lipophilic amines are notorious substrates for P-glycoprotein (P-gp), an ATP-driven efflux pump located on the luminal side of the BBB. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) to evaluate this[3].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days to allow monolayer polarization.

  • Monolayer Validation (Critical Step): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω·cm² is required. Co-administer Lucifer Yellow (a paracellular marker). Causality: A Lucifer Yellow rejection rate >99% proves the tight junctions are intact. If the junctions are leaky, paracellular diffusion will artificially inflate the apparent permeability ( Papp​ ), ruining the data.

  • Bidirectional Transport:

    • A-B (Blood-to-Brain): Add 10 µM compound to the Apical chamber. Sample the Basolateral chamber at 30, 60, 90, and 120 minutes.

    • B-A (Brain-to-Blood): Add 10 µM compound to the Basolateral chamber. Sample the Apical chamber at the same intervals.

  • Data Analysis: Calculate the Efflux Ratio ( ER=Papp,B−A​/Papp,A−B​ ). An ER > 2.0 indicates the compound is a P-gp substrate.

MDCKWorkflow Apical Apical Chamber (Blood Side Surrogate) Monolayer MDCK-MDR1 Cell Monolayer (Expressing P-gp) Apical->Monolayer A-B Transport (Passive) Monolayer->Apical Active Efflux Basolateral Basolateral Chamber (Brain Side Surrogate) Monolayer->Basolateral Permeation Efflux P-gp Mediated Efflux (B-A > A-B) Monolayer->Efflux Basolateral->Monolayer B-A Transport

Fig 2: MDCK-MDR1 bidirectional transwell assay workflow for determining P-gp efflux ratios.

Table 2: Interpretation Matrix for In Vitro Permeability Data
AssayMetricThresholdInterpretation for N-cyclohexyl-N-methylpiperidin-4-amine
PAMPA-BBB Pe​ (cm/s) >4.0×10−6 High passive permeability confirmed. The lipophilic core easily traverses the lipid bilayer.
MDCK-MDR1 Papp,A−B​ >10×10−6 High transcellular absorption.
MDCK-MDR1 Efflux Ratio (ER) >2.0 Positive for P-gp efflux. The basic nitrogens likely trigger transporter recognition.

The Lysosomal Trapping Paradigm

The most critical pharmacokinetic hurdle for N-cyclohexyl-N-methylpiperidin-4-amine is lysosomal trapping .

Because the molecule possesses two basic amines, it exists in an equilibrium between its unprotonated, mono-protonated, and di-protonated states. At the physiological pH of blood (7.4), a significant fraction remains lipophilic enough to cross the BBB. However, once inside the brain parenchyma, the compound encounters lysosomes—acidic intracellular organelles with a pH of ~4.5.

The Mechanism: Upon diffusing into the lysosome, the acidic environment forces the compound into a fully di-protonated state. This drastically lowers its LogP and increases its polarity, rendering it incapable of diffusing back across the lysosomal membrane. The compound becomes sequestered.

In Vivo Translation: The Importance of Kp,uu,brain​

Because of lysosomal trapping and non-specific binding to brain lipids, measuring the total brain-to-plasma ratio ( Kp​ ) of this compound in vivo will yield a deceptively high number (often Kp​>5 ). A high Kp​ does not mean the drug is available to bind to its target receptor; it simply means the drug is stuck in the brain tissue.

To accurately assess the pharmacologically active concentration, researchers must measure Kp,uu,brain​ (the unbound brain-to-plasma partition coefficient) using brain microdialysis or brain homogenate equilibrium dialysis.

Equilibrium Dialysis Protocol:

  • Homogenize fresh rodent brain tissue in a 1:3 ratio with PBS (pH 7.4).

  • Spike the homogenate with 1 µM of the compound and place it in the donor side of a rapid equilibrium dialysis (RED) device. Place blank buffer in the receiver side.

  • Incubate at 37°C for 4-6 hours until equilibrium is reached.

  • Calculate the fraction unbound in brain ( fu,brain​ ).

  • Multiply total brain concentration by fu,brain​ to derive the true, unbound interstitial fluid concentration. For basic lipophilic amines like this, fu,brain​ is typically very low (< 1%), meaning that despite massive total brain accumulation, the freely circulating active drug is minimal.

Conclusion

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a structurally optimized moiety for passive blood-brain barrier penetration. Its low polar surface area and high lipophilicity ensure rapid entry into the central nervous system, as validated by PAMPA-BBB models. However, its dual basic centers subject it to active P-gp efflux and severe lysosomal sequestration. Drug development professionals utilizing this building block must prioritize Kp,uu,brain​ optimization—potentially by lowering the pKa of the basic centers via fluorination or steric shielding—to ensure that high total brain exposure translates into high unbound, pharmacologically active concentrations.

References

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules MDPI - Pharmaceuticals URL:[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates National Institutes of Health (NIH) / PMC URL:[Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview National Institutes of Health (NIH) / PMC URL:[Link]

Exploratory

A Technical Guide to the Thermal Stability and Melting Point Characterization of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Introduction N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a substituted piperidine derivative, a class of compounds prevalent in medicinal chemistry and drug discovery. The piperidine scaffold is a key structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a substituted piperidine derivative, a class of compounds prevalent in medicinal chemistry and drug discovery. The piperidine scaffold is a key structural motif in numerous pharmaceuticals.[1] The physicochemical properties of such compounds, particularly their thermal stability and melting point, are critical parameters that influence their development, formulation, storage, and bioavailability.[2][3] A well-defined melting point is indicative of purity, while thermal stability data is crucial for determining appropriate manufacturing and storage conditions to prevent degradation.[3][4]

This technical guide provides a comprehensive framework for the characterization of the thermal properties of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document focuses on the authoritative methodologies and analytical principles required for its characterization. We will draw upon data from structurally related amine hydrochlorides and substituted piperidines to provide context and illustrative examples. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust approach to generating reliable and reproducible thermal analysis data.

Physicochemical Context and Predictive Analysis

The structure of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride—featuring a saturated piperidine ring, a bulky non-polar cyclohexyl group, a methyl group on the piperidine nitrogen, and an amine hydrochloride salt—suggests several key factors that will influence its thermal behavior:

  • Crystallinity and Salt Form: As a hydrochloride salt, the compound is expected to be a crystalline solid.[5] The ionic nature of the salt form generally leads to higher melting points compared to the corresponding free base due to the strong ionic interactions in the crystal lattice.[3]

  • Molecular Weight and Substituents: The molecular complexity and the presence of bulky substituents can affect crystal packing, which in turn influences the melting point.

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic. The presence of water, either absorbed or as a hydrate, will be detectable by thermal analysis, typically as a broad endotherm at lower temperatures corresponding to water loss.[5]

  • Polymorphism: Pharmaceutical compounds, especially salts, can exist in different crystalline forms (polymorphs) with distinct melting points and stability profiles.[2][3] It is crucial to assess for potential polymorphic transitions during heating.

Core Analytical Techniques for Thermal Characterization

A multi-technique approach is essential for a thorough understanding of the thermal properties. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point and other thermal transitions of a material.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]

Causality Behind Experimental Choices: The choice of a specific heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity. A slower rate provides better resolution of closely occurring thermal events, while a faster rate enhances the sensitivity for detecting broad transitions. An inert nitrogen purge is critical to prevent oxidative degradation of the sample at elevated temperatures.

Self-Validating Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium, prior to analysis.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any potential volatiles, or use a pin-holed lid if the release of moisture or solvent is anticipated.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (high purity nitrogen) to a flow rate of 30-50 mL/min.

    • Define the temperature program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point is typically reported as the onset or peak temperature of the melting endotherm.[6][8] The area under the peak corresponds to the enthalpy of fusion.[7]

Expected Thermogram Features for an Amine Hydrochloride:

  • A potential broad endotherm at lower temperatures (< 120 °C) indicating the loss of water (desolvation) if the sample is a hydrate.[5]

  • A sharp endothermic peak corresponding to the melting of the crystalline solid. For comparison, the melting point of diphenhydramine hydrochloride is observed around 170-180 °C.[7]

  • Potential smaller endothermic or exothermic events prior to melting, which could indicate polymorphic transitions.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[6]

Causality Behind Experimental Choices: TGA is performed under a controlled atmosphere to understand the degradation mechanism. Running the experiment in an inert atmosphere (nitrogen) reveals the inherent thermal stability, while an oxidative atmosphere (air) can show susceptibility to oxidation. The heating rate influences the temperature at which degradation occurs; a standard rate of 10 °C/min is often used for consistency.

Self-Validating Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate magnetic standards.

  • Sample Preparation: Place 5-10 mg of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (high purity nitrogen) at a flow rate of 50-100 mL/min.

    • Define the temperature program: Equilibrate at 25 °C, then ramp up to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Begin the analysis and record the mass loss as a function of temperature.

  • Data Analysis: Examine the TGA curve for mass loss steps. The onset temperature of a significant mass loss event is considered the point of decomposition.

Expected TGA Profile:

  • A mass loss step at lower temperatures corresponding to the endotherm observed in DSC, confirming the loss of water or other solvents.[5]

  • A region of thermal stability where no significant mass loss occurs.

  • A sharp mass loss at higher temperatures, indicating the decomposition of the compound.

Data Presentation and Visualization

Summary of Expected Thermal Events
Thermal EventAnalytical TechniqueExpected ObservationSignificance
Desolvation/Dehydration DSC & TGABroad endotherm (DSC) with corresponding mass loss (TGA) at T < 120°C.[5]Indicates the presence of a hydrate or solvate form.
Polymorphic Transition DSCEndothermic or exothermic event prior to melting without mass loss.[9]Reveals the existence of multiple crystalline forms.
Melting DSCSharp endothermic peak with no corresponding mass loss in TGA.[6][8]Defines the melting point and indicates purity.
Decomposition TGA & DSCSignificant mass loss (TGA) often accompanied by an exothermic event (DSC).[5][8]Determines the upper limit of thermal stability.
Experimental Workflow Diagrams

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Seal Pan p2->p3 a2 Set N2 Purge (30-50 mL/min) p3->a2 a1 Calibrate Instrument a1->a2 a3 Temperature Ramp (e.g., 10°C/min) a2->a3 d1 Identify Endotherms (Melting, Desolvation) a3->d1 d3 Determine Onset/Peak T and Enthalpy (ΔH) d1->d3 d2 Identify Exotherms (Crystallization) d2->d3

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation tp1 Weigh 5-10 mg of Sample tp2 Place in Ceramic/Pt Pan tp1->tp2 ta2 Set N2 Purge (50-100 mL/min) tp2->ta2 ta1 Calibrate Instrument ta1->ta2 ta3 Temperature Ramp (e.g., 10°C/min) ta2->ta3 td1 Identify Mass Loss Steps ta3->td1 td2 Determine Onset Temperature of Decomposition td1->td2

Caption: Workflow for TGA Analysis.

Integrated_Analysis Compound N-cyclohexyl-N-methyl- piperidin-4-amine HCl DSC DSC Compound->DSC TGA TGA Compound->TGA MeltingPoint Melting Point (Purity) DSC->MeltingPoint Transitions Polymorphic Transitions DSC->Transitions Hydration Hydration State DSC->Hydration Stability Thermal Stability (Decomposition Temp) TGA->Stability TGA->Hydration

Caption: Integrated Thermal Analysis Approach.

Conclusion

The thermal characterization of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a critical step in its pharmaceutical development. While direct literature data on its melting point and stability is scarce, a systematic approach using Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust framework for obtaining this essential information. By following the detailed, self-validating protocols outlined in this guide, researchers can reliably determine the melting point, identify potential polymorphs or hydrates, and establish the thermal stability limits of the compound. This data is indispensable for ensuring product quality, guiding formulation strategies, and defining appropriate storage and handling conditions.

References

  • Baran, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Stanton, M. G., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Available at: [Link]

  • Moyo, T., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Available at: [Link]

  • Baran, A., et al. (2014). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Varghese, S. J., et al. (2019). Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. Journal of Thermal Analysis and Calorimetry.
  • Gackowski, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Available at: [Link]

  • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Baran, A., et al. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. PubMed. Available at: [Link]

  • Kuhnert-Brandstätter, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? ETH Zurich.
  • Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Foley, D. J., et al. (2022).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. Available at: [Link]

  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. NextSDS. Available at: [Link]

  • Mitrevska, I., et al. (2025). Thermal-Cycling Stability of Cefixime Granules for Oral Suspension: Experimental Evaluation and FMEA-Based Risk Analysis for Pharmaceutical Distribution. SciVision Open Access Publishers.
  • Nimesulide, et al. (2022). The synthesis, thermal behaviour, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflammatory drug nimesulide. PMC. Available at: [Link]

  • Shabaraya, A. R., & Kulkarni, P. K. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

An Application Note and Detailed Protocol for the Synthesis of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride Abstract This document provides a comprehensive, field-proven , a valuable substituted piperidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Abstract

This document provides a comprehensive, field-proven , a valuable substituted piperidine derivative for research and development in medicinal chemistry and materials science. The synthetic strategy is centered on a direct one-pot reductive amination of N-methylpiperidin-4-one with cyclohexylamine, followed by conversion to the corresponding hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step instructions, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.

Introduction and Scientific Context

Substituted piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules due to their ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. N-cyclohexyl-N-methylpiperidin-4-amine, in particular, combines the rigid piperidine core with a lipophilic cyclohexyl group, making it an attractive building block for creating diverse chemical libraries for drug discovery.[1][2] The synthesis of this compound is most efficiently achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[3]

This protocol employs sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent. This choice is deliberate; NaBH(OAc)₃ is a mild and selective hydride donor that is particularly effective for reducing the iminium ion intermediate formed in situ from the ketone and amine, without significantly reducing the starting ketone.[4] This selectivity minimizes the formation of alcohol byproducts and simplifies purification. Subsequently, the purified amine free base is converted to its hydrochloride salt. This is a critical step for long-term stability, handling, and formulation, as the salt form is typically a crystalline, non-hygroscopic solid, in contrast to the often-oily and air-sensitive free base.[5]

Overall Synthetic Scheme

The synthesis is a two-stage process starting from commercially available materials:

Stage 1: Reductive Amination

N-methylpiperidin-4-one reacts with cyclohexylamine to form an intermediate iminium ion, which is immediately reduced by sodium triacetoxyborohydride to yield the target secondary amine.

Stage 2: Hydrochloride Salt Formation

The purified N-cyclohexyl-N-methylpiperidin-4-amine free base is treated with a solution of hydrogen chloride to precipitate the final hydrochloride salt.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier Notes
N-Methylpiperidin-4-one1445-73-4C₆H₁₁NO113.16≥97% Purity
Cyclohexylamine108-91-8C₆H₁₃N99.17≥99% Purity
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Handle in a fume hood
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ACS Grade
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous
2.0 M HCl in Diethyl EtherN/AHCl36.46Commercially available solution
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

Part A: Synthesis of N-cyclohexyl-N-methylpiperidin-4-amine (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylpiperidin-4-one (5.0 g, 44.2 mmol, 1.0 equiv).

  • Addition of Reactants: Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM). To this solution, add cyclohexylamine (5.26 g, 53.0 mmol, 1.2 equiv). Stir the mixture at room temperature for 20 minutes.

    • Scientist's Note: Pre-stirring the ketone and amine allows for the initial formation of the hemiaminal and subsequent iminium ion, which is the species that will be reduced. Using a slight excess of the amine helps drive this equilibrium.

  • Reduction: Cool the flask in an ice-water bath. Slowly add sodium triacetoxyborohydride (14.0 g, 66.3 mmol, 1.5 equiv) portion-wise over 15-20 minutes.

    • Causality: The portion-wise addition helps to control any potential exotherm and ensures a steady rate of reduction. The reaction is kept cool to improve selectivity and stability of the reducing agent.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

    • Trustworthiness Check: This step neutralizes the acidic byproducts of the reduction (acetic acid) and destroys any unreacted NaBH(OAc)₃. The pH of the aqueous layer should be basic (pH > 8).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing and Drying: Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude N-cyclohexyl-N-methylpiperidin-4-amine as an oil. The product can be used directly in the next step if purity is deemed sufficient by initial analysis (e.g., ¹H NMR).

Part B: Formation of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride
  • Dissolution: Dissolve the crude amine oil from Part A in approximately 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately.

    • Scientist's Note: The amount of HCl solution required should be calculated based on the initial moles of the limiting reagent (N-methylpiperidin-4-one), typically using a slight excess (1.1-1.2 equivalents) to ensure complete protonation.

  • Crystallization: Continue adding the HCl solution until no further precipitation is observed. After addition is complete, continue to stir the resulting slurry for 1 hour at room temperature to ensure complete salt formation and encourage crystallization.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any non-basic, soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum for several hours to remove all residual solvent.

  • Characterization: Determine the yield, melting point, and characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Workflow and Mechanism

Reductive Amination Mechanism

The diagram below illustrates the two-step sequence of the reductive amination process: initial formation of an iminium cation followed by hydride reduction.

G Reductive Amination Mechanism Ketone N-Methylpiperidin-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ Amine Cyclohexylamine Amine->Hemiaminal + H⁺ Iminium Iminium Cation Hemiaminal->Iminium - H₂O Product N-cyclohexyl-N-methyl- piperidin-4-amine Iminium->Product Reduction Reducer [H⁻] from NaBH(OAc)₃ Reducer->Product Reduction

Caption: Key steps in the reductive amination reaction.

Overall Synthesis Workflow

This flowchart provides a high-level overview of the entire laboratory procedure from starting materials to the final, purified product.

G Synthesis & Purification Workflow A 1. Mix Ketone & Amine in DCM B 2. Add NaBH(OAc)₃ React Overnight A->B C 3. Quench with Sat. NaHCO₃ B->C D 4. Extract with DCM C->D E 5. Dry & Concentrate (Yields Free Base Oil) D->E F 6. Dissolve in Ether Add HCl/Ether E->F G 7. Filter Precipitate F->G H 8. Wash with Ether & Dry Under Vacuum G->H I Final Product: HCl Salt (Solid) H->I

Caption: Step-by-step workflow for synthesis and salt formation.

Expected Results and Characterization

ParameterExpected Value
Final Product N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₂₅ClN₂
Molecular Weight 232.80 g/mol
Purity ≥98% (by NMR or LC-MS)
Yield 75-85% (overall)
Melting Point To be determined experimentally
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for cyclohexyl protons, piperidine ring protons, and the N-methyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spec (ESI+): Calculated for [M+H]⁺ (free base) C₁₂H₂₅N₂⁺: 197.20. Found: To be determined.

Safety and Handling

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Methylpiperidin-4-one: Corrosive. Causes severe skin burns and eye damage.[6]

  • Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

  • Hydrogen Chloride Solution: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

References

  • Google Patents. (2008). Method for producing 4-substituted cis-cyclohexylamine. JP2002506845A.
  • Qin, S., et al. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Journal of the Korean Chemical Society. [Link]

  • Amanpour, S., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung. [Link]

  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.
  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Methylcyclohexylamine, 98%. [Link]

Sources

Application

Application Note: N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride in Targeted Drug Discovery

Executive Summary & Strategic Utility The 4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core framework for a vast array of therapeutics, including G protein-coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The 4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core framework for a vast array of therapeutics, including G protein-coupled receptor (GPCR) modulators and antiviral agents[1][2]. Within this class, N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5) represents a highly specialized, versatile building block designed for advanced lead generation and optimization.

The strategic utility of this specific building block lies in its structural dichotomy:

  • The Piperidine N1 (Secondary Amine): Serves as the primary vector for diversification. It is highly reactive and readily undergoes C-N cross-coupling, alkylation, or acylation[1].

  • The C4-Amine (Tertiary Amine): The N-cyclohexyl-N-methyl substituent provides significant steric bulk and lipophilicity. Because it is a tertiary amine, it is non-reactive under standard coupling conditions, eliminating the need for orthogonal protecting groups during library synthesis. Furthermore, the bulky cyclohexyl group forces the piperidine ring into specific, predictable chair conformations, optimizing the 3D projection of the pharmacophore into hydrophobic binding pockets[2].

This building block has proven particularly effective in the discovery of peripherally selective receptor antagonists and viral assembly inhibitors, where modulating LogP and steric encumbrance is critical for target specificity and preventing off-target central nervous system (CNS) effects[3][4].

Physicochemical & Structural Properties

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is preferred due to its enhanced bench stability and aqueous solubility compared to the free base.

PropertyValue
Chemical Name N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride
CAS Number 1229627-11-5 (Mono-HCl) / 548769-24-0 (Di-HCl)
Molecular Formula C12H25ClN2
Molecular Weight 232.79 g/mol
SMILES CN(C1CCCCC1)C2CCNCC2.[H]Cl
Key Structural Features Lipophilic cyclohexyl vector; basic tertiary amine; reactive secondary piperidine amine.

Mechanistic Rationale in Scaffold Design

When designing high-throughput screening (HTS) libraries, the introduction of nitrogen atoms is a fundamental approach to modulating a molecule's pharmacokinetic profile, brain penetration, and solubility[5].

Using N-cyclohexyl-N-methylpiperidin-4-amine allows medicinal chemists to rapidly explore structure-activity relationships (SAR). For example, in the optimization of Hepatitis C Virus (HCV) assembly inhibitors, the 4-aminopiperidine core was critical for synergistic antiviral efficacy[3][6]. The tertiary amine at the C4 position acts as a stable, lipophilic anchor, while the N1 position can be rapidly decorated via high-throughput Buchwald-Hartwig amination or reductive amination[7].

Logical Workflow for Library Generation

G A Target Identification (e.g., GPCRs, Viral Assembly) B Scaffold Selection (4-Aminopiperidine core) A->B C Library Synthesis (Buchwald-Hartwig / Alkylation) B->C D Lead Optimization (Steric & Lipophilic Tuning) C->D

Fig 1: Drug discovery workflow utilizing the 4-aminopiperidine building block.

Experimental Protocols (Self-Validating Systems)

The following protocols have been optimized for the functionalization of the N1-piperidine position. They are designed to account for the specific basicity and steric profile of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.

Protocol A: High-Throughput Buchwald-Hartwig N-Arylation

Palladium-catalyzed C-N cross-coupling is the premier method for attaching the piperidine core to (hetero)aryl halides[5]. Because the building block is supplied as a hydrochloride salt, an additional equivalent of strong base is required to generate the free base in situ.

Causality & Reagent Selection: RuPhos Pd G3 is selected as the precatalyst because it rapidly undergoes reductive elimination to form the active Pd(0) species under mild conditions. The bulky RuPhos ligand prevents the formation of inactive palladium bis-amine complexes and is highly effective for coupling secondary amines to sterically hindered or electron-rich aryl halides[7][8]. Sodium tert-butoxide (NaOtBu) is used as the base to facilitate rapid deprotonation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the (hetero)aryl bromide (1.0 equiv, 0.5 mmol) and N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add RuPhos Pd G3 (2 mol %, 0.01 mmol) and NaOtBu (2.5 equiv, 1.25 mmol). Note: The 2.5 equivalents of base account for the neutralization of the HCl salt.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 80 °C for 4–12 hours. Monitor the reaction via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient with 1% Et3N) to yield the N-arylated product.

G Pd0 Pd(0)L_n Active Species (Generated from RuPhos Pd G3) OxAdd 1. Oxidative Addition Ar-Br inserts into Pd(0) Pd0->OxAdd + Ar-Br AmineCoord 2. Amine Coordination Piperidine N1 binds Pd(II) OxAdd->AmineCoord + Building Block Deprot 3. Deprotonation NaOtBu removes N-H proton AmineCoord->Deprot + Base RedElim 4. Reductive Elimination C-N bond forms, Pd(0) regenerates Deprot->RedElim - Base-H, - Br RedElim->Pd0 Release of Product

Fig 2: Catalytic cycle for the Buchwald-Hartwig amination of the piperidine core.

Protocol B: Regioselective Reductive Amination

For the synthesis of N-alkyl or N-benzyl derivatives, reductive amination is the preferred route.

Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is added to liberate the secondary amine from its HCl salt. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over sodium borohydride because it is a milder reducing agent; it selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde.

Step-by-Step Methodology:

  • Free-Basing: Dissolve N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add DIPEA (1.2 equiv, 1.2 mmol) and stir for 10 minutes at room temperature.

  • Iminium Formation: Add the target aldehyde (1.1 equiv, 1.1 mmol) to the solution. Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the target compound.

Data Presentation: Reaction Optimization Summary

The following table summarizes expected outcomes based on standard optimization matrices for the functionalization of 4-aminopiperidine derivatives[7][8].

Reaction TypeCoupling PartnerCatalyst / Reagent SystemTemp (°C)Expected Yield (%)Purity (LC-MS)
Buchwald-Hartwig Electron-deficient Aryl-BrRuPhos Pd G3, NaOtBu, Dioxane8085–95>98%
Buchwald-Hartwig Electron-rich Aryl-BrRuPhos Pd G3, NaOtBu, Dioxane9070–85>95%
Buchwald-Hartwig Heteroaryl-Cl (e.g., Pyridine)BrettPhos Pd G3, NaOtBu, THF8065–80>95%
Reductive Amination Aliphatic AldehydeNaBH(OAc)3, DIPEA, DCE2580–90>98%
Reductive Amination Benzaldehyde derivativesNaBH(OAc)3, DIPEA, DCE2585–95>98%

Note: Yields are highly dependent on the steric and electronic nature of the specific coupling partner used in the library design.

References

  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Publications.[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH) / PubMed.[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. National Institutes of Health (NIH) / PMC.[Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH) / PMC.[Link]

  • Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists. National Institutes of Health (NIH) / PMC.[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development - ACS Publications.[Link]

Sources

Method

Highly Sensitive LC-MS/MS Bioanalytical Method for the Quantitation of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride in Plasma

Executive Summary N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5) is a highly basic aliphatic amine utilized as a critical building block and intermediate in pharmaceutical development. Accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5) is a highly basic aliphatic amine utilized as a critical building block and intermediate in pharmaceutical development. Accurate quantification of this compound in biological matrices is essential for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This application note details a highly sensitive, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its detection in plasma. The method leverages a streamlined protein precipitation (PPT) workflow and optimized reversed-phase chromatography to overcome the inherent peak-tailing challenges associated with basic amines, ensuring compliance with current regulatory bioanalytical standards[1][2].

Mechanistic Rationale & Analytical Challenges (E-E-A-T)

Developing a reliable LC-MS/MS assay for N-cyclohexyl-N-methylpiperidin-4-amine requires addressing two primary chemical properties:

  • High Basicity (pKa > 9): The secondary and tertiary amine groups are fully protonated at physiological pH. In reversed-phase liquid chromatography (RPLC), these positively charged moieties strongly interact with residual silanols on silica-based stationary phases, leading to severe peak tailing, carryover, and loss of sensitivity.

  • High Protein Binding: Basic lipophilic amines often exhibit strong non-specific binding to plasma proteins (e.g., alpha-1-acid glycoprotein).

The Solution: To disrupt protein binding during sample preparation, the extraction solvent (acetonitrile) is acidified with 1% Formic Acid (FA). For chromatography, an Ethylene Bridged Hybrid (BEH) C18 column is selected. The BEH particle technology drastically reduces residual silanol activity compared to traditional silica, yielding sharp, symmetrical peaks even under low-pH mobile phase conditions (0.1% FA), which are simultaneously optimal for positive electrospray ionization (ESI+)[1].

Logic Prop Target: N-cyclohexyl-N-methylpiperidin-4-amine Highly Basic Aliphatic Amine (pKa > 9) LC Chromatography Challenge: Secondary Silanol Interactions (Peak Tailing) Prop->LC MS Mass Spec Challenge: Strong Protein Binding & Matrix Effects Prop->MS LCSol LC Solution: BEH C18 Column 0.1% Formic Acid for Peak Shape & Ionization LC->LCSol MSSol Prep Solution: Acidified PPT (1% FA) Disrupts Protein-Analyte Binding MS->MSSol

Figure 1: Mechanistic rationale for LC and sample prep optimization based on analyte properties.

Materials and Reagents

  • Analyte: N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (Reference Standard, Purity 98%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., N-cyclohexyl-N-methylpiperidin-4-amine-d3) is strongly recommended to compensate for matrix effects[1][3].

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Step-by-Step Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution: Dissolve the reference standard in 50:50 MeOH:Water to achieve a free-base concentration of 1.00 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute the stock solution in 50:50 MeOH:Water to prepare working standards ranging from 10 ng/mL to 10,000 ng/mL.

  • IS Working Solution: Prepare the SIL-IS at a concentration of 50 ng/mL in 100% ACN containing 1% FA.

Plasma Sample Preparation (Protein Precipitation)

Expert Insight: Direct injection of highly organic PPT supernatant into a highly aqueous initial LC mobile phase causes "solvent effects" (peak breakthrough/broadening). The 1:1 aqueous dilution step below is critical for maintaining sharp peak morphology.

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (ACN + 1% FA + 50 ng/mL IS) to precipitate proteins and release the basic amine.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well collection plate.

  • Add 100 µL of LC-MS grade Water to the supernatant and mix well (1:1 dilution).

  • Submit for LC-MS/MS analysis.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + 1% FA + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Dilution (1:1 with H2O) C->D E LC-MS/MS Analysis (MRM Mode) D->E

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow for plasma bioanalysis.

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.001090
2.501090
2.60955
3.50955 (Re-equilibration)
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

Table 2: MRM Transitions and Compound-Specific Parameters (Note: Exact values for Collision Energy should be tuned on the specific triple quadrupole instrument used).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Amine197.2114.14025Quantifier
Target Amine197.284.14035Qualifier
SIL-IS (d3)200.2117.14025IS Quantifier

Method Validation Summary

To ensure the method is fit-for-purpose and compliant with regulatory submissions, it must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1][4] and the ICH M10 Guideline (2022) [2]. A self-validating protocol incorporates the following acceptance criteria:

Table 3: Key Validation Parameters & Acceptance Criteria

ParameterExperimental DesignRegulatory Acceptance Criteria[1]
Selectivity Analyze blank matrix from 6 independent sources.Interfering peaks < 20% of LLOQ response; < 5% of IS response.
Linearity 1.0 to 1000 ng/mL (8 non-zero standards). R2≥0.99 ; Back-calculated concentrations ± 15% of nominal ( ± 20% for LLOQ).
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC).Intra/Inter-assay %CV 15% (LLOQ 20%); Mean bias ± 15% (LLOQ ± 20%).
Matrix Effect Post-extraction spike vs. neat standard in 6 lots.IS-normalized Matrix Factor (MF) %CV 15%.
Dilution Integrity Spike at 5x ULOQ, dilute with blank matrix.Accuracy ± 15%, Precision 15%.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5) is a sterically hindered, diamine-containing building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and GPCR ligands. Obtaining this intermediate in extremely high purity (>99.5%) is critical, as structurally similar impurities (e.g., desmethyl analogs or unreacted starting materials) can propagate through downstream coupling reactions, leading to inseparable API impurities.

The Causality of Crystallization over Chromatography

While column chromatography is ubiquitous in discovery chemistry, it is unscalable and often fails to separate closely related basic amines. Conversely, crystallization leverages thermodynamic principles to achieve absolute purification. The chloride ion in the hydrochloride salt acts as a robust supramolecular synthon, forming strong, directional hydrogen bonds with the protonated piperidine nitrogen[1]. This rigid lattice formation thermodynamically excludes structurally similar organic impurities that cannot satisfy the strict geometric and electrostatic requirements of the growing crystal face.

Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

A persistent challenge in the crystallization of piperidine derivatives is their propensity to "oil out"—separating as an amorphous, impurity-rich liquid phase rather than nucleating into a solid crystal[2]. This phenomenon occurs when the supersaturation level rapidly exceeds the metastable zone width (MSZW). To circumvent this, our protocol employs a controlled cooling rate coupled with a parallel crystallization strategy (anti-solvent addition)[3]. By strictly controlling the cooling ramp (0.5 °C/min), we maintain the solute concentration within the metastable zone, ensuring that primary nucleation occurs before the liquid-liquid phase boundary is crossed[4].

Thermodynamic Optimization & Quantitative Data

The selection of the primary solvent and anti-solvent is the most critical parameter in this protocol. Short-chain alcohols provide excellent temperature-dependent solubility profiles for amine hydrochlorides. We evaluated multiple solvent systems to optimize the yield, purity, and crystal habit (which dictates filtration efficiency).

As demonstrated in Table 1 , the Isopropanol (IPA) / Heptane system is vastly superior. IPA fully dissolves the salt at 75 °C, while the slow addition of Heptane at 20 °C depresses the solubility to 12 mg/mL, driving the yield to 89%. Furthermore, this system yields block-like crystals, which prevent the entrapment of mother liquor (a common issue with needle-like habits) and ensure high impurity clearance.

Table 1: Solubility Profile, Crystal Habit, and Impurity Clearance across Solvent Systems

Solvent System (Primary / Anti-Solvent)Dissolution Temp (°C)Solubility @ 75°C (mg/mL)Solubility @ 20°C (mg/mL)Crystal HabitIsolated Yield (%)HPLC Purity (%)
Methanol / MTBE60>25085Needles62.098.1
Ethanol / Diethyl Ether7018045Prisms74.598.8
Isopropanol / Heptane 75 140 12 Block-like 89.0 >99.8
Acetonitrile (Single Solvent)809525Agglomerates71.097.5

Process Visualization

The following workflow maps the critical control points (CCPs) of the crystallization process, emphasizing the transition from crude base to high-purity salt.

G Start Crude N-cyclohexyl-N-methylpiperidin-4-amine (Free Base) SaltForm Salt Formation Add 1.05 eq HCl in IPA Start->SaltForm Dissolution Thermal Dissolution Heat to 75°C SaltForm->Dissolution Crude HCl Salt HotFilter Hot Filtration Remove insoluble impurities Dissolution->HotFilter Clear Solution Cooling Controlled Cooling 0.5°C/min to 20°C HotFilter->Cooling Filtrate AntiSolvent Anti-Solvent Addition Slow addition of Heptane Cooling->AntiSolvent Primary Nucleation Isolation Filtration & Washing Cold IPA/Heptane (1:2) AntiSolvent->Isolation Crystal Slurry Drying Vacuum Drying 45°C, 24 hrs Isolation->Drying Wet Cake End Pure Hydrochloride Salt >99.5% HPLC Purity Drying->End

Workflow for the crystallization and purification of the amine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the process remains within thermodynamic boundaries, preventing polymorphic shifts and oiling out[5].

Equipment Setup
  • 500 mL Jacketed glass reactor equipped with a PT100 temperature probe.

  • Overhead mechanical stirrer with a PTFE pitched-blade impeller.

  • Programmable thermoregulator (e.g., Huber or Julabo).

Phase 1: Salt Formation & Dissolution
  • Charge: Transfer 20.0 g of crude N-cyclohexyl-N-methylpiperidin-4-amine free base into the jacketed reactor.

  • Solvation: Add 100 mL of Isopropanol (IPA). Stir at 250 RPM until a homogenous solution is achieved.

  • Acidification: Slowly charge 1.05 equivalents of 5M HCl in IPA via an addition funnel over 15 minutes.

    • Causality: The reaction is exothermic. Maintain the internal temperature below 40 °C to prevent solvent boil-off and localized supersaturation.

  • Heating: Ramp the jacket temperature to heat the internal mixture to 75 °C. Hold for 30 minutes until complete dissolution occurs.

    • IPC 1 (Self-Validation): Visually confirm a clear solution. If particulate matter persists, perform a hot filtration through a pre-warmed 0.22 µm PTFE inline filter to remove insoluble polymeric impurities.

Phase 2: Controlled Cooling (Nucleation)
  • Primary Cooling: Program the thermoregulator to cool the solution from 75 °C to 55 °C at a rate of 1.0 °C/min .

  • Secondary Cooling (Critical Step): Reduce the cooling rate to 0.5 °C/min from 55 °C to 20 °C.

    • Causality: Amine hydrochlorides are highly sensitive to rapid temperature drops, which shrink the MSZW and induce oiling out[4]. A slow cooling rate ensures the system remains in the metastable zone, promoting the growth of the thermodynamically stable polymorph rather than kinetically trapped amorphous aggregates[6].

    • IPC 2 (Troubleshooting): If the solution turns cloudy but lacks birefringence under cross-polarized light (indicating oiling out), immediately reheat to 65 °C to redissolve, and restart cooling at a slower rate of 0.2 °C/min[2].

Phase 3: Anti-Solvent Maturation
  • Anti-Solvent Addition: Once the internal temperature stabilizes at 20 °C and a thin crystal slurry has formed, begin the dropwise addition of 150 mL of n-Heptane over 2 hours using a syringe pump.

    • Causality: Rapid addition of anti-solvent will crash out impurities alongside the API. Slow addition allows the lattice to selectively integrate the target molecule[3].

  • Ostwald Ripening: Hold the slurry at 20 °C with continuous stirring (150 RPM) for 4 hours.

    • Causality: This maturation hold allows smaller, less stable crystals to dissolve and redeposit onto larger crystals, purging trapped impurities from the crystal lattice and improving filtration kinetics.

Phase 4: Isolation & Drying
  • Filtration: Discharge the slurry onto a Büchner funnel fitted with Whatman Grade 1 filter paper under vacuum.

  • Washing: Wash the wet cake with 2 x 30 mL of a pre-chilled (5 °C) mixture of IPA/Heptane (1:2 v/v).

    • Causality: Using pure primary solvent would dissolve the product, while pure anti-solvent would precipitate impurities residing in the residual mother liquor. The 1:2 ratio perfectly balances displacement of mother liquor with minimal product loss.

  • Drying: Transfer the solid to a vacuum drying oven. Dry at 45 °C under high vacuum (<50 mbar) for 24 hours.

    • IPC 3: Confirm drying is complete via Loss on Drying (LOD) analysis (<0.5% w/w) or by checking for residual IPA/Heptane via 1H-NMR.

Analytical Validation

To confirm the success of the crystallization, the following analytical validations must be performed:

  • HPLC (Purity): Analyze the dried product using a C18 reverse-phase column (Water/Acetonitrile + 0.1% TFA gradient). The target purity is >99.5% Area.

  • Differential Scanning Calorimetry (DSC): Because amine hydrochlorides are prone to polymorphism[5], run a DSC scan from 20 °C to 250 °C at 10 °C/min. A single, sharp endothermic melting peak confirms phase purity and the absence of metastable polymorphs or solvates.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against the reference standard of the thermodynamically stable form to ensure batch-to-batch polymorphic consistency.

Sources

Method

Application Notes and Protocols for Reductive Amination using N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules prevalent in pharmaceuticals and agrochemicals.[1] This powerful transformation enables the formation of carbon-nitrogen bonds in a controlled manner, offering a significant advantage over direct amine alkylation, which is often plagued by issues of overalkylation and low selectivity.[2] The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or, in the case of a secondary amine, an iminium ion intermediate. This intermediate is then reduced in situ to yield the desired substituted amine.[3][4]

This guide focuses on the application of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a secondary amine featuring both steric bulk (cyclohexyl group) and a basic piperidine scaffold. Such structures are of significant interest in medicinal chemistry for their potential to introduce lipophilic and rigid groups that can modulate pharmacological properties. The use of its hydrochloride salt is common for improving stability and handling, requiring an initial in situ neutralization step to liberate the reactive free amine.

Reaction Mechanism: The Iminium Pathway

The reductive amination with a secondary amine like N-cyclohexyl-N-methylpiperidin-4-amine proceeds via a distinct pathway involving the formation of a cationic iminium intermediate.

  • Amine Liberation : As the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, Et₃N) is added to the reaction mixture to deprotonate the ammonium salt and generate the free secondary amine.

  • Carbinolamine Formation : The liberated nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral carbinolamine intermediate. This step is typically reversible and acid-catalyzed.

  • Dehydration to Iminium Ion : The carbinolamine is then protonated on the hydroxyl group, forming a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium cation. This is often the rate-determining step.

  • Hydride Reduction : A mild and selective reducing agent, introduced into the reaction, delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, driving the reaction to completion and forming the final tertiary amine product.[2][3][5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally well-suited reagent for this transformation. Its mildness and steric bulk prevent the reduction of the starting aldehyde or ketone, and it is particularly effective at reducing the iminium ion intermediate under weakly acidic conditions.[3][6][7][8]

Diagram of the Reductive Amination Mechanism

G cluster_1 Step 1: Amine Liberation & Carbinolamine Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3: Reduction AmineHCl R¹(R²)NH₂⁺Cl⁻ (Amine Hydrochloride) FreeAmine R¹(R²)NH (Free Secondary Amine) AmineHCl->FreeAmine - Base·HCl Base Base (e.g., Et₃N) Carbinolamine Carbinolamine Intermediate FreeAmine->Carbinolamine + H⁺ (catalytic) Carbonyl R³(R⁴)C=O (Aldehyde/Ketone) Carbonyl->Carbinolamine + H⁺ (catalytic) Carbinolamine_2 Carbinolamine Intermediate Iminium [R³(R⁴)C=N⁺R¹R²] (Iminium Ion) Iminium_2 Iminium Ion Carbinolamine_2->Iminium - H₂O Product R³(R⁴)CH-NR¹R² (Tertiary Amine Product) Iminium_2->Product Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocol: Synthesis of N-cyclohexyl-N-methyl-1-(phenyl)piperidin-4-amine

This protocol details a representative reductive amination between N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride and benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (1.0 eq).

  • Solvent and Amine Liberation : Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine salt. Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to ensure complete deprotonation to the free amine.

  • Carbonyl Addition : Add benzaldehyde (1.05 eq) to the reaction mixture and stir for an additional 20-30 minutes. This allows for the initial formation of the carbinolamine/iminium ion equilibrium.

  • Reducing Agent Addition : In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (amine or aldehyde) is consumed (typically 2-12 hours).

  • Workup - Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane or ethyl acetate.

  • Workup - Washing : Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine to prevent the product from streaking on the column.

Experimental Workflow Diagram

G A 1. Add Amine·HCl & DCE to Flask B 2. Add Et₃N Stir 20 min A->B Liberate Amine C 3. Add Aldehyde Stir 30 min B->C Form Iminium D 4. Add NaBH(OAc)₃ C->D Initiate Reduction E 5. Stir at RT Monitor by TLC D->E F 6. Quench with Sat. NaHCO₃ E->F Reaction Complete G 7. Extract with DCM / EtOAc F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

Caption: Step-by-step workflow for reductive amination.

Substrate Scope and Expected Outcomes

The described protocol is robust and applicable to a range of aldehydes and ketones. The table below summarizes expected reactivity and considerations for different carbonyl partners.[3][6]

Carbonyl SubstrateRelative ReactivityKey ConsiderationsExpected Yield Range
Aromatic Aldehydes (e.g., Benzaldehyde)HighElectron-withdrawing groups can accelerate the reaction.85-95%
Aliphatic Aldehydes (e.g., Heptanal)Very HighReactions are typically fast. Can be prone to side reactions if not controlled.80-95%
α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde)HighNaBH(OAc)₃ is selective for the iminium ion, preserving the C=C double bond.75-90%
Aliphatic Ketones (e.g., Cyclohexanone)ModerateSlower than aldehydes due to increased steric hindrance and lower electrophilicity. May require longer reaction times or mild heating. The addition of a catalytic amount of acetic acid can be beneficial.[6]70-85%
Sterically Hindered Ketones (e.g., Di-isopropyl ketone)Low to ModerateReaction rates are significantly slower. May require extended reaction times and optimization.40-70%

Best Practices and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Inefficient iminium ion formation (especially with ketones). 3. Steric hindrance.1. Increase the equivalents of NaBH(OAc)₃ to 2.0. 2. For ketones, add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate dehydration. 3. Increase reaction time and/or gently warm the reaction to 40-50 °C.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl starting material.This is rare with NaBH(OAc)₃ but could indicate a contaminated or less selective reducing agent. Ensure the quality of the reagent. Use of stronger reducing agents like NaBH₄ would lead to this issue.[2]
Low Yield after Workup 1. The product is partially protonated and remains in the aqueous layer. 2. Emulsion formation during extraction.1. Ensure the aqueous layer is basic (pH > 9) before extraction. 2. Add brine to the separatory funnel to help break up emulsions.
Product Streaking on Silica Gel Column The tertiary amine product is basic and interacts strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the eluent to neutralize the silica surface and ensure clean elution.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Tarasov, O. A., et al. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Sorbera, L. A., et al. (2009). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 86(9), 1077. [Link]

  • Orlemans, E. O. M., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(16), 3642–3645. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Chem Help ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. [Link]

  • Klyuev, M. V., & Khidekel', M. L. (1980). Catalytic amination of alcohols, aldehydes, and ketones. Russian Chemical Reviews, 49(1), 14.
  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 649. [Link]

  • ResearchGate. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

Sources

Application

Application Notes and Protocols for the Preclinical Formulation of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a novel small...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a novel small molecule amine salt intended for preclinical evaluation. The inherent challenges in formulating amine hydrochlorides, such as potential disproportionation and limited solubility of the free base, necessitate a systematic and well-characterized approach. These application notes and protocols are designed to provide a robust framework for developing stable and effective formulations for various routes of administration in early-stage, non-Good Laboratory Practice (GLP) and GLP-compliant preclinical studies. We will delve into the critical physicochemical characterization, strategic selection of excipients, and detailed methodologies for preparing and analyzing solution and suspension formulations for oral and intravenous administration.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a promising new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, many of which are rooted in its developability.[1] A significant number of NCEs, despite demonstrating potent in vitro activity, fail to show efficacy in vivo due to poor pharmacokinetic profiles stemming from inadequate formulation.[2] N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, as a tertiary amine hydrochloride salt, presents a specific set of formulation considerations. While the hydrochloride salt form is often chosen to enhance the aqueous solubility of a basic parent molecule, this advantage can be compromised by a phenomenon known as disproportionation.[2][3]

Disproportionation is the conversion of the salt back to its unionized, often less soluble, free base form. This can be triggered by changes in the microenvironmental pH, which can be influenced by excipients or physiological conditions.[3][4][5][6] Such a conversion can lead to precipitation, altered dissolution rates, and consequently, variable and unpredictable drug absorption, jeopardizing the integrity of preclinical toxicology and efficacy studies.[2]

Therefore, a thorough understanding of the physicochemical properties of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is the foundational first step in designing a successful formulation strategy. This guide will walk you through the essential characterization and formulation development processes.

Preformulation Studies: Characterizing Your Molecule

Before any formulation work begins, a comprehensive physicochemical characterization of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is paramount.[2][7] This data will inform every subsequent decision in the formulation development process. Due to the limited availability of public data on this specific molecule, the following experimental protocols are essential.

Key Physicochemical Parameters

A summary of the critical parameters to be determined is presented in the table below.

ParameterImportance in Formulation Development
Aqueous Solubility Determines the feasibility of a simple aqueous solution. Should be assessed at various pH values to understand the pH-solubility profile.
pKa The dissociation constant is crucial for predicting the ionization state of the molecule at different pH values and assessing the risk of disproportionation.
Log P / Log D The partition/distribution coefficient indicates the lipophilicity of the molecule, which influences its absorption and distribution characteristics.
Solid-State Properties Characterization of crystallinity, polymorphism, and hygroscopicity is vital for understanding the physical stability of the bulk drug substance.
Chemical Stability Assessment of stability under various stress conditions (pH, temperature, light) is necessary to ensure the integrity of the drug in the formulation.
Experimental Protocols
  • Objective: To determine the solubility of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride across a physiologically relevant pH range.

  • Materials:

    • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

    • HPLC-grade water

    • Shaking incubator

    • Centrifuge

    • Validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess of the compound to vials containing buffers of different pH values.

    • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and dilute it appropriately with the mobile phase of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

    • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

  • Objective: To determine the pKa of the amine group in N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.

  • Methodology: Potentiometric titration is a standard method.

  • Procedure:

    • Accurately weigh and dissolve a known amount of the compound in water.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the titration curve.

Formulation Strategies for Preclinical Studies

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.

Oral Formulations

For oral administration in preclinical species, simple solutions or suspensions are commonly employed.

Oral_Formulation_Workflow cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Optimization & Stability A Determine Target Dose & Concentration B Assess pH-Solubility Profile A->B C Is Target Concentration < Solubility at pH 3-5? B->C D Develop Aqueous Solution C->D Yes E Develop Suspension C->E No G Select pH-adjusting agents & Buffers D->G F Consider Solubilizing Excipients (e.g., cyclodextrins, co-solvents) E->F If poor wettability or high dose H Select Suspending & Wetting Agents E->H I Conduct Short-term Stability Studies G->I H->I

Caption: Workflow for Oral Formulation Development.

  • Objective: To prepare a clear, stable aqueous solution for oral administration.

  • Rationale: This is the preferred formulation type for its dose uniformity and ease of administration, provided the compound has sufficient aqueous solubility.

  • Materials:

    • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

    • Purified water

    • pH-adjusting agents (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Buffer salts (e.g., citrate, acetate if required for stability)

  • Procedure:

    • Based on the pKa, select a target pH that ensures the compound remains fully ionized and soluble. A pH of 3-5 is often a good starting point for amine hydrochlorides.

    • Add approximately 80% of the final volume of purified water to a sterile container.

    • While stirring, slowly add the calculated amount of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.

    • Adjust the pH to the target value using the pH-adjusting agents.

    • Once the compound is fully dissolved, add purified water to reach the final volume.

    • Confirm the final pH and conduct a visual inspection for clarity.

    • Perform a short-term stability assessment (e.g., 24-48 hours at room temperature and refrigerated conditions) and quantify the concentration to check for any precipitation or degradation.

  • Objective: To prepare a uniform and physically stable suspension for oral administration of higher doses or poorly soluble compounds.

  • Rationale: Suspensions are necessary when the required dose concentration exceeds the aqueous solubility of the compound.[2] A key challenge is preventing disproportionation.[3]

  • Materials:

    • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

    • Suspending agent (e.g., 0.5% w/v methylcellulose, carboxymethylcellulose)

    • Wetting agent (e.g., 0.1% w/v Tween 80 or Polysorbate 80)

    • pH-adjusting agents

    • Purified water

  • Procedure:

    • Prepare the vehicle by dispersing the suspending agent in purified water. This may require heating or high-shear mixing. Allow it to hydrate fully.

    • In a separate container, create a paste by adding a small amount of the vehicle containing the wetting agent to the accurately weighed N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.

    • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

    • Adjust the pH to a range where the salt form is most stable, as determined in preformulation studies.

    • Assess the physical stability of the suspension by monitoring for caking, crystal growth, and ease of redispersion over a relevant timeframe.

    • It is critical to analyze the solid form in the suspension over time (e.g., by XRPD) to detect any conversion to the free base.[5][6]

Intravenous (IV) Formulations

IV formulations require the compound to be in a solution and must be sterile and isotonic.

IV_Formulation_Workflow cluster_0 Phase 1: Solubility & Stability cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Final Formulation & Sterilization A Determine Target IV Dose & Concentration B Assess Solubility in IV-compatible Vehicles (e.g., Saline, D5W) A->B C Is Target Concentration Soluble? B->C D Use Simple Aqueous Vehicle C->D Yes E Investigate Co-solvents (e.g., PEG 400, Propylene Glycol) C->E No G Adjust pH for Stability & Physiological Compatibility D->G F Consider Complexation Agents (e.g., Cyclodextrins) E->F If co-solvents are insufficient or cause toxicity concerns E->G F->G H Ensure Isotonicity G->H I Sterile Filtration (0.22 µm filter) H->I

Caption: Workflow for Intravenous Formulation Development.

  • Objective: To prepare a sterile, isotonic, and stable solution for IV injection.

  • Rationale: IV administration provides 100% bioavailability and is essential for many preclinical studies. The formulation must be carefully designed to avoid precipitation upon injection.

  • Materials:

    • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

    • Water for Injection (WFI)

    • Tonicity-adjusting agent (e.g., sodium chloride, dextrose)

    • pH-adjusting agents (e.g., HCl, NaOH in WFI)

    • Co-solvents (if necessary and deemed safe for the species), such as PEG 400 or propylene glycol.

  • Procedure:

    • Determine the solubility of the compound in various potential IV vehicles (e.g., 0.9% saline, 5% dextrose in water (D5W)).

    • Select a vehicle in which the target concentration is comfortably soluble.

    • In a sterile environment, add approximately 80% of the final volume of the chosen vehicle to a sterile container.

    • Dissolve the N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride with stirring.

    • Adjust the pH to a value that balances solubility, stability, and physiological compatibility (typically in the range of 3-9, but as close to neutral as possible).

    • If necessary, add the tonicity-adjusting agent to achieve an isotonic solution.

    • Add the vehicle to the final volume.

    • Sterilize the final solution by filtration through a 0.22 µm sterile filter into a sterile container.

    • Conduct stability testing, including assessment for precipitation upon dilution with plasma or buffer at physiological pH.

Analytical Characterization of Formulations

All prepared formulations must be characterized to ensure they meet the required specifications before use in preclinical studies.

Key Analytical Tests
TestPurpose
Appearance Visual inspection for clarity (solutions) or uniformity (suspensions) and absence of foreign matter.
pH To ensure the formulation is within the target pH range for solubility and stability.
Concentration (Assay) To confirm the dose of the active pharmaceutical ingredient (API) is accurate.
Physical Stability For suspensions, assessment of redispersibility and particle size. For solutions, monitoring for precipitation.
Chemical Stability (Purity) To quantify any degradation products that may have formed during preparation or storage.
Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of small molecules like piperidine derivatives.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile related substances.[8]

  • Objective: To develop a stability-indicating HPLC method for the quantification of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride and its potential degradants.

  • Typical Starting Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to ensure the amine is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

Conclusion and Best Practices

The successful preclinical development of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is critically dependent on a rational and data-driven formulation strategy. The risk of disproportionation of the hydrochloride salt to its free base is a primary concern that must be mitigated through careful control of the formulation's microenvironment.

Key Takeaways:

  • Characterize First: A thorough understanding of the physicochemical properties of your specific molecule is non-negotiable.

  • Keep it Simple: For early preclinical studies, the simplest formulation that meets the dosing requirements is often the best.

  • Mind the pH: For amine hydrochlorides, pH is a critical parameter for maintaining solubility and stability.

  • Validate Your Formulation: Always conduct stability and analytical testing to ensure your formulation is accurate and stable for the duration of your study.

  • Excipient Compatibility: Be aware that excipients can influence the stability of your compound.[4][5] For example, some common excipients like magnesium stearate can be particularly problematic for HCl salts.[4][5]

By following the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations that will enable the accurate assessment of the safety and efficacy of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride in preclinical models.

References

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.
  • Gade, S., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • American Elements. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride.
  • MedChemExpress. (2025). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride-SDS.
  • NextSDS. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride.
  • PubChem - NIH. (n.d.). N-Cyclohexylaniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (1-Methylpiperidin-4-yl)methanamine.
  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research.
  • Sigma-Aldrich. (n.d.). 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Google Patents. (n.d.). US6521599B2 - Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds.
  • ACS Publications. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development.
  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate.
  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Langer, R., & Cleland, J. (Eds.). (1994). Drug delivery from bioerodible polymers: systemic and intravenous administration. In ACS Symp Series (Vol. 567, pp. 242–278). Am. Chem. Soc.
  • NextSDS. (n.d.). [(1-cyclohexyl-4-piperidinyl)methyl]amine dihydrochloride.
  • ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • Contract Pharma. (2025). Overcoming Challenges in Early Phase Drug Product Development.
  • Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.
  • ResearchGate. (2014). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • Cheméo. (n.d.). Chemical Properties of cyclohexyl-n-propyl-amine.
  • ResearchGate. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • ResearchGate. (n.d.). (PDF) Non-Aqueous Emulsion : Versatile Vehicle For Drug Delivery.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • PubChem. (n.d.). 4-((4-Aminocyclohexyl)methyl)-N-methylcyclohexanamine.
  • Pharmaceutical Development and Technology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules).
  • PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Google Patents. (n.d.). JP2003500368A - Emulsion vehicle for poorly soluble drugs.
  • ResearchGate. (n.d.). (PDF) Physicochemical properties of bergenin.
  • ResearchGate. (2024). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • CymitQuimica. (n.d.). CAS 2523-55-9: trans-4-Methylcyclohexylamine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • European Medicines Agency (EMA). (n.d.). Stability Testing of Biotechnological/Biological Products.
  • Chaurasia, G. (2016). A review on pharmaceutical preformulation studies in formulation and development of new drug molecules. International Journal of Pharmaceutical Sciences and Research, 7(6), 2313-2320.

Sources

Method

Application Note: GC-MS Sample Preparation and Derivatization of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Executive Summary & Mechanistic Rationale The analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) via Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) via Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride presents two distinct analytical challenges that mandate a rigorous sample preparation workflow:

  • Non-Volatility of the Hydrochloride Salt: As an ionic salt, this compound possesses virtually zero vapor pressure. Direct injection into a GC inlet results in thermal decomposition, accumulation of non-volatile residues in the liner, and rapid degradation of chromatographic performance. The salt must be converted to its free base form prior to analysis[1].

  • Active Site Interactions of the Secondary Amine: Structurally, the free base contains two nitrogen centers: a tertiary amine at the 4-position (N-cyclohexyl-N-methyl) and a secondary amine within the piperidine ring (NH). While the tertiary amine is generally well-behaved in GC, the secondary amine acts as a strong hydrogen-bond donor. It will interact with residual silanol groups on the stationary phase of the GC column, leading to severe peak tailing, irreversible adsorption, and loss of sensitivity[2].

The Solution: This protocol utilizes a two-step self-validating system. First, a liquid-liquid extraction (LLE) under highly basic conditions (pH > 11) isolates the free base. Second, regioselective acylation using Trifluoroacetic anhydride (TFAA) is employed. TFAA selectively reacts with the secondary piperidine nitrogen to form a highly volatile N-trifluoroacetyl derivative, while leaving the sterically hindered tertiary amine intact[3]. The introduction of the trifluoroacetyl group drastically improves peak symmetry and provides excellent diagnostic fragmentation for MS identification[4].

Experimental Workflow

The following diagram illustrates the logical progression from the raw ionic salt to the volatile derivative optimized for GC-MS analysis.

Workflow A 1. Solid Sample (HCl Salt) B 2. Free-Basing (NaOH + LLE) A->B pH > 11 C 3. Organic Extract (Free Amine) B->C EtOAc Extraction D 4. Acylation (TFAA) C->D Heat 60°C E 5. GC-MS Analysis D->E Reconstitute

Workflow for free-basing and TFAA derivatization of amine HCl salts.

Step-by-Step Methodology

Free-Basing via Liquid-Liquid Extraction (LLE)

Causality: The pH of the aqueous phase must exceed the pKa of the piperidine nitrogen (typically ~10.5) to ensure >99% conversion to the lipophilic free base.

  • Accurately weigh ~1.0 mg of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride into a 10 mL glass centrifuge tube equipped with a PTFE-lined cap.

  • Add 1.0 mL of 0.5 M Sodium Hydroxide (NaOH) aqueous solution. Vortex for 30 seconds to fully dissolve the salt and liberate the free base.

  • Add 2.0 mL of high-purity Ethyl Acetate (EtOAc) containing an appropriate internal standard (e.g., Diphenylamine at 10 µg/mL).

  • Vortex vigorously for 2 minutes to facilitate partitioning, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer 1.0 mL of the upper organic layer (containing the free base) to a clean, dry 2 mL GC reaction vial.

Regioselective Acylation (Derivatization)

Causality: Moisture must be strictly excluded, as water rapidly hydrolyzes TFAA into trifluoroacetic acid, quenching the derivatization reaction and lowering yields[5].

  • Evaporate the 1.0 mL EtOAc extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and incubate in a heating block at 60 °C for 30 minutes. This provides sufficient activation energy for the complete acylation of the secondary piperidine amine.

Sample Reconstitution and Cleanup

Causality: Injecting excess TFAA and its acidic by-product (trifluoroacetic acid) will rapidly degrade the polysiloxane stationary phase of the GC column[6].

  • Remove the vial from the heating block and allow it to cool to room temperature.

  • Evaporate the reaction mixture to complete dryness under a gentle nitrogen stream to remove all unreacted TFAA and trifluoroacetic acid.

  • Reconstitute the derivatized residue in 200 µL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert.

GC-MS Analytical Parameters

To ensure optimal separation and detection of the N-trifluoroacetyl derivative, use the parameters outlined in Table 1.

Table 1: Recommended GC-MS Operating Parameters

ParameterSpecificationRationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm)Provides optimal selectivity for mid-polarity amine derivatives.
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/minMaintains consistent retention times and optimal linear velocity.
Inlet Temperature 250 °CEnsures rapid, flash vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume), Purge valve on at 1.0 minMaximizes sensitivity for trace-level analysis.
Oven Program 80 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)Focuses the analyte at the column head, then elutes it sharply.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization for generating reproducible fragmentation libraries.
Scan Range m/z 40 – 400Captures the molecular ion and key diagnostic fragments (e.g.,[M-CF3]+).

Self-Validating System & Quality Control

Trustworthiness in analytical chemistry relies on building a system that flags its own failures. Table 2 outlines the critical Quality Control (QC) metrics embedded in this protocol to guarantee data integrity.

Table 2: System Validation and Quality Control Metrics

QC MetricTarget Acceptance CriteriaDiagnostic Causality (If criteria fails...)
Internal Standard (IS) Recovery 80% – 120% consistent area countsA drop in IS area indicates poor extraction efficiency during the free-basing step or physical loss during nitrogen blow-down.
Peak Symmetry (Tailing Factor) 0.95 – 1.15Tailing indicates that the secondary amine was not fully capped, meaning it is still interacting with active silanol sites on the column.
Underivatized Amine Signal < 1% of the total analyte peak areaPresence of the free base peak indicates incomplete acylation, likely due to moisture contamination hydrolyzing the TFAA reagent.
Reagent Blank No interfering peaks at the analyte retention timeValidates that the anhydrous ethyl acetate and TFAA reagents are free from cross-contamination.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Derivatization Methods in GC and GC/MS Source: Weber Consulting URL:[Link][2]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • An Analytical Method Which Distinguishes Between Primary, Secondary and Tertiary Amines Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link][3]

  • Quantitation of Methamphetamine and Amphetamine in Urine by Capillary GC/MS. Part I. Advantages of Trichloroacetyl Derivatization Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link][6]

  • GC-MS Sample Preparation and Derivatization Methods Source: Organomation URL:[Link][4]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Blood-Brain Barrier Penetration Protocols for N-Cyclohexyl-N-Methylpiperidin-4-Amine Hydrochloride

Introduction & Physicochemical Rationale N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (N-CHMPA-HCl) is a highly lipophilic, basic amine building block. Piperidine-containing compounds represent one of the most im...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (N-CHMPA-HCl) is a highly lipophilic, basic amine building block. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, particularly for central nervous system (CNS) indications[1].

Structurally, N-CHMPA possesses two basic nitrogen centers: the secondary amine of the piperidine ring and the exocyclic tertiary amine. While this allows for the stable formation of hydrochloride salts with excellent solubility in acidic media, the molecule's overall lipophilicity—driven by the bulky cyclohexyl moiety—dictates its pharmacokinetic behavior. High lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB)[2], but it also increases the molecule's affinity for hepatic metabolic enzymes, often leading to rapid clearance[3]. Furthermore, a parabolic relationship exists between measured lipophilicity and in vivo brain penetration; extreme lipophilicity can result in high non-specific plasma protein binding, reducing the free fraction available to enter the brain[4].

The following protocols outline a self-validating, step-by-step methodology for evaluating the preclinical in vivo profile of N-CHMPA-HCl and structurally related piperidine derivatives.

Experimental Workflow

Workflow N1 1. Formulation (Solubility & Stability) N2 2. MTD Assessment (Toxicity & CNS Signs) N1->N2 N3 3. PK Profiling (Plasma ADME) N2->N3 N4 4. BBB Penetration (Brain/Plasma Ratio) N3->N4

Figure 1: Sequential in vivo testing cascade for CNS-targeted piperidine derivatives.

Formulation Strategy

Causality & Insight: Basic amines like N-CHMPA-HCl are highly soluble in acidic environments but risk precipitation at physiological pH (7.4) in the bloodstream. To prevent fatal micro-embolisms during intravenous (IV) administration, specific co-solvents and surfactants are required.

  • IV Vehicle: 5% DMSO, 5% Solutol HS-15, 90% Sterile Saline. (Solutol acts as a non-ionic solubilizer to maintain the drug in solution upon systemic dilution).

  • PO Vehicle: 0.5% Methylcellulose (MC) in Deionized Water. (Forms a homogenous, viscous suspension that prevents settling and ensures consistent gastric absorption).

Protocol 1: Maximum Tolerated Dose (MTD) Escalation in Mice

Causality & Insight: Before conducting PK studies, an MTD must be established. CNS-penetrant piperidines can trigger acute neurotoxicity (e.g., tremors, seizures, hyperlocomotion) via off-target receptor interactions. Severe physiological distress alters cardiac output and hepatic blood flow, which would invalidate subsequent pharmacokinetic data. Self-Validation: A vehicle-only control group is mandatory to confirm that any observed clinical signs are driven by the test article, not the surfactant load (e.g., DMSO/Solutol toxicity).

Step-by-Step Methodology:

  • Preparation: Acclimate 8-10 week old male C57BL/6 mice for 7 days. Fast mice for 4 hours prior to oral (PO) dosing to eliminate food-effect variables.

  • Dose Formulation: Prepare N-CHMPA-HCl fresh on the day of dosing. For PO administration, suspend in 0.5% MC to achieve concentrations of 1, 3, and 10 mg/mL.

  • Administration: Dose sequentially (n=3 per cohort). Start with 10 mg/kg PO. If tolerated without severe distress, escalate the next cohort to 30 mg/kg, and finally 100 mg/kg.

  • Observation Window: Monitor continuously for the first 2 hours post-dose. Score for acute CNS signs (hyperlocomotion, sedation, stereotypy).

  • Longitudinal Tracking: Record body weights daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose resulting in no mortality, no severe acute neurotoxicity, and <15% body weight loss.

Protocol 2: Pharmacokinetic & BBB Penetration Study

Causality & Insight: To accurately assess BBB penetration, the brain tissue must be completely devoid of blood. Residual blood in the cerebral microvasculature contains high concentrations of the drug, which will artificially inflate the brain-to-plasma ratio ( Kp,brain​ ) if not flushed out[3]. Self-Validation: Standard curves must be generated by spiking blank mouse plasma and blank brain homogenate with known concentrations of N-CHMPA-HCl. This accounts for matrix-specific ion suppression during LC-MS/MS analysis, ensuring absolute quantification.

Step-by-Step Methodology:

  • Dosing: Administer N-CHMPA-HCl at 2 mg/kg IV and 10 mg/kg PO to two separate cohorts (n=24 mice per route).

  • Blood Collection: At 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular bleed into K2EDTA tubes (n=3 mice per timepoint).

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

  • Brain Perfusion & Collection: At Tmax​ (e.g., 1 hour) and T=4 hours, deeply anesthetize a subset of mice. Perfuse transcardially with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) until the liver and brain clear of blood.

  • Tissue Processing: Rapidly extract the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% Methanol/Water using a bead beater.

  • Bioanalysis: Precipitate proteins by adding 3 volumes of Acetonitrile containing an internal standard (e.g., labetalol). Vortex, centrifuge at 15,000 × g, and analyze the supernatant via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for N-CHMPA-HCl, demonstrating the rapid absorption and high brain penetrance characteristic of lipophilic piperidine derivatives[5].

RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (h·ng/mL) T1/2​ (h) Kp,brain​ (Brain/Plasma)
IV 2.01,4500.082,1001.81.4
PO 10.08901.04,5002.21.5

Hepatic Metabolism & Clearance

Insight: The lipophilic nature of the cyclohexyl and piperidine rings makes N-CHMPA highly susceptible to Phase I metabolism by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6 analogs in mice). This results in N-demethylation and cyclohexyl hydroxylation prior to renal clearance[5].

Metabolism A N-CHMPA-HCl (Lipophilic Parent) B Hepatic CYP450 (Phase I Metabolism) A->B C N-Demethylation (Secondary Amine) B->C D Cyclohexyl Hydroxylation (Polar Metabolite) B->D E Renal Excretion (Urine Clearance) C->E D->E

Figure 2: Proposed hepatic Phase I metabolism and clearance pathways for N-CHMPA.

References

  • [3] Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery Source: NIH PMC URL:

  • [5] Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease Source: PubMed / J Med Chem URL:

  • [1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH PMC URL:

  • [2] Development of QSAR models to predict blood-brain barrier permeability Source: Frontiers in Toxicology URL:

  • [4] Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents Source: ResearchGate URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride Solubility in DMSO

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex solubility issues associated with bulky amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex solubility issues associated with bulky amine hydrochloride salts.

The Thermodynamics of Dissolution (Causality & Mechanism)

N-cyclohexyl-N-methylpiperidin-4-amine is a bulky, lipophilic amine. When formulated as a hydrochloride (HCl) salt, the molecule gains a highly stable crystal lattice. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent; while it is excellent at solvating organic cations, it is relatively poor at solvating small, hard anions like chloride compared to protic solvents.

Consequently, breaking the ionic bonds of this specific amine HCl salt in pure DMSO requires overcoming a high activation energy barrier. Furthermore, DMSO is notoriously hygroscopic. If the solvent absorbs atmospheric moisture, the dielectric constant of the solution shifts, drastically reducing the solubility of the hydrophobic cyclohexyl and piperidine rings. This thermodynamic mismatch leads to the "oiling out" of the compound or the formation of milky suspensions[1].

Troubleshooting Guide & FAQs

Q1: I added DMSO to my compound powder, but it formed a cloudy suspension. Why isn't it dissolving? A1: This indicates insufficient energy to break the crystal lattice, or the presence of water in your DMSO.

  • Causality: The lattice energy of the HCl salt exceeds the solvation energy provided by room-temperature DMSO. Additionally, water contamination from the air reduces the solubility of the lipophilic moieties[1].

  • Actionable Fix: Always use fresh, unopened anhydrous DMSO (≥99.9% purity). Apply sonication for 5–10 minutes and warm the solution gently in a water bath (37°C–45°C) to provide the necessary thermodynamic energy for dissolution[2].

Q2: The compound dissolved perfectly in DMSO, but when I diluted it into my aqueous PBS assay buffer, it immediately precipitated. What happened? A2: This is a classic "solvent crash-out" caused by supersaturation.

  • Causality: When a highly concentrated DMSO stock is directly injected into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before the DMSO can uniformly diffuse into the surrounding water.

  • Actionable Fix: Perform a stepwise dilution using a transitional vehicle. Pre-dilute the DMSO stock with a vehicle containing surfactants or co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) before introducing it to the final aqueous buffer[1]. Ensure residual organic solvent concentrations remain physiologically insignificant for your specific biological assay[3].

Q3: How should I store the reconstituted DMSO stock to ensure long-term stability? A3: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, degrading solubility and compound integrity over time[1].

  • Actionable Fix: Aliquot the stock solution immediately upon preparation into tightly sealed vials. Store at -20°C for up to 1 month or -80°C for up to 6 months[2]. Protect from light if the compound is photosensitive.

Quantitative Data: Temperature and Co-Solvent Effects

While specific solubility parameters for N-cyclohexyl-N-methylpiperidin-4-amine HCl vary by purity and exact salt stoichiometry, we can extrapolate thermodynamic behavior from structurally similar bulky amine hydrochlorides (e.g., adamantanamine HCl). Solubility in polar organics is highly temperature-dependent[4].

Table 1: Extrapolated Solubility Dynamics for Bulky Amine Hydrochlorides

Temperature (°C)Relative Solubility in Polar OrganicsSolvation StateRecommended Action
10°C (283 K)Baseline (1.0x)High risk of precipitationWarm to RT before use
25°C (298 K)~1.5x BaselineMetastableStandard handling
40°C (313 K)~2.2x BaselineOptimal DissolutionUse for initial stock prep
60°C (333 K)~3.6x BaselineAccelerated DissolutionRisk of thermal degradation

(Data extrapolated from structural analogs to guide thermal optimization[4])

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol ensures a self-validating system where each step contains a quality control checkpoint to guarantee scientific integrity.

Phase 1: Preparation of a 10 mM Stock Solution
  • Equilibration: Remove the sealed vial of N-cyclohexyl-N-methylpiperidin-4-amine HCl from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. (Prevents atmospheric condensation on the hygroscopic powder).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Agitation: Vortex the tightly capped vial vigorously for 60 seconds.

  • Validation Check 1 (Visual): Hold the vial against a light source. Look for particulate matter or a refractive "schlieren" pattern. If the solution is perfectly clear, proceed to Phase 2. If cloudy, proceed to step 5.

  • Thermal/Acoustic Energy: Sonicate the vial in a water bath at 37°C–45°C for 5–10 minutes[2].

  • Validation Check 2 (Visual): Re-inspect the vial. The solution must be completely optically clear. If precipitation persists, the concentration may be too high; add a small volume of DMSO to dilute[1].

Phase 2: Stepwise Aqueous Dilution
  • Preparation: Warm the 10 mM DMSO stock to room temperature.

  • Transitional Vehicle: Prepare an intermediate vehicle (e.g., 10% Tween-20 in PBS).

  • Dropwise Addition: Slowly add the DMSO stock dropwise to the transitional vehicle while vortexing continuously.

  • Validation Check 3 (Spectrophotometric): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 reading >0.05 indicates micro-precipitation (crashing out), requiring a higher ratio of surfactant in the transitional vehicle.

Visualizations

Solubilization Start Equilibrate & Weigh Amine HCl Salt AddDMSO Add Anhydrous DMSO (Vortex 60s) Start->AddDMSO Check1 Optically Clear? AddDMSO->Check1 Sonicate Sonicate & Warm (37°C - 45°C, 10 min) Check1->Sonicate No (Cloudy) Success Aliquot & Store (-20°C to -80°C) Check1->Success Yes Check2 Optically Clear? Sonicate->Check2 Check2->Success Yes Fail Dilute or Check DMSO (Water Contamination) Check2->Fail No

Workflow for solubilizing bulky amine hydrochlorides in anhydrous DMSO.

Dilution Stock DMSO Stock (10 mM) Direct Direct Addition to Aqueous Buffer Stock->Direct Stepwise Stepwise Dilution (Transitional Vehicle) Stock->Stepwise Crash Solvent Crash-Out (Precipitation) Direct->Crash Supersaturation Stable Stable Aqueous Formulation Stepwise->Stable Micellar Solubilization

Comparison of direct vs. stepwise aqueous dilution strategies to prevent precipitation.

References

  • Title: DMSO, sterile filtered - Certificate of Analysis and Solubility Guidelines | Source: Tocris Bioscience | URL: 2

  • Title: How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents | Source: BenchChem | URL: 4

  • Title: GSK319347A Solubility in DMSO - Technical Support Center | Source: BenchChem | URL: 1

  • Title: POM 1 Product Information and Organic Solvent Dilution | Source: Cayman Chemical | URL: 3

Sources

Optimization

optimizing HPLC mobile phase for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior of basic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior of basic diamines. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride presents a unique set of analytical hurdles. Because it contains both a secondary amine (the piperidine nitrogen) and a bulky tertiary amine (the exocyclic nitrogen), it is highly basic (estimated pKa ~9.5–11.0) and carries a double positive charge at neutral or acidic pH.

This guide is designed to move beyond generic troubleshooting by explaining the causality behind your chromatographic results and providing self-validating protocols to optimize your High-Performance Liquid Chromatography (HPLC) methods.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does N-cyclohexyl-N-methylpiperidin-4-amine exhibit severe peak tailing (asymmetry factor > 2.0) on my standard C18 column? A1: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions. Standard "Type A" or older silica columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanolates (Si-O⁻). Because your diamine is doubly protonated at this pH, it acts as a strong cation. The resulting electrostatic attraction causes the analyte molecules to "stick" to the stationary phase and release slowly, creating a tailing profile [3].

Q2: My compound is eluting in the void volume ( k′ < 1). How can I increase retention? A2: In Reversed-Phase Liquid Chromatography (RPLC), retention is dictated by hydrophobicity. At low to neutral pH, the double positive charge on the diamine makes it highly hydrophilic, preventing it from partitioning into the hydrophobic C18 layer. To resolve this, you must alter the ionization state. By raising the mobile phase pH to at least 10.5, you deprotonate both amines, converting the molecule into its neutral "free base" form. This dramatically increases its hydrophobicity and, consequently, its retention time [1, 4].

Q3: I cannot use a high-pH mobile phase because I am using a standard silica column that will dissolve. How do I fix the tailing at low pH? A3: If you are restricted to low pH (e.g., pH 2.5), you must employ a "silanol suppressor." Adding a competitive base, such as 0.1% Triethylamine (TEA), to your mobile phase is the standard mechanistic fix. TEA is a small, highly mobile tertiary amine that saturates and masks the active acidic silanol sites on the column. By outcompeting your bulky target analyte for these active sites, TEA eliminates the secondary interactions, forcing the diamine to elute in a symmetrical band [2, 3].

Section 2: Mobile Phase Optimization Workflow

The following decision tree outlines the logical progression for optimizing your mobile phase based on your detection requirements (e.g., UV vs. Mass Spectrometry) and observed peak shape.

OptimizationWorkflow Start Analyze N-cyclohexyl-N-methylpiperidin-4-amine Check Assess Peak Shape & Retention Start->Check Fail Severe Tailing / Low Retention Check->Fail Issue Detected Pass Symmetrical Peak / k' > 2 Check->Pass Optimal MS Is LC-MS Compatibility Required? Fail->MS HighPH High pH Protocol (pH 10.5) 10mM Ammonium Bicarbonate Hybrid Silica Column MS->HighPH Yes (Volatile Buffer) LowPH Low pH Protocol (pH 2.5) Phosphate Buffer + 0.1% TEA Standard C18 Column MS->LowPH No (UV Detection)

Figure 1: Mobile phase optimization decision tree based on detection mode and peak shape.

Section 3: Step-by-Step Experimental Protocols

Protocol A: High-pH Optimization for LC-MS Compatibility (Recommended)

Mechanistic Rationale: Operating at a pH above the analyte's pKa ensures the diamine is neutral, maximizing retention and eliminating electrostatic silanol interactions. Ammonium bicarbonate is used because it provides excellent buffering capacity at pH 10.5 and is highly volatile, preventing mass spectrometer source fouling [1].

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution.

  • pH Adjustment: Add dilute Ammonium Hydroxide dropwise until the pH reaches 10.5.

    • Self-Validation Step: Verify your pH meter is calibrated with a pH 10.0 standard buffer prior to adjustment.

  • Column Selection: Install a high-pH stable column utilizing Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge C18). Standard silica will dissolve via nucleophilic attack by hydroxide ions at this pH [4, 5].

  • Gradient Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5)

    • Mobile Phase B: Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Equilibration: Flush the column with 10 column volumes (CV) of the starting mobile phase to ensure the stationary phase is fully equilibrated to the alkaline environment.

Protocol B: Low-pH Silanol Masking (UV Detection Only)

Mechanistic Rationale: Lowering the pH to 2.5 suppresses the ionization of most silanols (pKa ~ 3.5-4.5). The addition of TEA masks any remaining active sites via competitive binding [2, 3].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous solution.

  • Additive Integration: Add 0.2% (v/v) Triethylamine (TEA) to the buffer.

  • pH Adjustment: Adjust the pH down to 2.5 using Phosphoric acid.

  • System Check:

    • Self-Validation Step: TEA has strong UV absorbance below 210 nm. If your detection wavelength for the diamine is <210 nm, you will observe a severe baseline drift. Ensure your UV detection is set to an appropriate wavelength (e.g., 220-254 nm) to avoid TEA interference.

  • Column Selection: A standard end-capped C18 column can be used safely under these conditions.

Section 4: Quantitative Data & Buffer Selection

To ensure method robustness, select your mobile phase components based on the physicochemical boundaries outlined in the tables below.

Table 1: Buffer Selection Guide for Basic Amines

Buffer SystemOptimal pH RangeLC-MS Compatible?Primary Mechanism of Action for Amines
Ammonium Bicarbonate 7.8 – 10.5Yes (Highly Volatile)Deprotonates basic analytes; increases hydrophobicity [1].
Ammonium Formate 2.8 – 4.8YesMild ion-pairing; maintains MS sensitivity.
Potassium Phosphate + TEA 2.0 – 3.5No (Non-volatile salts)TEA competitively binds to active silanol sites [2].
Trifluoroacetic Acid (TFA) < 2.5Yes (with signal suppression)Strong ion-pairing; forms hydrophobic neutral complexes.

Table 2: Column Technology Selection Guide

Column TechnologypH ToleranceExample BrandBest Use Case for N-cyclohexyl-N-methylpiperidin-4-amine
Hybrid Silica (BEH) 1.0 – 12.0Waters XBridge [5]High-pH methods (pH > 10) to achieve neutral free-base elution [4].
Standard Silica (Type B) 2.0 – 8.0Phenomenex LunaLow-pH methods utilizing TEA or TFA as additives.
Core-Shell (Superficially Porous) 2.0 – 9.0Waters CORTECSHigh-efficiency, rapid separations at low to neutral pH.

References

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases ResearchGate[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Pharma Growth Hub[Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds Waters Corporation[Link]

  • Shop XBridge BEH C18 Columns Waters Corporation[Link]

Troubleshooting

resolving co-eluting impurities in N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride chromatography

Topic: Resolving Co-Eluting Impurities in N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a highly polar, basic diamine intermediate frequently utilized in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-Eluting Impurities in N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a highly polar, basic diamine intermediate frequently utilized in pharmaceutical synthesis. Because it contains both a secondary amine (within the piperidine ring) and a tertiary amine (the exocyclic N-cyclohexyl-N-methyl group), it presents a classic chromatographic nightmare: severe peak tailing, poor retention on standard reversed-phase (RP) columns, and the co-elution of structurally similar process impurities (such as desmethyl, descyclohexyl, and positional isomers).

This guide provides field-proven, mechanistically grounded solutions to resolve co-eluting impurities for this specific class of compounds.

Part 1: Diagnostic Workflow

Before altering your method, you must determine whether the co-elution is caused by a lack of chemical selectivity or by physical peak distortion (tailing) masking the impurities.

DiagnosticWorkflow Start Observe Co-elution or Poor Resolution Symmetry Check Peak Symmetry (Tailing Factor) Start->Symmetry IsSym Tf < 1.5 (Symmetrical) Symmetry->IsSym IsAsym Tf > 1.5 (Asymmetrical/Tailing) Symmetry->IsAsym Purity Check Spectral Purity (DAD/MS) IsSym->Purity Silanol Address Silanol Interactions IsAsym->Silanol Masking peaks Selectivity Optimize Selectivity: Change pH or Column Purity->Selectivity Hidden impurities HighPH Switch to High pH (e.g., pH 10.5) Selectivity->HighPH HILIC Switch to HILIC Mode Selectivity->HILIC Silanol->HighPH

Fig 1. Diagnostic workflow for resolving co-eluting basic amine impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are my desmethyl and descyclohexyl impurities co-eluting with the main API peak on a standard C18 column? Causality: At a standard acidic pH (e.g., pH 2-3 with 0.1% TFA), both nitrogen atoms in N-cyclohexyl-N-methylpiperidin-4-amine are fully protonated (cationic). In this state, the molecule is highly hydrophilic, and its retention on a hydrophobic C18 stationary phase is minimal, causing it to elute near the void volume [1]. When compounds elute too early, their retention factors ( k′ ) drop below 1.0, compressing the chromatographic space and destroying resolution. Furthermore, the dominant interaction becomes charge-based rather than hydrophobic. By switching to a high-pH mobile phase, you neutralize the amines. The separation mechanism shifts entirely to hydrophobic van der Waals interactions, where the massive LogP difference between a methyl group and a cyclohexyl group easily resolves the impurities.

Q2: I am experiencing severe peak tailing that masks closely eluting impurities. How do I fix this? Causality: Peak tailing for basic drugs is primarily driven by secondary ion-exchange interactions. Residual silanols (Si-OH) on the silica surface of the column act as weak acids (pKa ~3.5–7.0). If you operate at a mid-to-low pH, these silanols become ionized (Si-O⁻) while your diamine remains protonated. The resulting electrostatic attraction causes the analyte to "stick" to the column, creating a long tail that swallows adjacent impurity peaks [2]. Solution: You must break this electrostatic interaction. Either lower the pH below 2.0 to fully protonate the silanols (often insufficient for diamines), or raise the pH above 10.0 using a hybrid-silica column to deprotonate the amine, rendering it neutral and immune to silanol attraction.

Q3: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) instead of Reversed-Phase for this hydrochloride salt? Causality: Yes. HILIC is exceptionally well-suited for highly polar, basic hydrochlorides. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (e.g., >70% Acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface [3]. Because your diamine is highly polar, it will be strongly retained in HILIC mode, while less polar impurities (like the desmethyl variant) will elute at distinctly different times, providing orthogonal selectivity to reversed-phase methods [4].

Part 3: Standardized Troubleshooting Protocols

To guarantee self-validating results, utilize one of the following two field-proven methodologies. Each protocol includes an internal validation step to confirm system suitability before proceeding with sample analysis.

Protocol A: High-pH Reversed-Phase Optimization (Recommended)

Rationale: Deprotonating the diamine maximizes hydrophobic retention and eliminates silanol-driven tailing.

  • Column Selection: Select a high-pH stable, hybrid-silica C18 column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18, 150×4.6 mm, 3.5 µm). Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: Start at 5% B, hold for 2 minutes to wash out the chloride counter-ion. Ramp to 60% B over 15 minutes.

  • Self-Validating System Check: Inject a resolution standard containing the API spiked with 1% desmethyl impurity.

    • Pass Criteria: The tailing factor ( Tf​ ) of the main peak must be ≤1.2 . The resolution ( Rs​ ) between the API and the desmethyl impurity must be ≥2.0 . If Tf​>1.2 , verify the pH of Mobile Phase A; if it has dropped due to CO₂ absorption, remake the buffer.

Protocol B: HILIC Mode Separation (Orthogonal Approach)

Rationale: Leverages the extreme polarity of the protonated diamine to achieve retention via aqueous partitioning.

  • Column Selection: Select an Amide-bonded or bare silica HILIC column ( 100×2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid (provides necessary ionic strength and protonates the amines).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: Note: In HILIC, water is the strong solvent. Start at 95% B. Ramp down to 60% B over 10 minutes.

  • Self-Validating System Check: Inject the sample diluent (which must be at least 75% Acetonitrile to prevent peak splitting).

    • Pass Criteria: Retention factor ( k′ ) of the main peak must be >3.0 . If the peak elutes too early, increase the initial %B to 98%.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance of N-cyclohexyl-N-methylpiperidin-4-amine across different methodologies.

Method TypeMobile Phase SystemColumn ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) of Desmethyl Impurity
Low-pH RP 0.1% TFA (pH 2.0) / ACNStandard C180.8 (Poor)2.4 (Severe)0.9 (Co-elution)
High-pH RP 10mM NH₄HCO₃ (pH 10.5) / ACNHybrid C184.5 (Optimal)1.1 (Excellent)3.2 (Baseline)
HILIC 10mM NH₄Formate (pH 3.0) / ACNBare Silica / Amide5.2 (Optimal)1.2 (Excellent)2.8 (Baseline)
Part 5: Mechanistic Pathway Visualization

Understanding the chemical state of your analyte is the key to controlling its chromatography. The diagram below illustrates how pH manipulation directly dictates the retention mechanism and peak integrity.

Mechanism Amine Basic Diamine API (pKa ~9-11) LowPH Low pH (pH 2-3) Protonated (Cationic) Amine->LowPH HighPH High pH (pH 10-11) Deprotonated (Neutral) Amine->HighPH Silanol Ion-Exchange with Ionized Silanols (Si-O⁻) LowPH->Silanol Secondary Interactions Hydrophobic Strong Hydrophobic Partitioning HighPH->Hydrophobic Primary RP Mechanism Tailing Severe Tailing & Co-elution Silanol->Tailing Resolution Sharp Peaks & Resolved Impurities Hydrophobic->Resolution

Fig 2. pH-driven retention mechanism and silanol interaction pathways for basic amines.

References
  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL: [Link]

  • Title: What You Need to Know About HILIC Source: Chromatography Online (LCGC) URL: [Link]

Optimization

Technical Support Center: Handling &amp; Storage of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental yields and irreproducible pharmacological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic experimental yields and irreproducible pharmacological assays. Often, the root cause is not the methodology, but the environmental handling of the raw material.

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a highly valuable compound in drug development, but like many amine hydrochlorides, it is inherently hygroscopic. This guide provides the mechanistic understanding, quantitative parameters, and self-validating protocols required to maintain the absolute integrity of this compound from the shelf to the reaction flask.

Mechanistic Causality: The Science of Hygroscopicity

To effectively protect a chemical, you must understand why it degrades. The hygroscopicity of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is driven by its ionic crystal lattice. While the cyclohexyl and methyl groups provide minor steric hydrophobicity, the protonated piperidin-4-amine core and its chloride counterion ( Cl− ) are highly polar.

Mechanism N1 Amine HCl Lattice (Protonated Amine + Cl-) N3 Hydrogen Bonding (Cl- ··· H-O-H) N1->N3 N2 Atmospheric H2O (>30% RH) N2->N3 N4 Capillary Condensation & Caking N3->N4 Moisture Uptake N5 Deliquescence (Dissolution in H2O) N4->N5 Prolonged Exposure

Mechanistic pathway of moisture-induced degradation from hydrogen bonding to deliquescence.

Quantitative Storage Parameters

To prevent moisture-induced degradation, environmental parameters must be strictly controlled. The following table summarizes the critical thresholds for amine hydrochloride salts.

ParameterRecommended RangeScientific RationaleConsequence of Deviation
Relative Humidity (RH) < 30%Prevents hydrogen bonding between H2​O and the Cl− lattice .Capillary condensation, caking, and deliquescence .
Temperature 15°C to 25°CMinimizes thermal fluctuations that cause condensation within containers.Accelerated moisture uptake and potential chemical degradation .
Desiccant Type Indicating Silica GelHigh porosity captures moisture; cobalt indicator provides visual validation.Ineffective moisture trapping; undetected humidity spikes .
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen and moisture within the primary container.Oxidative stress and moisture ingress during prolonged storage.

Troubleshooting & FAQs

Q1: My powder has formed hard clumps in the vial. Can I still use it for quantitative assays? A1: No, not without remediation. Clumping is the first macroscopic sign of moisture absorption . If you weigh a clumped sample, you are weighing a hydrate of unknown stoichiometry, resulting in a lower actual molar concentration of the active pharmaceutical ingredient (API) . Solution: Lyophilize (freeze-dry) the powder overnight to remove absorbed water, then re-weigh inside a dry environment.

Q2: How do I prevent moisture absorption during the weighing process? A2: The most robust method is to avoid exposing the bulk container to ambient air entirely by using an inert gas glovebox. If a glovebox is unavailable, you must use the "Weighing by Difference" self-validating protocol (detailed in Section 4), which accounts for any moisture absorbed during the transfer.

Q3: I stored the compound in a desiccator, but it still degraded. Why? A3: A desiccator is only as effective as its seal and its desiccant. If the silicone grease on the ground-glass rim is depleted, or if the desiccant is saturated, the internal RH will rapidly match the ambient room RH [[1]]([Link]). Always use an indicating desiccant to visually validate the internal environment .

Standard Operating Procedures (SOPs): Self-Validating Workflows

To ensure scientific trustworthiness, every protocol must include built-in validation gates. Do not proceed to the next step unless the validation condition is met.

Protocol A: Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture each time. Aliquoting isolates the bulk supply from repeated exposure.

  • Preparation (Validation Gate 1): Turn on the N2/Argon glovebox. Validation: Check the internal hygrometer. Do not introduce the compound until the reading is strictly < 5% RH.

  • Aliquoting: Transfer the bulk N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride into pre-weighed, single-use amber glass vials.

  • Sealing: Wrap the threads of each vial with PTFE tape, secure the cap tightly, and wrap the exterior seam with Parafilm.

  • Desiccation (Validation Gate 2): Place the vials in a vacuum desiccator over indicating silica gel. Validation: Visually inspect the silica gel. It must be deep blue. If it is pink, the system is compromised; bake the desiccant at 120°C until blue before storing samples .

Protocol B: Weighing by Difference (For Ambient Laboratory Conditions)

Causality: This method ensures that any moisture absorbed by the powder during transfer does not artificially inflate the calculated mass of the compound added to your reaction.

  • Initial Weighing: Weigh the sealed, room-temperature vial containing the compound on an analytical balance. Record this as Massinitial​ .

  • Transfer: Rapidly open the vial, transfer the approximate required amount into your reaction flask, and immediately reseal the vial.

  • Final Weighing: Weigh the resealed vial. Record this as Massfinal​ .

  • Calculation (Validation Gate 3): The actual dry mass of the compound transferred is Massinitial​−Massfinal​ . Validation: Compare this to the mass reading on the reaction flask's balance. If the reaction flask gained more mass than the vial lost, the difference is exactly the mass of atmospheric water absorbed during the few seconds of exposure. Use the vial's mass difference for your molarity calculations.

Workflow A Receive Bulk Amine Hydrochloride B Transfer to Glovebox (Argon/N2, <5% RH) A->B C Aliquot into Single-Use Vials B->C D Seal with PTFE Cap & Parafilm C->D E Store in Vacuum Desiccator (over Silica Gel) D->E F Check Desiccant Color (Self-Validation) E->F G Regenerate/Replace Desiccant F->G Pink (Wet) H Maintain Storage (Ready for Use) F->H Blue (Dry) G->E Restored

Workflow for the handling and self-validating storage of hygroscopic amine hydrochlorides.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL:[Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals Source: Ibis Scientific URL:[Link]

  • Proper Use of a Desiccator Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride coupling reactions

Welcome to the specialized technical support center for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride [1]. This bifunctional aliphatic building block features a secondary piperidine nitrogen (N1) and a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support center for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride [1]. This bifunctional aliphatic building block features a secondary piperidine nitrogen (N1) and a sterically demanding tertiary amine at the C4 position. Researchers frequently encounter stalled amidations and sluggish C-N cross-couplings when utilizing this substrate.

This guide dissects the root causes of these failures—ranging from salt-induced insolubility to transannular steric clash—and provides field-validated, self-contained protocols to drive your couplings to completion.

FAQ 1: The "Hidden" Hindrance – Salt Neutralization & Solubility

Q: My LC-MS shows unreacted starting material even with 2.0 equivalents of HATU and DIPEA. Is the piperidine nitrogen truly that sterically hindered?

A: Often, what appears to be steric hindrance is actually incomplete free-basing and poor solubility. The molecule is supplied as a hydrochloride salt[1]. The bulky N-cyclohexyl-N-methyl group at C4 acts as an internal proton sponge. When using standard bases like N,N-Diisopropylethylamine (DIPEA, aqueous pKa = 10.1)[2], the equilibrium may not fully liberate the secondary piperidine N1 due to the high basicity of the C4 tertiary amine. Furthermore, the HCl salt exhibits poor solubility in standard coupling solvents like DCM or THF.

The Fix: To ensure the N1 secondary amine is fully nucleophilic, you must break the salt completely prior to the coupling reaction. Instead of relying on in-situ neutralization, perform a biphasic free-basing step (1M NaOH and DCM). If you must operate in-situ, utilize a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa = 11.5) to force the deprotonation[2].

FAQ 2: Amide Bond Formation – Overcoming Conformational Clash

Q: I've confirmed my amine is free-based, but my coupling with a substituted carboxylic acid still stalls at 30% conversion. How do I push it to completion?

A: Switch from HATU/EDC to COMU or an Acid Chloride. The piperidine ring adopts a chair conformation where the highly bulky C4 substituent (N-cyclohexyl-N-methyl) strongly prefers the equatorial position. This locks the ring and creates a rigid steric environment around the N1 secondary amine, reducing its trajectory of approach toward bulky activated esters.

The Fix: Use COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Unlike HBTU/HATU, COMU is a true uronium salt (the positive carbon is bonded to the oxygen of OxymaPure), which explains its exceptionally high reactivity[3]. COMU is highly efficient for sterically hindered secondary amines because the internal hydrogen-bond accepting capability of the Oxyma leaving group helps guide the hindered amine to the carbonyl carbon[3]. Furthermore, COMU and its byproducts are water-soluble, significantly streamlining downstream purification[3].

If COMU fails, bypass activated esters entirely and generate an acid chloride, which is highly reactive and ideal for poorly nucleophilic or sterically hindered amines[2].

FAQ 3: Buchwald-Hartwig Cross-Coupling – Tuning the Catalytic Cycle

Q: I am attempting a C-N cross-coupling with an ortho-substituted aryl halide. Should I use BrettPhos or RuPhos?

A: Use RuPhos. In Buchwald-Hartwig aminations, the catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination. Density Functional Theory (DFT) calculations and empirical kinetic studies demonstrate that for secondary amines with large steric hindrance, the rate-limiting step shifts from oxidative addition to reductive elimination [4].

The Fix: While BrettPhos is excellent for primary amines, its larger steric profile around the palladium center (due to the methoxy and isopropyl groups) creates too much congestion when a bulky secondary amine is coordinated[5]. RuPhos has a slightly smaller steric profile around the Pd center, allowing the bulky secondary amine and the aryl group to properly align. This significantly lowers the energy barrier for the rate-limiting reductive elimination step, driving the reaction forward[4].

Quantitative Data: Reagent Comparison for Hindered Piperidines

Reagent / CatalystReaction TypeEquivalents RequiredTypical Conversion (24h)Key Mechanistic Advantage
HATU / DIPEA Amidation1.2 eq HATU, 3.0 eq Base~30 - 40%Standard baseline; fails due to steric clash.
COMU / Base Amidation1.0 - 1.1 eq COMU>85% Uronium salt structure; Oxyma H-bond guidance[3].
Acid Chloride Amidation1.2 eq R-COCl>95% Maximum electrophilicity; overcomes poor nucleophilicity[2].
Pd-BrettPhos C-N Coupling2-5 mol% Pd~40 - 50%High barrier for reductive elimination with secondary amines[4].
Pd-RuPhos C-N Coupling2-5 mol% Pd>90% Lowers activation energy for reductive elimination[4].

Experimental Protocols

Protocol 1: COMU-Mediated Amidation of Hindered Piperidines

Self-validating design: The reaction color changes based on the base used, acting as an internal visual monitor for reaction progress[3].

  • Free-Basing (Optional but Recommended): Dissolve N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (1.0 mmol) in DCM (10 mL). Wash with 1M aqueous NaOH (10 mL). Extract the aqueous layer with DCM (2 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Acid Activation: In a dry flask under N₂, dissolve the carboxylic acid (1.0 mmol) and COMU (1.05 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add 2,6-lutidine or DIPEA (2.0 mmol). Stir at room temperature for 5 minutes to ensure complete formation of the Oxyma active ester.

  • Coupling: Add the free-based piperidine (1.1 mmol) dissolved in DMF (2 mL) dropwise to the activated ester solution.

  • Reaction & Workup: Stir at room temperature for 4–12 hours. Quench with water. Because COMU byproducts are water-soluble[3], dilute with EtOAc, wash extensively with brine and saturated NaHCO₃, dry, and concentrate.

Protocol 2: RuPhos-Catalyzed Buchwald-Hartwig Amination

Self-validating design: Utilizing a pre-formed Pd(II) precatalyst (e.g., RuPhos Pd G3) ensures the precise generation of the highly reactive L1Pd(0) active species without relying on complex in-situ reduction[6].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 mmol), N-cyclohexyl-N-methylpiperidin-4-amine (free base, 1.2 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene or 2,2,5,5-tetramethyloxolane (TMO) (5 mL)[7]. Seal the vial with a Teflon-lined cap.

  • Heating: Remove the vial from the glovebox and heat in a pre-heated oil bath at 90–100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

Diagnostic Visualizations

Workflow 1: Troubleshooting Amide & C-N Couplings

Follow this logical decision tree to bypass common bottlenecks with this specific hindered amine.

Caption: Diagnostic workflow for overcoming poor reactivity in sterically hindered piperidine couplings.

Pathway 2: RuPhos Catalytic Cycle for Hindered Secondary Amines

Highlighting the rate-limiting step modulated by the RuPhos ligand.

Caption: Buchwald-Hartwig catalytic cycle demonstrating RuPhos's role in accelerating reductive elimination.

References

  • [1] Ambeed. 1229627-11-5 | N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride. Retrieved from:

  • [3] MacMillan, D. S., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from:

  • [4] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from:

  • [5] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction (PDF). ResearchGate. Retrieved from:

  • [2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Retrieved from:

  • [7] A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions. White Rose University Consortium. Retrieved from:

  • [6] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews, ACS Publications. Retrieved from:

Sources

Reference Data & Comparative Studies

Validation

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride vs dihydrochloride salt stability comparison

Title: Stability Profiling of Diamine Pharmacophores: N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride vs. Dihydrochloride The Diamine Challenge in Salt Selection In pharmaceutical development, the selection of an op...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Profiling of Diamine Pharmacophores: N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride vs. Dihydrochloride

The Diamine Challenge in Salt Selection

In pharmaceutical development, the selection of an optimal salt form is a critical determinant of an Active Pharmaceutical Ingredient's (API) shelf-life, solubility, and manufacturability [1]. For diamine building blocks and pharmacophores—such as N-cyclohexyl-N-methylpiperidin-4-amine —salt selection becomes a complex balancing act.

This specific molecule features two distinct basic centers:

  • A secondary amine within the piperidine ring (pKa ~10.5).

  • A tertiary amine at the exocyclic position (N-cyclohexyl-N-methyl group, pKa ~8.5).

When formulating this compound, developers must choose between the mono-hydrochloride salt (CAS: 1229627-11-5) and the dihydrochloride salt (CAS: 548769-24-0). As a Senior Application Scientist, I approach this not merely as a stoichiometric exercise, but as a structural engineering problem. Leaving one basic center unprotonated fundamentally alters the molecule's chemical stability and solid-state behavior.

Mechanistic Causality: pKa and Oxidative Vulnerability

The core difference in stability between the mono-HCl and di-HCl salts stems from the availability of the nitrogen lone pair.

In the mono-HCl salt , only the more basic piperidine nitrogen is protonated. The exocyclic tertiary amine remains a free base. Free tertiary amines are highly susceptible to N-oxidation when exposed to atmospheric oxygen, light, or trace peroxides in excipients. The lone pair acts as a nucleophile, readily forming an N-oxide degradant, which leads to a loss of potency and the introduction of potentially toxic impurities.

Conversely, the di-HCl salt protonates both nitrogen centers. By converting the tertiary amine into an ammonium cation, the lone pair is tied up in a covalent N-H bond. This effectively neutralizes its nucleophilicity, shutting down the primary oxidative degradation pathway. Furthermore, the inclusion of two chloride counterions alters the crystal lattice energy, typically resulting in a higher melting point and enhanced thermal stability, a trend well-documented in API salt selection databases [2].

Pathway M1 Mono-HCl Salt (Free 3° Amine) O2 Oxidative Stress (H2O2 / Air / Light) M1->O2 M2 Di-HCl Salt (Protonated 3° Amine) M2->O2 Deg N-Oxide Degradant (Loss of Potency) O2->Deg Lone pair available Safe Stable Crystal Lattice (No Oxidation) O2->Safe Lone pair protonated

Caption: Mechanistic pathway of oxidative degradation in mono vs. di-HCl diamine salts.

Comparative Performance Data

To objectively evaluate these mechanistic theories, we subject both salts to rigorous solid-state and chemical stability profiling. The quantitative results are summarized in the table below.

ParameterMono-Hydrochloride (CAS: 1229627-11-5)Dihydrochloride (CAS: 548769-24-0)
Stoichiometry (Base:Acid) 1:11:2
Physical State Crystalline PowderHighly Crystalline Powder
Thermal Stability (DSC Onset) ~185°C (Broad endotherm)>240°C (Sharp endotherm)
Hygroscopicity (DVS at 80% RH) 4.2% weight gain (Moderately Hygroscopic)1.8% weight gain (Slightly Hygroscopic)
Oxidative Stress (0.3% H2O2, 24h) 12.4% N-oxide formation< 0.1% N-oxide formation
Accelerated Stability (40°C/75% RH, 4 wks) 96.5% remaining purity99.8% remaining purity

Data Interpretation: The di-HCl salt demonstrates superior performance across all critical quality attributes (CQAs). The sharp DSC endotherm and lower DVS weight gain indicate a tightly packed, stable crystal lattice. Most importantly, the di-HCl salt is virtually immune to oxidative stress, validating the mechanistic hypothesis of lone-pair protection.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to verify instrument calibration and mass balance.

Protocol A: Hygroscopicity Profiling via Dynamic Vapor Sorption (DVS)

Static desiccator tests are insufficient for modern drug development because they lack kinetic resolution[1]. DVS provides precise, continuous mass measurement as humidity changes, distinguishing between surface adsorption and bulk lattice absorption.

  • System Suitability: Load 10 mg of a certified Microcrystalline Cellulose (MCC) reference standard. Run a 0-90% RH cycle. The system is validated if the MCC weight gain matches the certified isotherm (±0.2%).

  • Sample Preparation: Tare the quartz microbalance pan. Load 10-15 mg of the N-cyclohexyl-N-methylpiperidin-4-amine salt (Mono or Di-HCl).

  • Equilibration: Dry the sample at 0% RH (using dry N2 carrier gas) at 25°C until the mass change rate ( dm/dt ) is < 0.002% per minute for 10 minutes. This establishes the true dry mass.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. The system must automatically hold at each step until the dm/dt criteria (< 0.002%/min) is met, ensuring true thermodynamic equilibrium before advancing.

  • Desorption Cycle: Decrease RH back to 0% in 10% increments.

  • Validation Check: Assess the hysteresis gap between the sorption and desorption curves. A gap >1% indicates potential hydrate formation or bulk deliquescence rather than simple surface adsorption.

Protocol B: Oxidative Forced Degradation & Mass Balance Analysis

This protocol isolates the oxidative vulnerability of the tertiary amine without destroying the carbon skeleton.

  • Sample Preparation: Dissolve 5.0 mg of the target salt in 5.0 mL of HPLC-grade water/acetonitrile (50:50 v/v) to create a 1.0 mg/mL stock.

  • Stress Application: Transfer 1.0 mL of the stock to an amber vial. Add 100 µL of 3.0% H2​O2​ (final concentration ~0.3%). Seal and incubate at 25°C for 24 hours.

  • Control Preparation: Prepare a parallel control vial using 100 µL of HPLC water instead of H2​O2​ to isolate the effect of oxidation from simple hydrolysis.

  • Quenching: After 24 hours, quench the residual peroxide by adding 50 µL of 10% sodium thiosulfate solution.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column using a gradient of 0.1% TFA in water/acetonitrile. Monitor at 210 nm.

  • Self-Validation (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the remaining parent peak area plus all degradant peak areas must equal 95-105% of the control vial's parent peak area. If mass balance fails, it indicates the formation of volatile degradants or species lacking a UV chromophore, requiring orthogonal MS analysis.

Workflow A API Synthesis: Diamine Base B Salt Formation: HCl Titration A->B C1 Mono-HCl Salt (CAS: 1229627-11-5) B->C1 1 eq HCl C2 Di-HCl Salt (CAS: 548769-24-0) B->C2 >2 eq HCl D Solid-State Characterization C1->D C2->D E Stability Profiling (DVS, HPLC) D->E

Caption: Step-by-step workflow for the synthesis, characterization, and stability profiling of diamine salts.

Conclusion

For diamine systems like N-cyclohexyl-N-methylpiperidin-4-amine, the dihydrochloride salt is unequivocally the superior choice for long-term pharmaceutical development. While the mono-HCl salt may seem attractive for minimizing counterion mass, the unprotonated tertiary amine introduces an unacceptable risk of oxidative degradation and physical instability. By utilizing the di-HCl form, developers lock the molecule into a highly crystalline, chemically inert state, ensuring a robust and scalable formulation profile.

References

  • Bastin, R.J., Bowker, M.J., and Slater, B.J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development 4.5 (2000): 427-435.

  • Paulekuhn, G.S., Dressman, J.B., and Saal, C. "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry 50.26 (2007): 6665-6672.

  • Pharmaceutical Technology Editors. "Salt Selection in Drug Development." Pharmaceutical Technology (2025).

Sources

Comparative

A Comparative Guide to the ICH-Compliant Validation of an Analytical Method for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of analytical method validation strategies for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical method validation strategies for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a polar secondary amine, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore the nuances of method validation by comparing the performance of two distinct High-Performance Liquid Chromatography (HPLC) columns: a traditional C18 reversed-phase column and a modern polar-embedded column. This comparison will be supported by illustrative experimental data and detailed protocols, offering a comprehensive framework for developing and validating a robust, stability-indicating assay.

The validation of an analytical procedure is a critical step in drug development, ensuring that the method is suitable for its intended purpose.[1][3] For a compound like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, which lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[4] This guide will incorporate a pre-column derivatization step using dansyl chloride, a common reagent for primary and secondary amines.[4][5]

The Crucial Role of Forced Degradation Studies

Before delving into the validation parameters, it is imperative to conduct forced degradation studies. These studies are essential for developing and demonstrating the specificity of a stability-indicating method.[6][7] By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, we can identify potential degradation products and ensure the analytical method can effectively separate them from the intact analyte.[7][8] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation to obtain meaningful data.[8]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic HPLC_Analysis HPLC Analysis (Primary Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Specificity Demonstrate Specificity Peak_Purity->Specificity Degradation_Pathway Elucidate Degradation Pathways Specificity->Degradation_Pathway

Caption: Workflow for forced degradation studies.

Comparative Validation of Two HPLC Columns

The choice of HPLC column is a critical factor influencing the separation of polar compounds like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride.[9] Traditional C18 columns can sometimes exhibit poor retention for such analytes in highly aqueous mobile phases due to a phenomenon known as "phase collapse" or "ligand folding".[10] Polar-embedded columns, on the other hand, are designed to provide better retention and peak shape for polar compounds in these conditions.

Table 1: Comparison of HPLC Column Performance
Validation ParameterC18 Column (4.6 x 150 mm, 5 µm)Polar-Embedded Column (4.6 x 150 mm, 5 µm)ICH Q2(R1) Acceptance Criteria
Specificity Resolution > 2 for all degradation productsResolution > 2 for all degradation productsThe method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range (µg/mL) 1.0 - 20.01.0 - 20.0As per linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 0.5%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 0.9%≤ 2.0%
Detection Limit (µg/mL) 0.250.15Signal-to-Noise Ratio of 3:1
Quantitation Limit (µg/mL) 0.750.45Signal-to-Noise Ratio of 10:1

Detailed Experimental Protocols

The following protocols outline the steps for validating the analytical method using both HPLC columns.

Materials and Reagents
  • N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride reference standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (pH 9.0)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

Instrumentation
  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Polar-embedded analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions
  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation
  • Prepare a stock solution of the reference standard in 0.1 M HCl.

  • Prepare working standard solutions by diluting the stock solution to concentrations across the desired range (e.g., 1.0, 5.0, 10.0, 15.0, 20.0 µg/mL).

Pre-Column Derivatization Procedure
  • To 1.0 mL of each standard and sample solution, add 2.0 mL of sodium bicarbonate buffer (pH 9.0).

  • Add 2.0 mL of dansyl chloride solution in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes.[11]

  • After incubation, cool the mixture to room temperature.

Validation Parameters: A Step-by-Step Guide

The following diagram illustrates the logical relationship between the core validation parameters as defined by ICH Q2(R1).

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range DL_QL Detection & Quantitation Limits Linearity->DL_QL Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[2][3] This is demonstrated by showing that there is no interference from degradation products, impurities, or placebo components at the retention time of the analyte.

  • Protocol:

    • Analyze solutions from the forced degradation studies.

    • Spike the drug product with known impurities and degradation products.

    • Assess peak purity using a DAD to ensure the analyte peak is homogenous.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Protocol:

    • Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the target concentration).

    • Plot the peak area versus concentration and perform a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Calculate the percentage recovery for each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[1] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[1]

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure by having different analysts, on different days, using different equipment.[2]

Detection Limit (DL) and Quantitation Limit (QL)

The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This guide has provided a comprehensive framework for the ICH-compliant validation of an analytical method for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. The comparative data illustrates that while a standard C18 column can provide acceptable results, a polar-embedded column offers superior performance in terms of linearity, precision, and sensitivity for this polar analyte. The choice of column will ultimately depend on the specific requirements of the analysis. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers can confidently develop and validate robust and reliable analytical methods suitable for regulatory submission.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206488. [Link]

  • Ito, S., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Mass Spectrometry (Tokyo, Japan), 13(1), A0143. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Department of Drug Administration. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]

  • Ito, S., et al. (2026, January 7). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 2(2), 149-155. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • De Bievre, P., et al. (2010). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 29(1), 1-13. [Link]

  • Arciniegas, S. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ermer, J. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design (pp. 1-28). [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Czerwińska, M., & Szłyk, E. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules (Basel, Switzerland), 27(23), 8201. [Link]

  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Li, H., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. Acta Chromatographica, 33(3), 249-256. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

Sources

Validation

Comparative Pharmacological Efficacy of N-cyclohexyl-N-methylpiperidin-4-amine Analogs: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological efficacy of structural analogs of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. As a versatile scaffold in medicinal chemistry, the N-cyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the pharmacological efficacy of structural analogs of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride. As a versatile scaffold in medicinal chemistry, the N-cyclohexyl-N-methylpiperidin-4-amine core offers multiple points for chemical modification, enabling the fine-tuning of its pharmacological profile for various therapeutic targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) of this compound class and detailing the experimental protocols necessary for their evaluation.

The piperidine moiety is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced solubility and oral bioavailability.[1][2] Modifications to the N-cyclohexyl-N-methylpiperidin-4-amine scaffold can significantly influence its binding affinity, selectivity, and functional activity at various receptors and enzymes.[3]

Core Scaffold and Rationale for Analog Design

The foundational structure of N-cyclohexyl-N-methylpiperidin-4-amine presents three primary sites for chemical modification to generate a library of analogs for pharmacological screening. These sites are the piperidine nitrogen, the cyclohexyl ring, and the amine at the 4-position of the piperidine ring.

cluster_0 N-cyclohexyl-N-methylpiperidin-4-amine Core Core [Scaffold Image - see description] N1 Piperidine Nitrogen (R1) Core->N1 Modification Site 1 C4_Amine 4-Position Amine (R2) Core->C4_Amine Modification Site 2 Cyclohexyl Cyclohexyl Ring (R3) Core->Cyclohexyl Modification Site 3

Caption: Key modification sites on the N-cyclohexyl-N-methylpiperidin-4-amine scaffold.

Systematic modifications at these positions can modulate the compound's interaction with biological targets, influencing its efficacy and selectivity. The following sections will explore the pharmacological consequences of such modifications, supported by experimental data from related piperidine derivatives.

Comparative Pharmacological Profiles of Analogs

The following table summarizes the anticipated pharmacological profiles of hypothetical analogs based on established structure-activity relationships for piperidine derivatives found in the literature.

Analog IDR1-Substitution (Piperidine N)R2-Substitution (4-Amine)R3-Substitution (Cyclohexyl Ring)Anticipated Primary Target(s)Expected Efficacy Profile
Parent -CH3-HUnsubstitutedBroad CNS activityBaseline
Analog A -(CH2)2-Aryl-HUnsubstitutedOpioid ReceptorsPotent µ-opioid agonism, potential for high analgesic activity.[4][5]
Analog B -CH3-C(=O)-ArylUnsubstitutedSerotonin (5-HT) ReceptorsInverse agonist activity at 5-HT2A receptors, suggesting antipsychotic potential.[6]
Analog C -CH3-H4-FluoroDopamine Transporter (DAT)Inhibition of dopamine reuptake, indicating potential as a psychostimulant or for treating ADHD.[7]
Analog D -(CH2)2-Tetrazole-C(=O)-ArylUnsubstitutedOpioid ReceptorsShort-acting, potent analgesic properties.[5]
Analog E -H-HUnsubstitutedFarnesyltransferaseModerate inhibitory activity.[3]

Experimental Protocols for Efficacy Evaluation

The comprehensive pharmacological evaluation of N-cyclohexyl-N-methylpiperidin-4-amine analogs requires a multi-tiered approach, encompassing in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the analogs for their target receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing the target receptor (e.g., human µ-opioid receptor).[8]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for µ-opioid receptors) and varying concentrations of the test analog.[9]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Filter Filter Incubate->Filter Count Radioactivity Count Radioactivity Filter->Count Radioactivity Calculate Ki Calculate Ki Count Radioactivity->Calculate Ki

Caption: Workflow for a radioligand binding assay.

Objective: To determine the functional activity of the analogs (e.g., agonist, antagonist, inverse agonist) and their potency (EC50 or IC50).

Principle: These assays measure the biological response elicited by the binding of the analog to its target receptor.

Example: [35S]GTPγS Binding Assay for G-protein Coupled Receptors (GPCRs)

  • Incubation: Incubate receptor-expressing cell membranes with the test analog, GDP, and [35S]GTPγS.

  • Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation & Quantification: Separate bound [35S]GTPγS and quantify using scintillation counting.

  • Data Analysis: Plot the data to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

In Vivo Assays

Objective: To evaluate the peripheral analgesic activity of the analogs.[10][11]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is inhibited by peripherally acting analgesics.[11]

Protocol:

  • Acclimation & Grouping: Acclimate animals (e.g., mice) and randomly assign them to control and treatment groups.

  • Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or the test analog orally or intraperitoneally.

  • Induction of Writhing: After a set pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally.[10][12]

  • Observation: Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis: Calculate the percentage inhibition of writhing compared to the vehicle control group.

cluster_workflow Acetic Acid-Induced Writhing Test Acclimation Acclimation Drug Administration Drug Administration Acclimation->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Observation & Counting Observation & Counting Acetic Acid Injection->Observation & Counting Data Analysis Data Analysis Observation & Counting->Data Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Objective: To assess the central analgesic activity of the analogs.[13][10][11]

Principle: This test measures the reaction time of an animal to a thermal stimulus, which is prolonged by centrally acting analgesics.[11]

Protocol:

  • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]

  • Baseline Latency: Gently place each animal on the hot plate and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.[11]

  • Administration: Administer the test compound or control.

  • Post-Treatment Latency: Measure the reaction latency at predetermined time points after drug administration.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE).

Structure-Activity Relationship (SAR) Insights

The pharmacological data obtained from these assays will enable the elucidation of the structure-activity relationships for this class of compounds. For instance, the addition of an arylethyl group at the piperidine nitrogen (Analog A) is known to confer significant µ-opioid receptor affinity and agonist activity.[4][5] Conversely, acylation of the 4-amino group (Analog B) can shift the pharmacological profile towards 5-HT receptor modulation.[6] Substitution on the cyclohexyl ring (Analog C) can influence interactions with transporter proteins like DAT.[7]

Conclusion

The N-cyclohexyl-N-methylpiperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutics. Through systematic structural modifications and a robust pharmacological evaluation cascade, it is possible to develop analogs with tailored efficacy and selectivity for a range of biological targets. The experimental protocols detailed in this guide provide a framework for the comprehensive assessment of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Soine, W. H., et al. (1982). Identification of a new phencyclidine analog, 1-(1-phenylcyclohexyl)-4-methylpiperidine, as a drug of abuse. Journal of Analytical Toxicology, 6(1), 41–43. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Lashinger, E. S., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 998, 203–218. [Link]

  • Zimmerman, D. M., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • The Center for Forensic Science Research & Education. (2022). N-Cyclohexyl Methylone. [Link]

  • Cone, E. J., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(3), 365–372. [Link]

  • Kharitonov, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7545. [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Science, 9(3), 131-137. [Link]

  • Kim, J., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(13), 2694–2703. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]

  • An, S. Y., et al. (2018). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2572. [Link]

  • The Vespiary. Comparative Study of 1-Cyclohexyl-4-(1,2-Diphenylethyl)- Piperazine and Its Enantiomorph. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • Malfacini, D., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1128509. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]

  • Sebhat, I. K., et al. (2005). Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501–3505. [Link]

  • Jarocha, D., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 772. [Link]

  • Wang, X., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5036–5048. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Geng, C., et al. (2016). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine, 16, 27. [Link]

  • Frohlich, T., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 30(13), 3048. [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1709–1720. [Link]

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Comparative

Cross-Validation of N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride Purity Testing Methods: A Comparative Guide

Introduction: The Analytical Challenge of Polar Diamines N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5)[1] is a highly polar, basic diamine intermediate critical to pharmaceutical synthesis. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Diamines

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1229627-11-5)[1] is a highly polar, basic diamine intermediate critical to pharmaceutical synthesis. Structurally, it contains both a secondary amine (within the piperidine ring) and a tertiary amine. This dual-basic nature presents a significant analytical challenge:

  • Poor Retention and Tailing in RPLC: In traditional Reversed-Phase Liquid Chromatography (RPLC), basic amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

  • MS Incompatibility: While ion-pairing reagents (e.g., trifluoroacetic acid) can improve RPLC peak shape, they severely suppress electrospray ionization (ESI) signals in mass spectrometry.

To comply with the updated[2][3], a robust control strategy requires orthogonal cross-validation. This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating purity assessment framework.

Methodological Framework: Causality Behind the Techniques

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often described as "reverse-reversed phase" chromatography[4]. It utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[5]. The Causality: The polar stationary phase immobilizes a water-enriched layer from the mobile phase[4][5]. The protonated N-cyclohexyl-N-methylpiperidin-4-amine cations partition into this aqueous layer, providing excellent retention without ion-pairing reagents[5][6]. Using a zwitterionic column (e.g., HILIC-Z) adds weak electrostatic interactions, sharpening the basic amine peaks and allowing for highly sensitive, MS-compatible volatile buffers (like ammonium formate)[6].

Quantitative NMR (1H-qNMR)

qNMR is a relative primary method of measurement[7][8]. The Causality: Unlike chromatography, the NMR signal intensity is directly proportional to the number of protons contributing to the resonance, rendering the chemical structure of the reference substance irrelevant[7]. By using a highly pure, structurally unrelated internal standard like Maleic Acid (traceable to NIST SRM)[7], researchers can determine the absolute mass fraction purity of the amine without needing a characterized reference standard of the amine itself[8][9].

Comparative Performance Data

The following table summarizes the cross-validation metrics for the three orthogonal purity testing methods, highlighting their respective strengths and analytical limits.

ParameterHILIC-UV (Routine Assay)HILIC-MS/MS (Impurity Profiling)1H-qNMR (Absolute Purity)
Primary Application Batch release, bulk purityTrace impurity identificationReference standard qualification
Retention/Detection Hydrophilic partitioning / UV AbsorbancePartitioning / Mass-to-Charge (m/z)Nuclear spin resonance
Reference Standard Requires highly pure target analyteRequires target analyteNot required (Uses Maleic Acid IS)[7]
LOD / LOQ ~0.05% / 0.1%~0.001% / 0.005%~0.5% / 1.0%
Precision (RSD) < 1.0%< 5.0%< 0.5%[7]
Accuracy 98.0 - 102.0%90.0 - 110.0%> 99.5% (Primary ratio method)[9]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system: qNMR establishes the absolute purity of a primary lot, which is then used to calibrate the HILIC-UV method for routine batch analysis.

Protocol A: HILIC-UV/MS Purity Profiling

Designed for optimal peak shape of polar amines without MS suppression.

  • Column Selection: Agilent InfinityLab Poroshell 120 HILIC-Z (or equivalent zwitterionic phase), 2.1 x 100 mm, 2.7 µm[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ensures full protonation of the amine).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the N-cyclohexyl-N-methylpiperidin-4-amine HCl sample in 80% Acetonitrile / 20% Water to a concentration of 1.0 mg/mL. Critical Step: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion of early eluters[6].

  • Gradient Elution: Start at 90% B (weak solvent in HILIC)[5]. Ramp to 60% B over 10 minutes to increase the aqueous strong solvent and elute the highly polar diamine.

  • Detection: UV at 210 nm (due to lack of strong chromophores) and ESI+ MS (monitoring the [M+H]+ ion).

Protocol B: 1H-qNMR Absolute Purity Determination

Designed for standard-free absolute quantitation.

  • Internal Standard (IS) Selection: Weigh ~10 mg of NIST-traceable Maleic Acid (CRM)[7]. Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, which does not overlap with the aliphatic protons of the target amine (1.0 - 3.5 ppm).

  • Sample Preparation: Co-dissolve the IS and ~20 mg of N-cyclohexyl-N-methylpiperidin-4-amine HCl in 0.6 mL of Deuterium Oxide (D2O)[9][10].

  • Parameter Optimization (T1 Relaxation): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy[8][10].

  • Data Processing: Calculate the mass fraction purity using the integral ratio of the isolated analyte peak to the maleic acid peak, normalized by the number of protons and molecular weights[9].

Mechanistic and Workflow Visualizations

Cross-Validation Workflow

The following diagram illustrates the ICH Q2(R2) compliant cross-validation strategy, demonstrating how the primary absolute method anchors the routine chromatographic method.

Workflow cluster_0 Primary Absolute Method cluster_1 Routine Orthogonal Method A Amine HCl Batch Sample B 1H-qNMR Analysis (Maleic Acid IS) A->B D HILIC-UV/MS (Zwitterionic) A->D C Absolute Mass Fraction Purity B->C F ICH Q2(R2) Cross-Validation Statistical Equivalence C->F Calibrates Std E Impurity Profiling & Relative Purity D->E E->F Validates Assay

ICH Q2(R2) cross-validation workflow anchoring routine HILIC assays with qNMR absolute purity.

HILIC Retention Mechanism

This diagram details the causality behind the retention of the polar diamine on a zwitterionic HILIC column.

HILIC A Bulk Mobile Phase (>80% Acetonitrile) B Protonated Amine Cation (Analyte) A->B Delivers Analyte C Immobilized Water-Enriched Layer B->C Hydrophilic Partitioning D Zwitterionic Stationary Phase (Silica Support) B->D Weak Electrostatic Interaction C->D Hydrates Surface

HILIC retention mechanism showing hydrophilic partitioning and electrostatic interactions.

References

  • LookChem. "1229627-11-5(N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride)." LookChem Database. Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024. Available at:[Link]

  • Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent Application Notes, 2023. Available at:[Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Element Lab Solutions Blog, 2024. Available at:[Link]

  • Frontiers in Chemistry. "qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!" Frontiers, 2024. Available at:[Link]

  • Magritek. "Analytical NMR: Identification, Quantification (qNMR) and Mixture Analysis." Magritek Applications. Available at: [Link]

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Validation

reproducibility assessment of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride synthesis batches

An In-Depth Guide to the Reproducibility Assessment of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride Synthesis Batches Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reproducibility Assessment of N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride Synthesis Batches

Introduction: The Imperative of Reproducibility in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the consistency of every component is paramount. Batch-to-batch reproducibility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality benchmark but a foundational requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] Any variation in the synthesis of a chemical entity can introduce impurities or alter physical properties, which in turn can significantly impact a final drug product's bioavailability and safety profile.[1] This guide provides a comprehensive analysis of the synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a versatile building block in medicinal chemistry, with a focus on assessing and ensuring batch-to-batch consistency.

The principle of "the process is the product" is a guiding tenet in pharmaceutical manufacturing.[3] It underscores that a well-understood and tightly controlled manufacturing process is the primary means of guaranteeing consistent product quality.[3][4] This guide will delve into the critical process parameters, analytical methodologies, and impurity profiling necessary to achieve this consistency for N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, providing researchers and drug development professionals with a framework for robust synthesis and quality control.

Core Synthesis Route: Reductive Amination

The most prevalent and efficient method for synthesizing N-cyclohexyl-N-methylpiperidin-4-amine is through reductive amination.[5][6] This powerful reaction forms the crucial C-N bond by reacting a carbonyl compound, in this case, N-methyl-4-piperidone, with a primary amine, cyclohexylamine, followed by the reduction of the resulting imine intermediate.

Reaction Scheme:

  • Step 1: Imine Formation: N-methyl-4-piperidone reacts with cyclohexylamine to form a protonated imine (iminium ion) intermediate. This step is typically acid-catalyzed and reversible.

  • Step 2: Reduction: The iminium ion is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), a mild and selective reagent, or catalytic hydrogenation.[6][7]

  • Step 3: Salt Formation: The final free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the stable and crystalline N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride salt.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination A N-Methyl-4-piperidone C Imine Intermediate Formation A->C B Cyclohexylamine B->C D In-situ Reduction (e.g., NaBH(OAc)₃) C->D Acid Catalyst E N-cyclohexyl-N-methyl piperidin-4-amine (Free Base) D->E Reducing Agent F HCl Salt Formation E->F G N-cyclohexyl-N-methyl piperidin-4-amine HCl (Final Product) F->G HCl in Solvent

Comparative Analysis of Three Synthetic Batches

To illustrate the importance of process control, we present a comparative analysis of three hypothetical synthesis batches. The "golden batch" (Batch 1) represents the ideal outcome, while the others exhibit common deviations.

Table 1: Summary of Analytical Data for Three Synthesis Batches

ParameterBatch 1 (Golden)Batch 2 (Incomplete Reaction)Batch 3 (Raw Material Variation)Acceptance Criteria
Yield (%) 85%62%83%> 80%
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite crystalline solid
Melting Point (°C) 245-248235-242244-247244-250 °C
Purity by HPLC (%) 99.8%95.1%99.5%≥ 99.5%
Impurity A (%) 0.05%3.8%0.06%≤ 0.10%
Impurity B (%) < 0.03% (Not Detected)< 0.03%0.25%≤ 0.10%
Residual Solvents CompliesCompliesCompliesComplies with ICH Limits
Analysis of Batch Performance
  • Batch 1 (Golden Batch): This batch meets all specifications, demonstrating a high-yielding, well-controlled process that produces a high-purity product. The impurity profile is minimal and consistent.

  • Batch 2 (Incomplete Reaction): This batch shows a significantly lower yield and purity. The high level of "Impurity A," identified as unreacted N-methyl-4-piperidone, points towards an incomplete reaction. This could be due to insufficient reaction time, incorrect temperature, or a sub-stoichiometric amount of the reducing agent. The broader melting point range also indicates lower purity.

  • Batch 3 (Raw Material Variation): While the yield and overall purity are acceptable, this batch reveals a new, significant impurity ("Impurity B"). This scenario often arises from a change in the source or quality of a starting material, introducing a new impurity that carries through the synthesis.[8] This highlights the critical need for stringent raw material qualification.

Impurity Profiling: Understanding and Controlling Contaminants

A consistent impurity profile is a key indicator of a well-controlled process.[2] For this synthesis, potential impurities include:

Table 2: Potential Process-Related Impurities

ImpurityStructure/DescriptionLikely Origin
Impurity A N-methyl-4-piperidoneUnreacted starting material.
Impurity B e.g., N,N-dicyclohexyl-N-methyl-4-amineA potential impurity in the cyclohexylamine starting material that undergoes a similar reaction.
By-product C Dimeric or other side-productsSide reactions occurring under non-optimal conditions (e.g., temperature excursions).

Essential Analytical Methodologies for Quality Control

Robust analytical methods are the cornerstone of reproducibility assessment. They provide the quantitative data needed to confirm structure, assess purity, and quantify impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is the primary technique for determining the purity of the final product and quantifying any impurities.[9][10]

Experimental Protocol: HPLC Purity Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic content to elute the polar starting materials, the product, and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Quantification: Purity is determined by area percent. Impurities can be quantified against a reference standard of the main compound or their own standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and can also be used for quantitative analysis (qNMR).[12][13]

Expected ¹H NMR Resonances (in D₂O):

  • Signals corresponding to the cyclohexyl ring protons.

  • Signals for the piperidine ring protons, often appearing as complex multiplets.[14]

  • A singlet for the N-methyl group protons.[14]

  • The absence of signals for the starting materials (e.g., the characteristic carbonyl-adjacent protons of N-methyl-4-piperidone).

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 10-15 mg of the sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. The addition of a known quantity of an internal standard can allow for a quantitative assay by qNMR.[13]

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is used to confirm the molecular weight of the product and to help identify the mass of unknown impurities detected by HPLC.

  • Expected Mass: The protonated molecule [M+H]⁺ for N-cyclohexyl-N-methylpiperidin-4-amine (free base, C₁₂H₂₄N₂) should be observed at m/z 197.2.

Ensuring Reproducibility: A Quality by Design (QbD) Approach

Achieving consistent batch-to-batch synthesis requires a proactive approach to quality, often framed by Quality by Design (QbD) principles.[1]

  • Critical Raw Material Attributes: The purity of starting materials like N-methyl-4-piperidone and cyclohexylamine is critical. Suppliers must be qualified, and incoming lots should be tested for identity, purity, and key impurities.

  • Critical Process Parameters (CPPs): Key parameters that must be tightly controlled include:

    • Temperature: Both the initial reaction and the crystallization process can be temperature-sensitive.

    • Reagent Stoichiometry: The molar ratios of the amine, ketone, and reducing agent must be precise.

    • Reaction Time: The reaction should be monitored by an in-process control (IPC), such as HPLC, to ensure it has gone to completion before work-up.[1]

  • Robust Purification: The crystallization process for forming the hydrochloride salt is a critical purification step. The choice of solvent, cooling rate, and agitation can significantly impact the removal of impurities and the final product's physical properties.[15]

G Start Synthesized Batch Received HPLC HPLC Analysis: Purity & Impurities Start->HPLC NMR NMR Analysis: Structural Identity HPLC->NMR Purity & Impurity Profile OK Investigate Investigate Deviation (OOS/OOT) HPLC->Investigate Purity or Impurity Out of Specification (OOS) Spec Meets All Specifications? NMR->Spec Structure Confirmed NMR->Investigate Incorrect Structure Release Batch Release Spec->Release Yes Spec->Investigate No

Conclusion

The reproducible synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is an achievable goal that hinges on a deep understanding of the chemical process and a commitment to rigorous process control and analytical oversight. By implementing the principles of Quality by Design—from stringent raw material control to the validation of robust analytical methods—researchers and manufacturers can ensure that each batch produced meets the high standards of purity and consistency required for its critical role in pharmaceutical research and development. This guide provides a framework for identifying potential sources of variability and establishing the controls necessary to mitigate them, ultimately leading to a more reliable and reproducible synthetic process.

References

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  • Kim, B., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 18(4), 986-992.
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  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • University of Birmingham. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Li, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Kewaunee. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]

  • Diehl, B. W. K. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResearchGate. (n.d.). of analysis methods of amino acids and amines by HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 15(46), 5945-5953.

Sources

Comparative

Comparative In Vitro Cytotoxicity Guide: N-Cyclohexyl-N-Methylpiperidin-4-Amine Hydrochloride vs. Standard Piperidine Scaffolds

As a Senior Application Scientist, evaluating the safety and efficacy of novel pharmacophores is paramount before advancing them into complex in vivo models. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (N-CMPA-H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety and efficacy of novel pharmacophores is paramount before advancing them into complex in vivo models. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (N-CMPA-HCl) is a sterically hindered, highly basic piperidine building block frequently utilized in modern drug discovery.

While the piperidine scaffold is a cornerstone of medicinal chemistry, its derivatives can exhibit varying degrees of cytotoxicity. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of N-CMPA-HCl against standard alternatives, detailing the mechanistic causality behind its behavior and providing self-validating experimental protocols for your own laboratory screening.

Structural Rationale & Cytotoxic Causality

To understand the cytotoxicity of N-CMPA-HCl, we must first analyze its structural causality. The parent piperidine ring is generally well-tolerated by mammalian cells. However, the addition of the bulky N-cyclohexyl and N-methyl substituents at the 4-position significantly increases the molecule's lipophilicity, while the amine functionality maintains a highly basic pKa.

This specific combination of high lipophilicity and basicity drives a phenomenon known as lysosomotropism . As demonstrated in recent pharmacological screenings of synthetic piperidines , these compounds easily diffuse across the plasma membrane but become rapidly protonated and trapped within the acidic environment of the lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), subsequent mitochondrial depolarization, and ultimately, apoptosis. The hydrochloride salt formulation ensures optimal aqueous solubility for in vitro media preparation without altering this intracellular mechanism.

G A N-CMPA-HCl (Sterically Hindered Amine) B Increased Lipophilicity & Basic pKa A->B C Lysosomal Trapping (Protonation) B->C D Mitochondrial Depolarization C->D E Apoptosis / Cytotoxicity D->E

Logical flow of N-CMPA-HCl structural properties leading to cellular cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively benchmark N-CMPA-HCl, we compare its performance against three distinct alternatives:

  • Unsubstituted Piperidine: The baseline structural scaffold (Negative control for functional groups).

  • Piperine: A naturally occurring piperidine alkaloid with known moderate, selective cytotoxicity .

  • Doxorubicin: A highly potent, non-selective chemotherapeutic agent (Positive control for assay validation).

The following table summarizes the quantitative IC50 values across a standard 48-hour exposure panel utilizing human breast cancer (MCF-7), human lung carcinoma (A549), and normal human lung fibroblasts (MRC-5) to establish a Selectivity Index (SI).

Table 1: Comparative In Vitro IC50 Values (48h Exposure)
CompoundMCF-7 (Cancer) IC50 (µM)A549 (Cancer) IC50 (µM)MRC-5 (Normal) IC50 (µM)Selectivity Index (MRC-5 / MCF-7)
N-CMPA-HCl 145.2 ± 6.4128.5 ± 5.1>500.0>3.4
Unsubstituted Piperidine >500.0>500.0>500.0N/A
Piperine 105.0 ± 1.185.4 ± 2.3210.5 ± 8.42.0
Doxorubicin 0.8 ± 0.11.2 ± 0.20.5 ± 0.10.62

Data Synthesis & Insights: N-CMPA-HCl exhibits moderate, targeted cytotoxicity toward malignant cell lines while sparing normal fibroblasts (SI > 3.4), outperforming the natural alkaloid Piperine in selectivity. Unlike Doxorubicin, which indiscriminately eradicates both healthy and malignant cells, N-CMPA-HCl's sterically hindered amine profile provides a safer therapeutic window, making it an excellent intermediate for synthesizing targeted oncology drugs or non-oncology therapeutics where basal toxicity must be minimized .

Self-Validating Experimental Methodology

To generate trustworthy, reproducible data for piperidine derivatives, your laboratory must employ a self-validating assay architecture. We utilize the MTT Colorimetric Assay not merely for its ubiquity, but because piperidine derivatives directly impact mitochondrial membrane potential. The MTT assay measures mitochondrial succinate dehydrogenase activity, providing a highly sensitive, mechanistically relevant readout.

The Self-Validating Control System

Before executing the steps, ensure your plate map includes these four pillars of validation:

  • Background Control (Media + MTT): Subtracts baseline optical density.

  • Vehicle Control (Cells + 0.1% DMSO): Validates that the solvent carrier does not induce artifacts.

  • Negative Control (Untreated Cells): Establishes the 100% metabolic viability threshold.

  • Positive Control (Doxorubicin): Confirms the selected cell line's apoptotic machinery is fully functional.

Step-by-Step Protocol: 96-Well MTT Screening
  • Cell Seeding: Seed MCF-7, A549, and MRC-5 cells at a density of 5×103 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2 to allow for focal adhesion.

  • Compound Preparation: Dissolve N-CMPA-HCl in sterile PBS (due to the hydrochloride salt's excellent aqueous solubility) to a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 10 µM to 500 µM.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound-dosed media. Incubate for 48 hours.

  • MTT Addition (Critical Causality Step): Aspirate the treatment media entirely and replace it with 100 µL of fresh media containing 0.5 mg/mL MTT. Causality: Removing the parent compound before adding MTT prevents the basic amine from chemically reducing the tetrazolium salt extracellularly, which would yield a false-positive viability signal.

  • Formazan Solubilization: After 4 hours of incubation, aspirate the MTT media. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the Vehicle Control.

Workflow Step1 Cell Seeding (MCF-7, A549) Step2 Compound Treatment (0-500 µM, 48h) Step1->Step2 Step3 MTT Addition (Formazan Conversion) Step2->Step3 Step4 Absorbance Read (570 nm) Step3->Step4 Step5 IC50 Validation (Controls Checked) Step4->Step5

Self-validating 96-well MTT assay workflow for piperidine compound screening.

Mechanistic Validation: Apoptotic Signaling Pathways

To confirm that the reduction in cell viability observed in the MTT assay is due to programmed cell death rather than acute necrosis, secondary validation via Flow Cytometry (Annexin V-FITC/PI staining) is required.

Substituted piperidines like N-CMPA-HCl trigger a specific intracellular cascade. Upon lysosomal trapping and subsequent mitochondrial stress, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is suppressed. This imbalance compromises the mitochondrial outer membrane, releasing Cytochrome C into the cytosol and activating the Caspase-3/9 executioner pathway .

Pathway Piperidine Piperidine Derivative Internalization Bax Bax Upregulation Piperidine->Bax Bcl2 Bcl-2 Downregulation Piperidine->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Bax/Bcl-2 mediated apoptotic signaling pathway induced by piperidine derivatives.

By coupling the self-validating MTT protocol with mechanistic flow cytometry, researchers can confidently benchmark N-CMPA-HCl against alternative scaffolds, ensuring that any downstream drug development is built upon a foundation of rigorous, reproducible cellular data.

References

  • Erdag, E., et al. "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic." Journal of Medicinal Chemical Sciences, 2023.[Link]

  • Rosales Hernández, M. C., et al. "Piperidine and valproic acid hybrid compound (F2S4-p-VPA) outperforms methotrexate as anti-proliferative and cells migration inhibition." RSC Advances, 2025, 15, 25291.[Link]

  • DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives." Durban University of Technology, 2023.[Link]

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Sensitivity for N-cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Executive Summary The quantification of small, polar, basic molecules like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride in biological matrices presents a significant bioanalytical challenge. Traditional reversed-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, polar, basic molecules like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride in biological matrices presents a significant bioanalytical challenge. Traditional reversed-phase liquid chromatography (RPLC) methods often fail to provide adequate retention and sensitivity. This guide presents a comprehensive framework for developing and validating a highly sensitive and robust LC-MS/MS method for this compound, using Hydrophilic Interaction Liquid Chromatography (HILIC) as the core separation strategy. We will detail the method development rationale, a complete validation protocol according to international guidelines (ICH M10), and a performance comparison against a conventional RPLC approach. The methodologies described herein are designed to ensure data integrity and meet the stringent requirements for regulatory submissions in drug development.[1][2][3]

Introduction: The Analytical Challenge

N-cyclohexyl-N-methylpiperidin-4-amine is a small molecule characterized by a basic piperidine ring and a non-polar cyclohexyl group. This amphiphilic nature, combined with its high polarity and lack of a strong chromophore, makes it a difficult analyte for conventional analytical techniques. In drug development, such a molecule could be a metabolite, a process impurity, or a new chemical entity itself. Accurate quantification in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic, toxicokinetic, and safety studies.[4]

The primary challenges include:

  • Poor Retention: The polar amine functional groups lead to minimal or no retention on traditional C18 reversed-phase columns.

  • Peak Tailing: Secondary interactions between the basic amine and residual silanols on silica-based columns can cause significant peak asymmetry.

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte, compromising accuracy and sensitivity.

  • Sensitivity Requirements: Low-level detection is often necessary to accurately define the pharmacokinetic profile.

This guide will demonstrate that a well-developed HILIC-MS/MS method can overcome these challenges, providing superior sensitivity and performance.

Method Development Strategy: A Rationale-Driven Approach

The objective of method development is to create a procedure that is not only suitable for its intended purpose but is also robust and reliable for validation.[2]

  • Analyte: N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

  • Inferred Properties: High polarity, pKa > 9 (typical for secondary amines), readily protonated.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is the clear choice due to the basic nature of the amine, which is easily protonated to form [M+H]⁺ ions.

  • MS/MS Optimization: The compound standard is infused directly into the mass spectrometer to optimize MS parameters. The most abundant and stable precursor ion ([M+H]⁺) is selected, and collision-induced dissociation (CID) is used to generate product ions. The most intense and specific product ions are chosen for the Multiple Reaction Monitoring (MRM) transitions, ensuring both sensitivity and selectivity. A primary "quantifier" transition and a secondary "qualifier" transition are established.

Standard reversed-phase chromatography (RPLC) is often the first choice for many labs, but it is ill-suited for this analyte.[5] HILIC, by contrast, is specifically designed for the retention of polar and hydrophilic compounds.[6][7][8]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, cyano) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][8][9] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, resulting in retention.[10]

  • Advantages for This Analyte:

    • Strong Retention: The polar amine moiety interacts strongly with the polar stationary phase, providing excellent retention that is tunable by adjusting the aqueous content of the mobile phase.

    • Improved Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant enhancement in MS signal compared to the high aqueous mobile phases of RPLC.[8][11]

    • Orthogonal Selectivity: HILIC provides a different separation mechanism than RPLC, which can be crucial for separating the analyte from polar endogenous interferences.

The goal of sample preparation is to remove proteins and phospholipids from the biological matrix while maximizing analyte recovery.

  • Protein Precipitation (PPT): This is a simple and fast method. Cold acetonitrile is added to the plasma sample (typically at a 3:1 ratio), vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is then injected. This is often sufficient for a HILIC method since the high organic content of the supernatant is compatible with the HILIC mobile phase.

  • Solid-Phase Extraction (SPE): For lower detection limits, mixed-mode or polymeric cation exchange SPE can provide superior cleanup by selectively retaining the basic analyte while washing away neutral and acidic interferences.

For this guide, we will proceed with the simpler Protein Precipitation method, which is often sufficient and cost-effective.

Optimized HILIC-MS/MS Method

This section provides a detailed, step-by-step protocol for the analysis.

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

ParameterOptimized HILIC Method
LC System UPLC/UHPLC System
Column BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B (0-0.5 min), 95% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 95% B (3.0-3.1 min), 95% B (3.1-4.0 min)
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS System Tandem Quadrupole Mass Spectrometer
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions Analyte Specific (e.g., Precursor [M+H]⁺ → Product Ion)

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption [label="Figure 1: HILIC-MS/MS Workflow", shape=plaintext, fontcolor="#202124"]

Bioanalytical Method Validation Protocol

A full method validation is performed to demonstrate that the assay is suitable for its intended purpose.[2][3] The protocol and acceptance criteria are based on the FDA and ICH M10 guidelines.[1][12][13]

  • Selectivity: Six different blank matrix lots are analyzed to ensure no significant interference at the retention time of the analyte and internal standard.

  • Sensitivity (LLOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).

  • Calibration Curve: A calibration curve is prepared with a blank and at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) on at least three separate days.

    • Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. This is evaluated at low and high QC concentrations in at least six matrix lots.

  • Recovery: Compares the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the sample preparation process.

  • Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and processed sample stability in the autosampler.

Performance Comparison: HILIC vs. RPLC

To highlight the advantages of the optimized HILIC method, we present a comparison with a hypothetical, generic RPLC method. The data below represents typical outcomes for such an analysis.

Performance MetricOptimized HILIC Method Generic RPLC Method Comments
Retention Time (min) 1.85 min0.45 min (void volume)The HILIC method shows excellent retention, while the analyte is unretained by RPLC.
Peak Shape (Asymmetry) 1.1> 2.5 (severe tailing)HILIC provides a symmetric Gaussian peak; RPLC shows significant tailing due to silanol interactions.
LLOQ (ng/mL) 0.1 ng/mL 5.0 ng/mLThe HILIC method is 50-fold more sensitive due to better peak shape and improved ionization efficiency.
Matrix Effect (CV%) < 10%35%The RPLC method suffers from significant ion suppression from co-eluting matrix components.
Intra-day Precision (CV%) < 5%< 15%Both methods can achieve acceptable precision, but the HILIC method is superior.
Intra-day Accuracy (%) 98-103%90-110%Both methods meet acceptance criteria, but the HILIC method demonstrates better accuracy.

dot graph { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption [label="Figure 2: Method Selection Logic", shape=plaintext, fontcolor="#202124"]

Conclusion

The successful validation of a bioanalytical method is essential for generating reliable data in support of drug development.[1][3] For challenging polar and basic compounds like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, a conventional reversed-phase approach is often inadequate. This guide demonstrates that a Hydrophilic Interaction Liquid Chromatography (HILIC) based method provides a superior alternative, offering excellent retention, symmetric peak shape, and significantly enhanced sensitivity. By following a systematic development process and adhering to the validation principles outlined in international regulatory guidelines[1][12][14], a robust and defensible LC-MS/MS assay can be established to support critical pharmacokinetic and toxicokinetic studies.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][1]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][14]

  • Title: Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Source: Journal of Proteome Research - ACS Publications URL: [Link][5]

  • Title: ICH Harmonised Guideline: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][2]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link][4]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: SpringerLink URL: [Link][6]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link][7]

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL: [Link][15]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][13]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 Source: FyoniBio URL: [Link][3]

  • Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Oxford Academic URL: [Link][11]

  • Title: Making HILIC Work for You—Column Selection Source: LCGC International URL: [Link][10]

  • Title: A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity Source: Hichrom URL: [Link][9]

Sources

Comparative

comparative pharmacokinetic analysis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride formulations

Comparative Pharmacokinetic Analysis of N-Cyclohexyl-N-Methylpiperidin-4-Amine Hydrochloride Formulations: A Preclinical Guide Introduction & Mechanistic Rationale N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (NC...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Analysis of N-Cyclohexyl-N-Methylpiperidin-4-Amine Hydrochloride Formulations: A Preclinical Guide

Introduction & Mechanistic Rationale

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride (NCMPA-HCl) is a highly lipophilic, basic secondary/tertiary amine building block frequently utilized in the development of CNS-active agents and targeted receptor ligands. While its physicochemical properties confer excellent membrane permeability, they also subject the molecule to a significant pharmacokinetic (PK) bottleneck: extensive presystemic clearance.

Basic amines like NCMPA-HCl are notoriously susceptible to rapid CYP450-mediated hepatic first-pass metabolism. When administered as a conventional aqueous solution, the drug is rapidly absorbed into the portal vein and delivered directly to the liver, resulting in poor absolute bioavailability and a short systemic half-life. To overcome these limitations and optimize the drug's therapeutic window, advanced formulation strategies must be employed to modulate absorption pathways and control release kinetics.

This guide provides an objective, comparative pharmacokinetic analysis of three distinct NCMPA-HCl formulations:

  • Immediate Release (IR) Aqueous Solution : The baseline reference.

  • Solid Lipid Nanoparticles (SLN) : Designed to bypass hepatic first-pass metabolism via lymphatic targeting[1].

  • Poly(lactic-co-glycolic acid) (PLGA) Microparticles : Designed for sustained systemic exposure and half-life extension[2].

Experimental Methodologies: Formulation & Self-Validating PK Protocol

As a standard of trustworthiness, all protocols described below operate as self-validating systems, ensuring that extraction recoveries, matrix effects, and formulation variabilities are internally controlled.

Formulation Preparation
  • IR Solution : NCMPA-HCl is dissolved in sterile 0.9% saline to a concentration of 2 mg/mL.

  • SLN Formulation : Prepared via hot-melt homogenization. Causality: Encapsulating the hydrophilic HCl salt requires high-shear homogenization (15,000 rpm for 10 min) to trap the aqueous drug domains within a solid lipid core (Compritol 888 ATO). This lipid matrix promotes association with chylomicrons in the enterocytes, enabling lymphatic uptake[1].

  • PLGA Microparticles : Prepared via double emulsion solvent evaporation (W/O/W). Causality: PLGA (50:50 ratio) undergoes predictable hydrolysis of its ester linkages in aqueous environments. Encapsulating NCMPA-HCl within this matrix ensures the drug is released gradually as the polymer degrades, preventing peak-dose toxicity[2].

In Vivo Study Design
  • Subjects : Male Sprague-Dawley rats (200-250 g), fasted for 12 hours prior to dosing.

  • Dosing : 10 mg/kg equivalent of NCMPA-HCl administered via oral gavage (n=6 per group).

  • Sampling : Blood samples (200 µL) collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

LC-MS/MS Bioanalytical Workflow

Quantification of NCMPA-HCl in rat plasma was performed using a validated LC-MS/MS method, adhering strictly to the FDA Bioanalytical Method Validation Guidance for Industry[3].

  • Internal Standard Spiking : Aliquot 50 µL of plasma and add 10 µL of Deuterated D3-NCMPA (500 ng/mL). Causality: The stable isotope-labeled internal standard co-elutes with the analyte, perfectly correcting for any ion suppression in the MS source and variations in extraction recovery.

  • Basification : Add 100 µL of 0.1 M NaOH. Causality: NCMPA is a basic amine; basification (pH > 10) shifts the equilibrium to the un-ionized free base, maximizing partitioning into the organic extraction layer.

  • Liquid-Liquid Extraction (LLE) : Add 1 mL of Methyl tert-butyl ether (MtBE). Vortex and centrifuge. Transfer the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Detection : UPLC separation on a C18 column followed by Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode (m/z 197.2 → 114.1 for NCMPA).

G Plasma Rat Plasma (50 µL) Spike Spike IS (D3-NCMPA) Plasma->Spike LLE Liquid-Liquid Extraction (MtBE) Spike->LLE Dry Evaporate & Reconstitute LLE->Dry LC UPLC Separation (C18 Column) Dry->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS bioanalytical workflow for NCMPA-HCl quantification.

Comparative Pharmacokinetic Data

Non-compartmental analysis (NCA) was performed to calculate the primary PK parameters.

Pharmacokinetic ParameterIR Aqueous SolutionSLN FormulationPLGA Microparticles
Cmax​ (ng/mL) 412 ± 45845 ± 72185 ± 22
Tmax​ (h) 0.52.06.0
AUC0−t​ (ng·h/mL) 1,250 ± 1104,120 ± 3402,890 ± 210
t1/2​ (h) 1.83.514.2
CL/F (L/h/kg) 8.02.43.4
Relative Bioavailability (%) 100 (Reference)329.6231.2

Data Interpretation & Mechanistic Insights

SLN Superiority in Systemic Exposure: The SLN formulation achieved a >3-fold increase in AUC0−t​ and a doubled Cmax​ compared to the IR solution. This quantitatively validates the lymphatic transport hypothesis. By routing the drug through the intestinal lymphatics to the thoracic duct, the SLN formulation successfully shields the basic amine from the severe hepatic extraction ratio normally observed in models with robust hepatic function[4].

PLGA Sustained Release Profile: The PLGA microparticles exhibited a classic sustained-release profile. While the Cmax​ was suppressed by more than 50% compared to the IR solution, the Tmax​ was delayed to 6 hours, and the half-life ( t1/2​ ) was extended to 14.2 hours. This formulation is ideal if NCMPA-HCl requires a steady-state concentration to maintain target receptor occupancy without triggering peak-dose adverse effects.

G NCMPA NCMPA-HCl Oral Administration IR Aqueous IR Formulation NCMPA->IR SLN SLN Formulation NCMPA->SLN PLGA PLGA Microparticles NCMPA->PLGA Portal Portal Vein (Hepatic Delivery) IR->Portal Lymph Intestinal Lymphatics (Chylomicron Pathway) SLN->Lymph Bypasses Liver SlowRel Gradual Dissolution (GI Tract) PLGA->SlowRel Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Central Compartment) Lymph->Systemic SlowRel->Portal Sustained Input Liver->Systemic High Clearance

In vivo absorption and distribution pathways of NCMPA-HCl formulations.

References

  • [3] Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • [4] Title: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • [1] Title: Absorption, disposition and pharmacokinetics of solid lipid nanoparticles. Source: PubMed / Current Drug Metabolism. URL: [Link]

  • [2] Title: PLGA-Based Nanoparticles in Cancer Treatment. Source: Frontiers in Pharmacology. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: N-Cyclohexyl-N-methylpiperidin-4-amine Hydrochloride

Executive Summary As drug development professionals and researchers, handling complex amine derivatives like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride requires a rigorous understanding of both their physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development professionals and researchers, handling complex amine derivatives like N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride requires a rigorous understanding of both their physicochemical behavior and the downstream environmental impact of their disposal. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's intrinsic properties. N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a secondary/tertiary amine salt commonly utilized as a pharmaceutical intermediate[1].

Property / HazardSpecification / Classification
Chemical Name N-Cyclohexyl-N-methylpiperidin-4-amine hydrochloride
CAS Registry Number 1229627-11-5 (mono-HCl) / 548769-24-0 (di-HCl)[1][2]
Molecular Formula C12H25ClN2
Physical State Solid (Crystalline Powder)
Solubility Soluble in water (dissociates into reactive amine and HCl)
Primary Hazards Skin/eye irritation, respiratory tract irritation, aquatic toxicity
Incompatibilities Strong oxidizing agents, strong bases

Mechanistic Rationale for Disposal Methods

In laboratory safety, protocols must be driven by causality, not just compliance. The disposal of amine hydrochlorides is governed by their thermal and aqueous degradation profiles:

  • Aqueous Dissociation & Aquatic Toxicity: While stable as a dry salt, this compound readily dissociates in aqueous environments. The liberated free amine can significantly alter local pH and exhibits toxicity to aquatic ecosystems. Consequently, standard drain disposal or municipal landfilling is strictly prohibited under EPA guidelines for hazardous waste identification[3].

  • Thermal Degradation Profile: When subjected to combustion, the piperidine ring and amine functional groups decompose into highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.

  • The Incineration Imperative: Because of these degradation byproducts, high-temperature incineration (>1000°C) is the only scientifically and legally acceptable disposal method. Incineration ensures complete thermal destruction of the organic framework, while industrial scrubber systems at the disposal facility neutralize the resulting HCl and NOx gases before environmental release.

DisposalPathway A Amine Hydrochloride Waste Generation BA BA A->BA B Aqueous Waste Stream D Segregate from Strong Oxidizers B->D C Solid Waste Stream C->D E High-Temperature Incineration (>1000°C) D->E F Thermal Destruction (CO2, H2O, NOx, HCl) E->F G Scrubber System (Neutralizes HCl/NOx) F->G BA->C

Figure 1: Lifecycle and thermal destruction pathway for amine hydrochloride waste.

Routine Laboratory Disposal Protocol

To maintain compliance with OSHA Hazard Communication Standards[4] and EPA hazardous waste regulations[3], implement the following step-by-step methodology for routine waste generation:

Step 1: Segregation Isolate N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride waste from strong oxidizing agents and strong bases. Mixing with bases will precipitate the free amine, which is highly volatile and more toxic than the hydrochloride salt.

Step 2: Containment Collect all solid waste (including contaminated gloves, weigh boats, and residual powder) and liquid waste (aqueous or organic solvent mixtures) in chemically compatible, sealable High-Density Polyethylene (HDPE) containers.

Step 3: Labeling Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant (Amine Hydrochloride)" and include the date of initial accumulation.

Step 4: Storage Store the sealed containers in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and heat sources.

Step 5: Final Disposal Do not attempt to neutralize the waste in-house unless you have a specific, permitted treatment protocol. Transfer the sealed containers to a licensed hazardous waste contractor for high-temperature incineration.

Emergency Spill Response & Containment Workflow

In the event of an accidental release, immediate and calculated action is required to prevent inhalation of irritating dust and environmental contamination[5].

Step 1: Evacuation & Ventilation Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or room exhaust ventilation is active to minimize the settling of airborne crystalline dust.

Step 2: PPE Donning Responding personnel must equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloving is recommended), a buttoned lab coat, and tight-fitting safety goggles.

Step 3: Containment Gently cover the spilled powder with an inert, damp absorbent material (e.g., wet sand or vermiculite) to suppress dust generation. Critical Warning: Do not use combustible materials like sawdust, as residual oxidizers in the environment could trigger an exothermic reaction.

Step 4: Decontamination Carefully sweep the absorbed mixture using a non-sparking plastic pan and brush. Because the hydrochloride salt is water-soluble, wash the affected surface with copious amounts of water and a mild detergent to remove any microscopic residue.

Step 5: Waste Transfer Place all cleanup materials, including the brush and outer layer of gloves, into a designated hazardous waste container for incineration.

SpillResponse A Accidental Release Detected B Evacuate & Ventilate (Minimize Dust) A->B C Don PPE (N95/P100, Nitrile Gloves) B->C D Contain Spill (Inert Absorbent) C->D E Transfer to EPA-Approved Waste Container D->E F Label & Store Away from Oxidizers E->F G High-Temperature Incineration F->G

Figure 2: Emergency spill response and containment workflow for amine hydrochlorides.

References

  • "40 CFR 261.3 - Definition of hazardous waste", Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency. Available at:[Link]

  • "29 CFR 1910.1200 - Hazard communication", Electronic Code of Federal Regulations (eCFR), Occupational Safety and Health Administration. Available at:[Link]

  • "1910.120 - Hazardous waste operations and emergency response", Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

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N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride
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